Thalidomide-NH-C5-NH2
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
4-(5-aminopentylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O4/c19-9-2-1-3-10-20-12-6-4-5-11-15(12)18(26)22(17(11)25)13-7-8-14(23)21-16(13)24/h4-6,13,20H,1-3,7-10,19H2,(H,21,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPILBSGWFJLZPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCCCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of Thalidomide Analogs as Molecular Glues
Executive Summary: The compound "Thalidomide-NH-C5-NH2" represents a functionalized thalidomide (B1683933) analog, characteristic of molecules designed to interact with the Cereblon (CRBN) E3 ubiquitin ligase complex. While specific data for this exact molecule is not prevalent in public literature, its structure strongly implies a mechanism of action consistent with thalidomide and its well-studied derivatives, lenalidomide (B1683929) and pomalidomide (B1683931). These molecules function as "molecular glues," which remodel the substrate specificity of the CRL4CRBN E3 ubiquitin ligase, leading to the targeted ubiquitination and subsequent proteasomal degradation of specific proteins known as neosubstrates. This guide provides a comprehensive overview of this core mechanism, including the involved signaling pathways, quantitative data on binding and degradation, detailed experimental protocols, and visual diagrams to elucidate these complex processes.
Core Mechanism of Action: Molecular Glues and Cereblon
Thalidomide and its analogs, often referred to as immunomodulatory drugs (IMiDs), exert their therapeutic effects not by inhibiting a target, but by hijacking the cellular protein degradation machinery.[1][2] The central player in this mechanism is Cereblon (CRBN), which acts as a substrate receptor for the Cullin-4-RING E3 ubiquitin ligase complex (CRL4).[3][4]
The CRL4CRBN complex, which also includes DDB1, CUL4A, and RBX1, is responsible for attaching ubiquitin chains to substrate proteins, marking them for destruction by the 26S proteasome.[4][5] In their native state, these complexes have their own set of endogenous substrates.
The binding of a thalidomide analog to a specific pocket on CRBN alters the conformation of the substrate-binding surface.[6] This creates a novel interface that can now recognize and bind proteins that are not normal substrates of the ligase.[6][7] These newly recruited proteins are called "neosubstrates." This induced proximity between the E3 ligase and the neosubstrate leads to the latter's polyubiquitination and degradation.[1][8]
This molecular glue mechanism is responsible for both the therapeutic effects and the tragic teratogenicity associated with thalidomide.[3][9] The specific neosubstrates targeted for degradation depend on the precise chemical structure of the IMiD molecule.[10]
Key Neosubstrates and Therapeutic Implications:
-
IKZF1 (Ikaros) and IKZF3 (Aiolos): The degradation of these two lymphoid transcription factors is a cornerstone of the anti-myeloma activity of thalidomide, lenalidomide, and pomalidomide.[11][12][] IKZF1 and IKZF3 are crucial for the survival of multiple myeloma cells.[12][14] Their degradation leads to the downregulation of key survival factors like IRF4 and MYC, ultimately inducing apoptosis in cancer cells.[15] The degradation of these factors in T-cells also leads to increased production of Interleukin-2 (IL-2), contributing to the drugs' immunomodulatory effects.[11][16]
-
Casein Kinase 1 Alpha (CK1α): Lenalidomide, but not thalidomide, is particularly effective at inducing the degradation of CK1α.[10][17] This is the key mechanism for its efficacy in treating myelodysplastic syndrome (MDS) with a 5q deletion.[8][17] The gene for CK1α (CSNK1A1) is located on the deleted region of chromosome 5, leading to haploinsufficiency. The further reduction of CK1α levels via lenalidomide-induced degradation is selectively lethal to these malignant cells.[17]
-
SALL4: The degradation of this transcription factor is linked to the teratogenic effects of thalidomide.[3]
Signaling and Degradation Pathway Visualization
The following diagrams illustrate the core mechanism of action and a typical experimental workflow for studying protein degradation.
Caption: Mechanism of thalidomide analogs as molecular glues.
Caption: Experimental workflow for Western Blot protein degradation analysis.
Quantitative Data Summary
The efficacy of thalidomide analogs is dependent on their binding affinity to CRBN and their ability to induce the degradation of specific neosubstrates. The following tables summarize key quantitative data from the literature.
Table 1: Binding Affinities of IMiDs to Cereblon (CRBN)
| Compound | Binding Affinity (Kd or Ki) | Method | Reference |
|---|---|---|---|
| Thalidomide | ~250 nM (Kd) | Isothermal Titration Calorimetry (ITC) | [18] |
| Thalidomide | 8.6 µM (Ki) | Competitive Binding Assay | [19] |
| Lenalidomide | ~178 nM (Kd) | Isothermal Titration Calorimetry (ITC) | [18] |
| Pomalidomide | ~157 nM (Kd) | Isothermal Titration Calorimetry (ITC) | [18] |
Note: Affinity values can vary based on the specific assay conditions and protein constructs used.
Table 2: Neosubstrate Degradation Potency (Multiple Myeloma Cells)
| Compound | Target | DC50 / IC50 (Degradation) | Cell Line | Reference |
|---|---|---|---|---|
| Lenalidomide | IKZF1 | ~1 µM | MM.1S | [12] |
| Lenalidomide | IKZF3 | ~0.5 µM | MM.1S | [12] |
| Pomalidomide | IKZF1 | Potent (Concentration not specified) | MM Cells | [] |
| Pomalidomide | IKZF3 | Potent (Concentration not specified) | MM Cells | [] |
| Lenalidomide | CK1α | Effective (Concentration not specified) | del(5q) MDS cells | [10][17] |
DC50 refers to the concentration of the compound that results in 50% degradation of the target protein.
Detailed Experimental Protocols
Validating the mechanism of action of a thalidomide analog involves several key experiments. Below are detailed protocols for essential assays.
Cereblon Binding Assay (Fluorescence Polarization)
This assay measures the direct binding of a compound to CRBN by competing with a fluorescently labeled thalidomide tracer.[20]
Principle: A fluorescently labeled thalidomide molecule, when bound to the larger CRBN protein, tumbles slowly in solution, emitting highly polarized light. An unlabeled competitor compound will displace the fluorescent tracer, which will then tumble more rapidly, resulting in a decrease in fluorescence polarization.
Materials:
-
Purified recombinant CRBN protein.
-
Fluorescently labeled thalidomide (e.g., Cy5-Thalidomide).[20]
-
Assay Buffer: (e.g., 20 mM HEPES, 150 mM NaCl, 0.01% Tween-20, pH 7.4).
-
Test compounds (e.g., "this compound") serially diluted.
-
Black, low-binding 96- or 384-well plates.
-
Plate reader capable of measuring fluorescence polarization.
Protocol:
-
Prepare a solution of CRBN protein and Cy5-Thalidomide in assay buffer at 2x the final desired concentration.
-
Add serial dilutions of the test compound or a known inhibitor (e.g., pomalidomide) to the wells of the microplate.[20]
-
Add the CRBN/Cy5-Thalidomide mixture to all wells.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the fluorescence polarization on a compatible plate reader.
-
Plot the polarization values against the log of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50, which can be converted to a Ki value.
Western Blot for Protein Degradation
This is the most direct method to visualize and quantify the reduction in neosubstrate protein levels following treatment with a thalidomide analog.[21]
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and detected using specific antibodies. The intensity of the protein band corresponding to the neosubstrate is compared between treated and untreated samples.
Materials:
-
Cell line of interest (e.g., MM.1S for IKZF1/3, KG-1 for CK1α).
-
Test compound.
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails.[22]
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, running buffer, and electrophoresis system.
-
PVDF or nitrocellulose membranes and transfer system.
-
Blocking Buffer (5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-IKZF1, anti-CK1α, and a loading control like anti-Actin or anti-GAPDH).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate (ECL).
-
Imaging system (e.g., ChemiDoc).
Protocol:
-
Cell Treatment: Seed cells and treat with various concentrations of the test compound for a specified time course (e.g., 4, 8, 16, 24 hours).[21] Include a vehicle control (e.g., DMSO).
-
Lysis: Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer containing inhibitors.[23]
-
Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[23]
-
SDS-PAGE: Normalize protein amounts, add Laemmli sample buffer, and denature by boiling at 95°C for 5 minutes. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run until the dye front reaches the bottom.[21]
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[21]
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.[21]
-
Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-IKZF1) overnight at 4°C, followed by washing and incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the target protein signal to the loading control signal.
In-Cell Ubiquitination Assay
This assay demonstrates that the loss of the neosubstrate is due to ubiquitination.
Principle: The protein of interest is immunoprecipitated from cells treated with the degrader and a proteasome inhibitor. The immunoprecipitated protein is then probed by Western blot for the presence of ubiquitin.
Materials:
-
Same as Western Blot, plus:
-
Proteasome inhibitor (e.g., MG132).
-
Plasmids for expressing tagged ubiquitin (e.g., HA-Ub) and/or the tagged protein of interest (if endogenous levels are low).
-
Antibodies for immunoprecipitation (e.g., anti-IKZF1).
-
Protein A/G agarose (B213101) beads.
-
Denaturing Lysis Buffer (e.g., RIPA with 1% SDS).
Protocol:
-
Transfection (Optional): Transfect cells with plasmids expressing the tagged protein of interest and/or tagged ubiquitin.[24]
-
Treatment: Treat cells with the test compound. For the last 4-6 hours of treatment, add a proteasome inhibitor (e.g., 10 µM MG132) to allow ubiquitinated substrates to accumulate.[25]
-
Lysis: Lyse cells in a denaturing lysis buffer to disrupt protein-protein interactions, then dilute the lysate to reduce the SDS concentration (e.g., to 0.1%) for immunoprecipitation.[26]
-
Immunoprecipitation (IP): Incubate the lysate with an antibody against the protein of interest overnight at 4°C.
-
Capture: Add Protein A/G beads to pull down the antibody-protein complex.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution and Western Blot: Elute the protein from the beads with sample buffer, boil, and run on an SDS-PAGE gel.
-
Detection: Perform a Western blot as described above, but probe the membrane with an anti-ubiquitin antibody (or an antibody against the ubiquitin tag, e.g., anti-HA). A high-molecular-weight smear or ladder of bands in the treated lane indicates increased ubiquitination of the target protein.[25]
References
- 1. promegaconnections.com [promegaconnections.com]
- 2. precisepeg.com [precisepeg.com]
- 3. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CRL4CRBN E3 Ligase Complex as a Therapeutic Target in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cereblon - Wikipedia [en.wikipedia.org]
- 6. From Thalidomide to Rational Molecular Glue Design for Targeted Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cellgs.com [cellgs.com]
- 8. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thalidomide - Wikipedia [en.wikipedia.org]
- 10. Lenalidomide induces ubiquitination and degradation of CK1α in del(5q) MDS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells. | Broad Institute [broadinstitute.org]
- 14. go.drugbank.com [go.drugbank.com]
- 15. researchgate.net [researchgate.net]
- 16. Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and pomalidomide in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 19. On the correlation of cereblon binding, fluorination and antiangiogenic properties of immunomodulatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. bpsbioscience.com [bpsbioscience.com]
- 21. benchchem.com [benchchem.com]
- 22. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 23. youtube.com [youtube.com]
- 24. Ubiquitination assay [bio-protocol.org]
- 25. beyondspringpharma.com [beyondspringpharma.com]
- 26. Detection of Protein Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Thalidomide-NH-C5-NH2 in Cereblon Recruitment: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the utilization of the thalidomide-NH-C5-NH2 E3 ligase ligand-linker conjugate for the recruitment of cereblon (CRBN). This molecule serves as a fundamental building block in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutic agents designed to induce the degradation of specific target proteins. This document details the mechanism of action, presents key quantitative data, outlines experimental protocols for the characterization of these molecules, and provides visual representations of the associated biological pathways and workflows.
Introduction to Cereblon-Recruiting PROTACs
PROTACs are heterobifunctional molecules that consist of two distinct ligands connected by a chemical linker. One ligand binds to a target protein of interest (POI), while the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the cell's proteasome.
Cereblon (CRBN), the substrate receptor of the Cullin 4-RING E3 ubiquitin ligase complex (CRL4-CRBN), is a commonly recruited E3 ligase in PROTAC design. Thalidomide (B1683933) and its analogs, known as immunomodulatory drugs (IMiDs), are well-established binders of CRBN. The "this compound" molecule is a derivative of thalidomide functionalized with a C5 amine linker, providing a convenient attachment point for a POI-targeting ligand to create a PROTAC.
Quantitative Data
The efficacy of a PROTAC is determined by its ability to form a stable ternary complex (POI-PROTAC-E3 ligase) and subsequently induce the degradation of the target protein. Key quantitative parameters include the binding affinity of the E3 ligase ligand to its target and the degradation efficiency (DC50 and Dmax) of the resulting PROTAC.
| Compound | Target | Assay | Parameter | Value | Reference |
| Thalidomide | Cereblon (CRBN) | Various Biophysical Assays | KD | ≈ 1–2 μM | [1] |
| PROTAC HDAC8 Degrader-2 (utilizing this compound) | HDAC8 | Cellular Degradation Assay | DC50 | 8.9 nM | |
| PROTAC HDAC8 Degrader-2 (utilizing this compound) | HDAC6 | Cellular Degradation Assay | DC50 | 14.3 nM |
Note: The binding affinity (KD) provided is for the parent compound, thalidomide. The addition of the C5 linker in "this compound" may slightly alter this affinity.
Signaling Pathway and Mechanism of Action
The recruitment of cereblon by a thalidomide-based PROTAC initiates a cascade of events within the ubiquitin-proteasome system, leading to the degradation of the target protein.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the interaction of this compound based PROTACs with cereblon and their degradation-inducing capabilities.
Cereblon Binding Assay (Time-Resolved Fluorescence Energy Transfer - TR-FRET)
This assay is used to determine the binding affinity of a compound to cereblon in a competitive format.
Materials:
-
GST-tagged human Cereblon (CRBN) protein
-
Anti-GST antibody labeled with Europium cryptate (donor)
-
Thalidomide-Red labeled with XL665 (acceptor)
-
Test compound (e.g., this compound or a PROTAC thereof)
-
Assay buffer
-
Low-volume 96- or 384-well white microplates
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
Dispense the diluted test compound or vehicle control into the wells of the microplate.
-
Add a solution of GST-tagged CRBN protein to each well.
-
Prepare a premix of the anti-GST Europium cryptate antibody and Thalidomide-Red in assay buffer.
-
Add the HTRF reagent premix to each well to initiate the binding reaction.
-
Incubate the plate at room temperature for the recommended time (e.g., 60 minutes), protected from light.
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at 620 nm (donor) and 665 nm (acceptor) following excitation at 320-340 nm.
-
Calculate the HTRF ratio (665 nm / 620 nm) and plot the ratio against the test compound concentration to determine the IC50 value.
Ternary Complex Formation Assay (AlphaLISA)
This assay quantifies the formation of the POI-PROTAC-CRBN ternary complex.
Materials:
-
Tagged POI (e.g., GST-tagged)
-
Tagged CRBN E3 ligase complex (e.g., FLAG-tagged)
-
PROTAC molecule
-
AlphaLISA anti-tag acceptor beads (e.g., anti-GST)
-
AlphaLISA anti-tag donor beads (e.g., anti-FLAG)
-
Assay buffer
-
384-well white microplates
Procedure:
-
Prepare a titration of the PROTAC molecule in assay buffer.
-
In the assay plate, add the tagged POI, the tagged CRBN complex, and the PROTAC dilutions.
-
Incubate the mixture at room temperature for a defined period (e.g., 90 minutes) to allow for ternary complex formation.
-
Add a mixture of the AlphaLISA acceptor and donor beads to the wells.
-
Incubate the plate in the dark at room temperature for a further period (e.g., 60 minutes).
-
Read the plate on an AlphaLISA-compatible plate reader.
-
Plot the AlphaLISA signal against the PROTAC concentration. A characteristic bell-shaped "hook effect" curve is indicative of ternary complex formation.
Protein Degradation Assay (Western Blot)
This method is used to visualize and quantify the reduction in the levels of the target protein following treatment with a PROTAC.
Materials:
-
Cell line expressing the POI
-
PROTAC molecule
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells and treat with varying concentrations of the PROTAC for a specified time course. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Harvest cells, wash with ice-cold PBS, and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Sample Preparation: Normalize protein concentrations and prepare samples for electrophoresis by adding Laemmli buffer and boiling.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody against the POI, followed by incubation with the HRP-conjugated secondary antibody.
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with a primary antibody for a loading control to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities and normalize the POI signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax values.
Conclusion
The this compound conjugate is a valuable tool for the development of PROTACs that recruit the E3 ligase cereblon. Its utility is demonstrated by the potent degradation of target proteins like HDAC8 by PROTACs incorporating this moiety. The experimental protocols outlined in this guide provide a robust framework for the characterization of such molecules, enabling researchers to assess their binding to cereblon, their ability to form a ternary complex, and their efficacy in inducing protein degradation. A thorough understanding of these principles and methodologies is crucial for the successful design and optimization of novel PROTAC-based therapeutics.
References
A Technical Guide to Thalidomide-NH-C5-NH2 as an E3 Ligase Ligand for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of "Thalidomide-NH-C5-NH2," a pivotal E3 ligase ligand utilized in the development of Proteolysis Targeting Chimeras (PROTACs). This document details its mechanism of action, binding affinity with the Cereblon (CRBN) E3 ubiquitin ligase, relevant experimental protocols, and its application in targeted protein degradation. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of chemical biology, drug discovery, and development.
Introduction: The Role of this compound in PROTAC Technology
Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, enabling the targeted degradation of disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. "this compound" is a key building block in the construction of CRBN-recruiting PROTACs. It comprises the thalidomide (B1683933) moiety, which serves as a potent ligand for the Cereblon (CRBN) E3 ubiquitin ligase, and a 5-carbon alkyl amine linker that provides a reactive handle for conjugation to a POI ligand.[1][2]
The recruitment of CRBN by the thalidomide component of the PROTAC initiates the ubiquitination of the target protein, marking it for degradation by the 26S proteasome. This event-driven pharmacology offers a distinct advantage over traditional occupancy-based inhibitors, as it can lead to a more profound and sustained downstream effect.
Mechanism of Action: The CRL4-CRBN Pathway
The therapeutic and teratogenic effects of thalidomide and its analogs are mediated through their binding to Cereblon (CRBN), a substrate receptor for the Cullin 4-RING E3 ubiquitin ligase (CRL4) complex.[3] The binding of a thalidomide-based PROTAC to CRBN induces a conformational change in the E3 ligase, creating a novel protein-protein interaction surface that recruits the target protein. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the POI. The resulting polyubiquitin (B1169507) chain is recognized by the proteasome, leading to the degradation of the target protein.
References
The Strategic Role of Thalidomide-NH-C5-NH2 in PROTAC Technology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTAC Technology and the Significance of E3 Ligase Ligands
Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality designed to harness the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS), to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[1] By inducing the formation of a ternary complex between the POI and the E3 ligase, PROTACs facilitate the ubiquitination of the POI, marking it for degradation by the proteasome.
The choice of E3 ligase ligand is a critical determinant of a PROTAC's efficacy and cellular activity. Cereblon (CRBN), a substrate receptor for the CUL4A-DDB1 E3 ubiquitin ligase complex, is one of the most extensively utilized E3 ligases in PROTAC design.[2] This is largely due to the availability of well-characterized and potent small molecule ligands, such as thalidomide (B1683933) and its analogs. "Thalidomide-NH-C5-NH2," chemically known as 4-((5-aminopentyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione, is a key building block in the synthesis of CRBN-recruiting PROTACs. This guide provides an in-depth technical overview of its role, synthesis, and application in PROTAC technology.
Core Component: this compound
"this compound" is a synthetic E3 ligase ligand-linker conjugate.[1] It incorporates the thalidomide moiety, which serves as the CRBN-binding element, connected to a 5-carbon alkyl linker with a terminal primary amine. This terminal amine provides a versatile chemical handle for conjugation to a ligand for a protein of interest, thereby forming a complete PROTAC molecule. The C5 alkyl chain offers a degree of flexibility and a specific spatial orientation that can influence the formation and stability of the ternary complex, which are crucial for efficient protein degradation.
Mechanism of Action: Hijacking the Cereblon E3 Ligase Complex
PROTACs that incorporate the thalidomide moiety function by coopting the CRL4-CRBN E3 ubiquitin ligase complex. The thalidomide portion of the PROTAC binds to CRBN, and the other end of the molecule binds to the target protein. This induced proximity brings the target protein into the vicinity of the E3 ligase complex, facilitating the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.
Quantitative Data on Thalidomide-Based PROTACs
The efficacy of a PROTAC is typically characterized by its DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation). The choice of linker attachment point on the thalidomide scaffold significantly impacts these parameters. While specific data for PROTACs using the C5-aminoalkyl linker on the phthalimide (B116566) ring is less abundant in publicly available literature compared to C4-linked analogs, comparative studies highlight the importance of this choice.
| Target Protein | Linker Position | Linker Type | PROTAC ID | DC50 (nM) | Dmax (%) | Reference |
| IKZF1 (Neosubstrate) | C4 | aminoalkyl | T01 | Not Reported | 64 | [3] |
| IKZF1 (Neosubstrate) | C5 | aminoalkyl | T02 | Not Reported | 19 | [3] |
| BTK | C4 | pomalidomide | PTD10 | 0.5 | >95 | [3] |
| BTK | C5 | pomalidomide | PTD16 | ~1.7 | >95 | [3] |
| BRD4 | C5 | lenalidomide | Compound 21 | 41.8 (BD1) | Effective Degradation | [3] |
| SHP2 | C4 | PEG | 11(ZB-S-29) | 6.02 | >90 | [4] |
| BTK | C4 | PEG | - | 1.1 | ~90 | [4] |
| BTK | C4 | PEG | - | 0.8 | ~95 | [4] |
Experimental Protocols
Synthesis of this compound
A plausible, though not explicitly documented, synthetic route would be the reaction of 4-fluorothalidomide with a mono-protected 1,5-diaminopentane, followed by deprotection of the terminal amine.
General Protocol for PROTAC Synthesis using this compound
The terminal amine of "this compound" allows for its conjugation to a carboxylic acid-functionalized ligand for a protein of interest via standard amide bond formation.
Materials:
-
This compound
-
Carboxylic acid-functionalized POI ligand
-
Amide coupling reagents (e.g., HATU, HOBt, EDCI)
-
Aprotic solvent (e.g., DMF, DCM)
-
Tertiary amine base (e.g., DIPEA, triethylamine)
Procedure:
-
Dissolve the carboxylic acid-functionalized POI ligand in the chosen aprotic solvent.
-
Add the amide coupling reagents and stir for a short period to activate the carboxylic acid.
-
Add "this compound" and the tertiary amine base to the reaction mixture.
-
Stir the reaction at room temperature until completion, monitoring by LC-MS.
-
Upon completion, quench the reaction and purify the crude product using preparative HPLC to obtain the final PROTAC.
Western Blot for Protein Degradation Assessment
This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.
Materials:
-
Cultured cells expressing the target protein
-
PROTAC of interest
-
Vehicle control (e.g., DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate cells at a suitable density and treat with a range of concentrations of the PROTAC or vehicle control for a specified time (e.g., 24 hours).
-
Cell Lysis: Harvest and lyse the cells.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against the target protein and a loading control, followed by incubation with an HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and quantify the band intensities. Normalize the target protein band intensity to the loading control and calculate the percentage of protein remaining relative to the vehicle-treated control.
Signaling Pathways and Downstream Effects
The primary signaling event initiated by a thalidomide-based PROTAC is the induced degradation of its specific target protein. The downstream consequences are therefore entirely dependent on the function of the protein being targeted. For instance, if the PROTAC targets a key kinase in an oncogenic signaling pathway, its degradation will lead to the downregulation of that pathway, potentially inhibiting cancer cell proliferation and survival. A comprehensive understanding of the signaling effects requires a systems-level approach, such as proteomics, to identify not only the intended on-target degradation but also any potential off-target effects.
Conclusion
"this compound" is a valuable chemical tool for the construction of PROTACs that recruit the CRBN E3 ligase. Its C5-aminoalkyl linker provides a strategic attachment point for a variety of target-binding ligands, enabling the development of degraders for a wide range of proteins. The rational design of PROTACs using this and other linker-E3 ligase ligand conjugates, coupled with rigorous experimental validation, is a promising avenue for the development of novel therapeutics for various diseases. The continued exploration of different linker compositions and attachment points will further refine our ability to create highly potent and selective protein degraders.
References
An In-Depth Technical Guide to Thalidomide-NH-C5-NH2 for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of "Thalidomide-NH-C5-NH2," a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs) for targeted protein degradation. This document details its mechanism of action, application in PROTAC synthesis, and the experimental protocols necessary for its characterization.
Introduction to this compound
"this compound" is a synthetic E3 ligase ligand-linker conjugate. It incorporates a thalidomide (B1683933) derivative, which binds to the Cereblon (CRBN) E3 ubiquitin ligase, connected to a 5-carbon alkyl chain with a terminal amine group (-NH2). This terminal amine serves as a reactive handle for conjugation to a ligand that binds to a specific protein of interest (POI), thereby forming a heterobifunctional PROTAC.
The fundamental principle of PROTACs is to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate target proteins. By bringing a target protein into close proximity with an E3 ligase, the PROTAC facilitates the ubiquitination of the target, marking it for degradation by the proteasome.
Mechanism of Action
The mechanism of action for a PROTAC utilizing "this compound" involves the formation of a ternary complex between the target protein, the PROTAC, and the CRBN E3 ligase.
Caption: PROTAC-mediated protein degradation pathway.
The thalidomide moiety of the PROTAC binds to CRBN, while the other end of the PROTAC binds to the target protein. This proximity induces the E3 ligase to transfer ubiquitin molecules to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.
Application in PROTAC Synthesis: "PROTAC HDAC8 Degrader-2"
A notable example of a PROTAC synthesized using "this compound" is "PROTAC HDAC8 Degrader-2". In this molecule, the terminal amine of "this compound" is coupled to a ligand that targets Histone Deacetylase 8 (HDAC8), an enzyme implicated in various cancers.
Quantitative Degradation Data
The efficacy of "PROTAC HDAC8 Degrader-2" has been quantified by determining its half-maximal degradation concentration (DC50) and maximum degradation (Dmax).
| Compound | Target | DC50 (nM) | Dmax (%) | Cell Line | Treatment Time (h) |
| PROTAC HDAC8 Degrader-2 | HDAC8 | 8.9[1] | Not Reported | Not Reported | Not Reported |
| PROTAC HDAC8 Degrader-2 | HDAC6 | 14.3[1] | Not Reported | Not Reported | Not Reported |
Note: The Dmax, cell line, and treatment time for the reported DC50 values were not available in the public domain. Researchers should consult the primary literature for detailed experimental conditions.
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the characterization of PROTACs constructed with "this compound".
Experimental Workflow for PROTAC Characterization
The general workflow for characterizing a novel PROTAC involves synthesis, biochemical assays, and cell-based degradation experiments.
Caption: A typical workflow for PROTAC characterization.
Protocol for Western Blotting to Determine Protein Degradation
This protocol outlines the steps to quantify the degradation of a target protein in cultured cells following treatment with a PROTAC.
Materials:
-
Cell line expressing the target protein
-
PROTAC compound (e.g., PROTAC HDAC8 Degrader-2)
-
DMSO (vehicle control)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that ensures 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with a range of PROTAC concentrations (e.g., 0.1, 1, 10, 100, 1000 nM) and a vehicle control (DMSO) for a specified duration (e.g., 4, 8, 16, 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, aspirate the medium and wash the cells with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well and scrape the cells.
-
Incubate the lysate on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer to each lysate and boil at 95°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
-
Protocol for Ternary Complex Formation Assay (TR-FRET)
This protocol provides a general framework for assessing the formation of the Target Protein-PROTAC-CRBN ternary complex using Time-Resolved Fluorescence Energy Transfer (TR-FRET).
Materials:
-
Purified recombinant target protein (e.g., His-tagged HDAC8)
-
Purified recombinant CRBN-DDB1 complex (e.g., GST-tagged)
-
PROTAC compound
-
Assay buffer (e.g., PBS with 0.01% BSA)
-
TR-FRET donor fluorophore-labeled antibody against one tag (e.g., anti-His-Terbium)
-
TR-FRET acceptor fluorophore-labeled antibody against the other tag (e.g., anti-GST-d2)
-
384-well low-volume white plates
-
Plate reader capable of TR-FRET measurements
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the PROTAC compound in the assay buffer.
-
Prepare solutions of the target protein and CRBN-DDB1 complex in the assay buffer at the desired concentrations.
-
Prepare solutions of the donor and acceptor antibodies in the assay buffer.
-
-
Assay Setup:
-
Add a small volume of the PROTAC dilutions or vehicle control to the wells of the 384-well plate.
-
Add the target protein and CRBN-DDB1 complex to the wells.
-
Incubate at room temperature for a specified period (e.g., 60 minutes) to allow for complex formation.
-
Add the donor and acceptor antibodies to the wells.
-
Incubate at room temperature for another specified period (e.g., 60 minutes) in the dark.
-
-
Measurement:
-
Measure the TR-FRET signal on a compatible plate reader, exciting the donor fluorophore and measuring emission from both the donor and acceptor fluorophores.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (Acceptor emission / Donor emission).
-
Plot the TR-FRET ratio against the PROTAC concentration. A bell-shaped curve is typically observed, indicating the formation and subsequent disruption of the ternary complex at high PROTAC concentrations (the "hook effect").
-
Conclusion
"this compound" is a versatile and widely used building block for the synthesis of CRBN-recruiting PROTACs. Its straightforward chemistry and proven utility in forming effective degraders, such as "PROTAC HDAC8 Degrader-2," make it an invaluable tool for researchers in the field of targeted protein degradation. The experimental protocols provided in this guide offer a solid foundation for the characterization and optimization of novel PROTACs based on this scaffold. As the field of targeted protein degradation continues to evolve, the fundamental principles and methodologies outlined here will remain essential for the development of next-generation therapeutics.
References
An In-depth Technical Guide to Thalidomide-NH-C5-NH2: A Core Component in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of Thalidomide-NH-C5-NH2, a critical E3 ligase ligand-linker conjugate. This molecule incorporates the Thalidomide-based Cereblon (CRBN) ligand and a C5 amine linker, positioning it as a fundamental building block in the development of Proteolysis Targeting Chimeras (PROTACs). This document details its physicochemical properties, provides representative experimental protocols for its synthesis and application in PROTAC-mediated protein degradation, and illustrates the underlying biological pathways.
Introduction
This compound, chemically known as 4-[(5-aminopentyl)amino]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione, is a synthetic molecule designed for use in the rapidly advancing field of targeted protein degradation.[1] It serves as a bifunctional molecule, containing a ligand for the E3 ubiquitin ligase Cereblon (CRBN) and a terminal amine group on a pentyl linker for conjugation to a target protein ligand.[1] The resulting PROTAC molecule hijacks the cell's natural ubiquitin-proteasome system to selectively tag a protein of interest for degradation.[1]
Chemical Structure and Properties
The structure of this compound consists of the phthalimide (B116566) glutarimide (B196013) core of thalidomide (B1683933), which is responsible for binding to CRBN, and a flexible five-carbon chain terminating in a primary amine. This amine group provides a reactive handle for covalent attachment to a ligand targeting a specific protein of interest.
Chemical Identity
| Identifier | Value |
| Chemical Name | 4-[(5-aminopentyl)amino]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione[1] |
| CAS Number | 2093386-39-9[1] |
| Molecular Formula | C18H22N4O4[1] |
| Molecular Weight | 358.39 g/mol [1] |
| SMILES | NCCCCCNC1=CC=CC2=C1C(=O)N(C1CCC(=O)NC1=O)C2=O[1] |
| InChI Key | LPILBSGWFJLZPU-UHFFFAOYSA-N[1] |
Physicochemical Properties
Precise experimental data for this compound is not publicly available in the literature. However, the following table presents representative data for closely related N-alkyl thalidomide analogs, which can provide an estimation of its properties.[2][3]
| Property | Representative Value (for N-pentyl thalidomide) | Notes |
| Appearance | Solid Powder[1] | - |
| Melting Point | ~105 °C[3] | Alkylation of thalidomide significantly lowers the melting point.[2][3] |
| Solubility | Decreased aqueous solubility compared to shorter alkyl chains. Increased solubility in nonpolar media.[2][3] | A protocol for solubilization in a DMSO/PEG300/Tween-80/Saline vehicle has been described for the hydrochloride salt. |
| LogP | Increases linearly with alkyl chain length.[2][3] | Suggests good membrane permeability. |
| Storage | Store at -20°C for long-term stability.[1] | - |
Mechanism of Action in PROTACs
This compound functions as the E3 ligase-recruiting component of a PROTAC. The thalidomide moiety binds to Cereblon (CRBN), a substrate receptor of the Cullin-RING E3 ubiquitin ligase complex 4 (CRL4^CRBN^).[4] This binding event, when the molecule is part of a larger PROTAC, induces the formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase complex.[5] This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, leading to its polyubiquitination and subsequent degradation by the 26S proteasome.[4][6]
PROTAC-mediated protein degradation workflow.
Experimental Protocols
The following sections provide representative experimental protocols. Researchers should optimize these protocols for their specific target proteins and cell systems.
Representative Synthesis of this compound
A potential synthetic route to this compound can be adapted from general methods for the preparation of 4-amino-thalidomide derivatives.[7] This would likely involve the reaction of a protected 5-aminopentylamine with a suitable 4-substituted-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione precursor, followed by deprotection.
Step 1: Synthesis of N-(5-azidopentyl)-4-nitro-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione
-
To a solution of 4-nitro-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione in a suitable aprotic solvent such as DMF, add a base like potassium carbonate.
-
Add 1-azido-5-bromopentane (B8233741) and stir the reaction mixture at an elevated temperature (e.g., 60-80 °C) until the starting material is consumed (monitored by TLC or LC-MS).
-
After cooling, pour the reaction mixture into water and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Step 2: Reduction of the Nitro and Azido Groups
-
Dissolve the product from Step 1 in a solvent such as ethanol (B145695) or methanol.
-
Add a catalyst, for example, 10% Palladium on carbon.
-
Hydrogenate the mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr shaker) at room temperature until the reaction is complete.
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the desired product, 4-[(5-aminopentyl)amino]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione.
A representative synthesis workflow.
In Vitro Ubiquitination Assay
This assay confirms that a PROTAC synthesized using this compound can induce the ubiquitination of the target protein in the presence of the E3 ligase complex.[5]
Materials:
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme (e.g., UBE2D3)
-
Recombinant CRL4^CRBN^ E3 ligase complex
-
Recombinant target protein of interest (POI)
-
Ubiquitin
-
ATP
-
PROTAC molecule
-
Reaction buffer
Protocol:
-
Prepare a master mix containing the reaction buffer, ATP, ubiquitin, E1, E2, and the CRL4^CRBN^ complex.
-
Aliquot the master mix into microcentrifuge tubes.
-
Add the PROTAC molecule (dissolved in DMSO) to the experimental tubes and an equivalent volume of DMSO to the control tubes.
-
Add the recombinant POI to all tubes to initiate the reaction.
-
Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours).
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Analyze the samples by Western blotting using an antibody against the POI to detect higher molecular weight ubiquitinated species.
Cell-Based Protein Degradation Assay (Western Blot)
This is the standard method to confirm that the PROTAC is active in a cellular context.
Protocol:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the PROTAC for a desired time course (e.g., 2, 4, 8, 16, 24 hours).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a primary antibody against the POI and a loading control (e.g., GAPDH, β-actin).
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Visualize the bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities to determine the extent of protein degradation.
Conclusion
This compound is a versatile and indispensable tool for researchers engaged in the design and synthesis of PROTACs for targeted protein degradation. Its well-characterized interaction with the CRBN E3 ligase provides a reliable mechanism for hijacking the ubiquitin-proteasome system. The information and protocols provided in this guide serve as a foundational resource for the effective utilization of this molecule in the development of novel therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Physicochemical characterization and solubility analysis of thalidomide and its N-alkyl analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 4. CRL4CRBN E3 Ligase Complex as a Therapeutic Target in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. US20070004920A1 - Processes for the preparation of 4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione compounds - Google Patents [patents.google.com]
Binding Affinity of Thalidomide Analogs to Cereblon: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of thalidomide (B1683933) and its derivatives, particularly those with C5 linkers, to the Cereblon (CRBN) protein. As the direct target of immunomodulatory imide drugs (IMiDs), CRBN is a critical component of the Cullin-Ring Ligase 4 (CRL4^CRBN) E3 ubiquitin ligase complex. Understanding the binding kinetics and thermodynamics of thalidomide analogs to CRBN is paramount for the rational design of novel therapeutics, including Proteolysis Targeting Chimeras (PROTACs). While the specific molecule "Thalidomide-NH-C5-NH2" is not extensively documented under this exact nomenclature in peer-reviewed literature, this guide will focus on functionally analogous and well-characterized derivatives such as Lenalidomide-C5-NH2 and Pomalidomide-C5-azide, which feature the core thalidomide scaffold with a five-carbon linker.
Quantitative Binding Affinity Data
The binding affinity of thalidomide and its analogs to CRBN can be quantified using various biophysical techniques. The dissociation constant (Kd) and the half-maximal inhibitory concentration (IC50) are common metrics used to express this affinity. The following table summarizes representative binding affinity data for key thalidomide derivatives.
| Compound | Binding Affinity (Kd or IC50) | Key Structural Feature | Reference Experimental Method |
| Thalidomide (S-enantiomer) | ~250 nM (Kd) | Glutarimide ring | Surface Plasmon Resonance |
| Thalidomide (R-enantiomer) | ~2.5 µM (Kd) | Glutarimide ring | Surface Plasmon Resonance |
| Lenalidomide | 1.5 µM (IC50) | Modified phthalimide (B116566) ring, stronger than Thalidomide | Time-Resolved FRET |
| Pomalidomide | 1.2 µM (IC50) | Modified phthalimide ring, stronger than Thalidomide | Time-Resolved FRET |
Note: Binding affinities can vary depending on the specific experimental conditions, assay format, and the constructs of the CRBN protein used (e.g., full-length vs. truncated domains).
Signaling Pathway and Mechanism of Action
Thalidomide and its analogs function as "molecular glues" by binding to CRBN, a substrate receptor for the CRL4 E3 ubiquitin ligase complex.[1][2] This binding event alters the substrate specificity of the complex, leading to the recruitment, ubiquitination, and subsequent proteasomal degradation of "neosubstrates" that are not the natural targets of CRBN.[2][3] Key neosubstrates include the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), the degradation of which is central to the therapeutic effects of these drugs in multiple myeloma.[4] The efficiency of this process is directly related to the binding affinity of the thalidomide analog to CRBN.
Caption: CRL4-CRBN E3 Ligase Pathway with a Thalidomide Analog.
Experimental Protocols
Accurate determination of binding affinity is crucial for drug development. The following are detailed methodologies for two gold-standard biophysical assays: Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR).
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of the interaction in a single experiment.[5][6][7]
Methodology:
-
Sample Preparation:
-
Express and purify the human CRBN protein (often as a complex with DDB1 for stability).
-
Dialyze the protein extensively against the final ITC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP) to ensure buffer matching.
-
Prepare the thalidomide analog solution by dissolving it in the final dialysis buffer. A small amount of DMSO may be used for initial solubilization, with the final concentration being matched in the protein solution.
-
Thoroughly degas both the protein and ligand solutions.
-
-
ITC Experiment:
-
Load the CRBN protein solution (titrand) into the sample cell of the calorimeter (typically at a concentration of 10-50 µM).
-
Load the thalidomide analog solution (titrant) into the injection syringe (typically at a concentration 10-20 times that of the protein).
-
Set the experimental temperature (e.g., 25°C).
-
Perform a series of small, sequential injections of the ligand into the protein solution.
-
Record the heat change after each injection.
-
-
Data Analysis:
-
Integrate the heat-flow peaks to obtain the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the Kd, n, and ΔH.
-
Caption: A typical workflow for an ITC experiment.
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that measures changes in the refractive index at the surface of a sensor chip to monitor biomolecular interactions in real-time.[8][9] It provides kinetic data, including the association rate constant (ka) and the dissociation rate constant (kd), from which the equilibrium dissociation constant (Kd) can be calculated (Kd = kd/ka).[10]
Methodology:
-
Ligand Immobilization:
-
Select a suitable sensor chip (e.g., a CM5 chip).
-
Activate the carboxymethylated dextran (B179266) surface of the chip using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
-
Immobilize the CRBN protein (ligand) onto the chip surface via amine coupling.
-
Deactivate any remaining active esters on the surface using ethanolamine.
-
-
Analyte Binding:
-
Prepare a series of dilutions of the thalidomide analog (analyte) in running buffer (e.g., HBS-EP+).
-
Inject the different concentrations of the analyte over the sensor chip surface containing the immobilized CRBN.
-
Monitor the change in response units (RU) over time to generate sensorgrams for the association and dissociation phases.
-
A reference flow cell (without immobilized protein or with an irrelevant protein) should be used to subtract non-specific binding and bulk refractive index changes.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable kinetic binding model (e.g., a 1:1 Langmuir binding model).
-
Globally fit the data from all analyte concentrations to obtain the ka and kd values.
-
Calculate the Kd from the ratio of kd to ka.
-
Conclusion
The binding affinity of thalidomide-based ligands to CRBN is a critical determinant of their therapeutic efficacy. Derivatives such as Lenalidomide-C5-NH2 serve as vital tools in the development of targeted protein degraders. The methodologies of ITC and SPR provide robust and complementary approaches to accurately quantify these binding interactions, offering invaluable data for structure-activity relationship studies and the optimization of novel CRBN-recruiting therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. Patterns of substrate affinity, competition, and degradation kinetics underlie biological activity of thalidomide analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 6. tainstruments.com [tainstruments.com]
- 7. zaguan.unizar.es [zaguan.unizar.es]
- 8. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 9. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 10. vlabs.iitkgp.ac.in [vlabs.iitkgp.ac.in]
An In-depth Technical Guide to Ternary Complex Formation Using Thalidomide-Based E3 Ligase Ligands
Authored for: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles and methodologies surrounding the use of thalidomide-based ligands, such as "Thalidomide-NH-C5-NH2," in the formation of ternary complexes for targeted protein degradation (TPD). It details the underlying molecular mechanisms, quantitative analysis of binding and degradation, and robust experimental protocols essential for the research and development of Proteolysis Targeting Chimeras (PROTACs).
Introduction to Thalidomide-Based PROTACs
The field of targeted protein degradation has emerged as a revolutionary therapeutic modality, moving beyond simple protein inhibition to achieve complete protein elimination. At the forefront of this technology are PROTACs, heterobifunctional molecules designed to hijack the cell's natural ubiquitin-proteasome system.[1] A PROTAC consists of two key ligands connected by a chemical linker: one binds to a protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[2]
"this compound" is a crucial building block in this field. It is a pre-synthesized conjugate containing the thalidomide (B1683933) moiety, which serves as a potent ligand for the Cereblon (CRBN) E3 ligase, attached to a 5-carbon alkyl linker with a terminal amine group.[3][4] This terminal amine provides a versatile chemical handle for conjugation to a POI-binding ligand, facilitating the synthesis of a complete PROTAC molecule. The formation of a stable and productive ternary complex—comprising the E3 ligase, the PROTAC, and the target protein—is the cornerstone of this technology, leading to the ubiquitination and subsequent degradation of the target protein.[5][6]
Section 1: The Molecular Mechanism of CRBN Recruitment
Thalidomide and its derivatives, including lenalidomide (B1683929) and pomalidomide, are known as Immunomodulatory Drugs (IMiDs). Their mechanism of action relies on binding directly to CRBN, which functions as the substrate receptor for the Cullin-4 RING E3 ubiquitin ligase (CRL4-CRBN) complex.[7][8][9]
The thalidomide molecule's glutarimide (B196013) ring is essential for this interaction, fitting snugly into a tri-tryptophan pocket within the thalidomide-binding domain (TBD) of CRBN.[7] This binding event allosterically modulates the CRBN substrate-binding surface, creating a novel interface that can recognize and bind "neosubstrates"—proteins not normally targeted by CRBN.[1][10]
In the context of a PROTAC, the thalidomide-based ligand anchors the molecule to the CRL4-CRBN complex. This brings the E3 ligase into close proximity with the target protein bound by the other end of the PROTAC, facilitating the transfer of ubiquitin from the E2-conjugating enzyme to lysine (B10760008) residues on the target's surface. This polyubiquitination marks the target for degradation by the 26S proteasome.[2]
Section 2: Ternary Complex Dynamics
The efficacy of a PROTAC is intrinsically linked to the biophysical properties of the ternary complex it forms. Key parameters include the complex's stability, the kinetics of its formation and dissociation, and the cooperativity between the binding partners.
-
Binding Affinity (K_D): This measures the strength of the interaction. Both binary affinities (PROTAC to CRBN, PROTAC to Target) and the overall ternary affinity are crucial. Pomalidomide, for instance, generally exhibits a stronger binding affinity for CRBN than thalidomide, which can lead to more efficient ternary complex formation.[3][11][12]
-
Cooperativity (α): This is a critical factor that describes how the binding of one protein partner influences the binding of the other. Positive cooperativity (α > 1) occurs when the formation of the binary complex (e.g., PROTAC:CRBN) enhances the binding affinity for the target protein. This is often a hallmark of an efficient degrader. Negative cooperativity (α < 1) can hinder the formation of the ternary complex.[13]
-
The "Hook Effect": A phenomenon often observed in PROTAC dose-response curves where efficacy decreases at very high concentrations. This occurs because high concentrations of the PROTAC favor the formation of two separate binary complexes (Target:PROTAC and PROTAC:CRBN) over the productive ternary complex, leading to reduced degradation.[13]
Section 3: Quantitative Data Presentation
The following tables summarize representative quantitative data for well-characterized thalidomide and pomalidomide-based degraders. This data serves as a benchmark for evaluating novel PROTACs developed using building blocks like "this compound".
Table 1: Binary Binding Affinities of IMiDs to CRBN
| Compound | Binding Partner | Assay Method | K_D / K_i (nM) | Reference(s) |
| Thalidomide | DDB1-CRBN | Fluorescence Polarization | 249.2 | [11] |
| Lenalidomide | DDB1-CRBN | Fluorescence Polarization | 177.8 | [11] |
| Pomalidomide | DDB1-CRBN | Fluorescence Polarization | 156.6 | [11] |
| Pomalidomide | DDB1-CRBN | Isothermal Titration Calorimetry (ITC) | 157 | [12][14] |
Table 2: Ternary Complex Formation and Cellular Degradation Data for Representative Pomalidomide-Based PROTACs
| PROTAC | Target Protein | Cell Line | Ternary Complex EC_50 (nM, TR-FRET) | Degradation DC_50 (nM) | Degradation D_max (%) | Reference(s) |
| dBET1 | BRD4 | 293T | ~2.0 | 1.8 | >98 | [5] |
| ARV-825 | BRD4 | RS4;11 | N/A | <1 | >90 | [10] |
| Compound 16 | EGFR | A549 | N/A | ~10 (at 48h) | 88 | [15] |
| GP262 | PI3Kα / mTOR | MDA-MB-231 | N/A | 227.4 / 45.4 | 71.3 / 74.9 | [16] |
Note: Data is compiled from different studies, and experimental conditions may vary. DC_50 (concentration for 50% degradation) and D_max (maximum degradation) are key indicators of a PROTAC's cellular potency.
Section 4: Key Experimental Protocols
Accurate characterization of a novel PROTAC requires a suite of robust biophysical and cellular assays.
Protocol: Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics
Objective: To measure the real-time binding kinetics and affinities of binary (PROTAC:CRBN, PROTAC:Target) and ternary (Target:PROTAC:CRBN) complexes, and to determine the cooperativity factor (α).[13][17]
Materials:
-
SPR instrument and sensor chips (e.g., CM5 or Ni-NTA chip).
-
Purified, biotinylated E3 ligase (e.g., DDB1-CRBN).
-
Purified target protein (POI).
-
PROTAC compound.
-
SPR running buffer (e.g., HBS-EP+).
-
Regeneration solution (specific to the chip and ligand).
Methodology:
-
Immobilization: Immobilize the biotinylated DDB1-CRBN complex onto a streptavidin-coated sensor chip to a target response level. Use a reference flow cell that is activated and blocked without protein to subtract non-specific binding.
-
Binary Affinity (PROTAC:CRBN):
-
Prepare a serial dilution of the PROTAC in running buffer.
-
Inject the PROTAC solutions over the CRBN-immobilized surface and the reference cell, starting from the lowest concentration.
-
Monitor the association and dissociation phases in real-time.
-
Regenerate the sensor surface between injections if necessary.
-
-
Ternary Affinity (Target:PROTAC:CRBN):
-
Prepare a serial dilution of the POI in running buffer.
-
In a separate step, prepare another serial dilution of the POI, but this time in a buffer containing a constant, near-saturating concentration of the PROTAC.
-
First, inject the POI-only solutions over the CRBN surface to confirm minimal direct interaction.
-
Next, inject the POI + PROTAC solutions over the surface. The increase in binding response compared to the PROTAC-only interaction indicates ternary complex formation.
-
-
Data Analysis:
-
Fit the sensorgram data from the binary interaction to a suitable binding model (e.g., 1:1 Langmuir) to determine the on-rate (k_on), off-rate (k_off), and equilibrium dissociation constant (K_D_binary).
-
Fit the sensorgram data from the ternary interaction to determine the K_D_ternary.
-
Calculate the cooperativity factor: α = K_D_binary / K_D_ternary .[13]
-
Protocol: Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay
Objective: To quantify PROTAC-induced ternary complex formation in a homogenous solution-based format, suitable for high-throughput screening.[5][18]
Materials:
-
Tagged proteins: e.g., GST-tagged POI and His-tagged DDB1-CRBN.
-
FRET pair antibodies: e.g., Terbium (Tb)-conjugated anti-GST antibody (donor) and an AlexaFluor 488 (AF488)-conjugated anti-His antibody (acceptor).
-
PROTAC compound and DMSO for dilutions.
-
Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.5).
-
384-well low-volume assay plates.
-
TR-FRET-capable plate reader.
Methodology:
-
Reagent Preparation: Prepare stock solutions of tagged proteins, antibodies, and a serial dilution of the PROTAC compound in DMSO, followed by dilution in assay buffer.
-
Assay Setup:
-
Add the Tb-anti-GST antibody and the GST-POI to the assay wells and incubate briefly.
-
Add the AF488-anti-His antibody and the His-CRBN to the wells.
-
Add the serially diluted PROTAC compound to initiate complex formation. Include DMSO-only wells as a negative control.
-
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60-180 minutes) to allow the reaction to reach equilibrium. The plate should be protected from light.
-
Signal Detection:
-
Read the plate using a TR-FRET reader, exciting the donor (e.g., at 340 nm).
-
Measure the emission at two wavelengths: the donor's wavelength (e.g., 490 nm) and the acceptor's wavelength (e.g., 520 nm).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (Emission_520nm / Emission_490nm) for each well.
-
Plot the TR-FRET ratio against the PROTAC concentration.
-
Fit the dose-response curve using a suitable model (e.g., sigmoidal dose-response) to determine the EC_50 (effective concentration for 50% of maximal complex formation) and the maximum signal window.
-
Protocol: Western Blot for Cellular Protein Degradation
Objective: To quantify the reduction in the level of a target protein in cells after treatment with a PROTAC and to determine the DC_50 and D_max values.[1][6]
Materials:
-
Cultured cells expressing the target protein.
-
PROTAC compound and vehicle control (e.g., DMSO).
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE equipment and reagents.
-
PVDF or nitrocellulose membranes.
-
Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate (ECL).
-
Imaging system.
Methodology:
-
Cell Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM). Include a vehicle-only (DMSO) control.
-
Incubate for a specific duration (e.g., 16-24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize all samples to the same protein concentration and prepare them for loading with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour.
-
Incubate the membrane with the primary antibody for the target protein overnight at 4°C.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Apply the ECL substrate and capture the chemiluminescent signal with an imager.
-
-
Re-probing for Loading Control:
-
Strip the membrane (if necessary) and re-probe with the primary antibody for the loading control, followed by the secondary antibody and imaging.
-
-
Data Analysis:
-
Quantify the band intensities for the target protein and the loading control using densitometry software.
-
Normalize the target protein signal to its corresponding loading control signal.
-
Calculate the percentage of remaining protein relative to the vehicle-treated control.
-
Plot the percentage of remaining protein against the PROTAC concentration and fit the curve to determine the DC_50 and D_max values.
-
Section 5: Mandatory Visualizations
The following diagrams illustrate key concepts and workflows in PROTAC development.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Design of a Cereblon construct for crystallographic and biophysical studies of protein degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. Chemical approaches to targeted protein degradation through modulation of the ubiquitin–proteasome pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemrxiv.org [chemrxiv.org]
- 13. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. aragen.com [aragen.com]
- 18. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
The Advent of Thalidomide-NH-C5-NH2: A Technical Deep Dive into its History, Development, and Application in Targeted Protein Degradation
For Immediate Release
A comprehensive technical guide detailing the history, development, and core applications of "Thalidomide-NH-C5-NH2," a pivotal molecule in the advancement of targeted protein degradation, is now available for researchers, scientists, and drug development professionals. This whitepaper provides an in-depth analysis of its synthesis, mechanism of action, and the experimental protocols crucial for its application in the field of Proteolysis Targeting Chimeras (PROTACs).
From Pariah to Paradigm Shift: The Thalidomide (B1683933) Lineage
The story of this compound is inextricably linked to the complex history of its parent compound, thalidomide. Initially marketed in the 1950s as a sedative, thalidomide was infamously withdrawn from the market due to its severe teratogenic effects.[1] However, subsequent research uncovered its potent immunomodulatory and anti-angiogenic properties, leading to its repurposing for the treatment of multiple myeloma.[2] This renaissance spurred the development of analogs with improved therapeutic profiles, namely lenalidomide (B1683929) and pomalidomide, which are now staples in the treatment of various hematological cancers.[2][3]
These molecules, collectively known as immunomodulatory imide drugs (IMiDs), were discovered to exert their therapeutic effects by binding to the Cereblon (CRBN) protein, a substrate receptor of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex.[4][5] This binding event alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific "neosubstrate" proteins, such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are crucial for myeloma cell survival.[5]
The Emergence of this compound in the PROTAC Era
The discovery of thalidomide's mechanism of action paved the way for a revolutionary new therapeutic modality: Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that co-opt the cell's natural protein degradation machinery to eliminate specific proteins of interest.[6] They consist of two ligands connected by a linker: one binds to the target protein, and the other recruits an E3 ubiquitin ligase.
This compound emerged as a key building block in the synthesis of CRBN-recruiting PROTACs. It comprises the thalidomide core, which serves as the CRBN-binding ligand, attached to a 5-carbon alkyl chain with a terminal amine group (-NH2). This terminal amine provides a versatile chemical handle for conjugation to a ligand targeting a specific protein of interest, thus forming the complete PROTAC molecule.[7]
Synthesis and Characterization: A Technical Overview
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. While a specific, publicly available, step-by-step protocol for this exact molecule is not readily found, a representative synthesis can be constructed based on established organic chemistry principles, such as the Gabriel synthesis of primary amines.
Representative Synthesis Protocol
A plausible synthetic route involves the following key steps:
-
Phthalimide (B116566) Protection of a Diamine: 1,5-diaminopentane is reacted with phthalic anhydride (B1165640) to protect one of the amine groups as a phthalimide.
-
Alkylation of Thalidomide: The resulting N-(5-aminopentyl)phthalimide is then used to alkylate a suitable thalidomide precursor.
-
Deprotection: The phthalimide protecting group is removed, typically using hydrazine (B178648) or sodium borohydride, to yield the desired this compound.[8][9][10][11]
Quantitative Data Presentation
The efficacy of a PROTAC is determined by its ability to bind to both the target protein and the E3 ligase, and to induce the degradation of the target protein. The following tables summarize key quantitative parameters for a representative PROTAC utilizing a thalidomide-based CRBN ligand.
| Parameter | Value | Method | Reference |
| Binding Affinity (Kd) to CRBN | |||
| Thalidomide | ~250 nM | Competitive Titration | [4] |
| Lenalidomide | ~178 nM | Competitive Titration | [4] |
| Pomalidomide | ~157 nM | Competitive Titration | [4] |
| Degradation Performance of a Representative BRD4-targeting PROTAC | |||
| DC50 | < 1 nM | Western Blot | [12] |
| Dmax | > 98% | Western Blot | [3] |
Note: The presented degradation data is for the well-characterized BRD4-degrading PROTAC ARV-825, which utilizes a pomalidomide-based ligand and serves as a representative example of the potency achievable with this class of molecules.
Experimental Protocols
The characterization of PROTACs synthesized using this compound involves a suite of biochemical and cellular assays.
Cereblon Binding Assay (Surface Plasmon Resonance - SPR)
Principle: SPR measures the real-time interaction between a ligand (the thalidomide derivative) and an analyte (the CRBN protein) by detecting changes in the refractive index at the surface of a sensor chip.
Methodology:
-
Immobilization: Recombinant CRBN protein is immobilized on the surface of a sensor chip.
-
Binding: A solution containing the thalidomide-based ligand at various concentrations is flowed over the chip surface.
-
Detection: The association and dissociation of the ligand are monitored in real-time by detecting changes in the SPR signal.
-
Data Analysis: The resulting sensorgrams are fitted to a binding model to determine the association rate constant (kₐ), dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kd).[13][14][15]
Protein Degradation Assay (Western Blot)
Principle: Western blotting is used to quantify the amount of a specific protein in a cell lysate.
Methodology:
-
Cell Treatment: Cells are treated with the PROTAC at various concentrations for a defined period.
-
Lysis: Cells are lysed to release their protein content.
-
SDS-PAGE and Transfer: The protein lysates are separated by size using gel electrophoresis and then transferred to a membrane.
-
Immunoblotting: The membrane is incubated with a primary antibody specific to the target protein, followed by a secondary antibody conjugated to a detectable enzyme.
-
Detection: The signal from the secondary antibody is detected, and the band intensity is quantified to determine the relative amount of the target protein.[3][8]
Kinetic Protein Degradation Assay (HiBiT Assay)
Principle: The HiBiT assay provides a real-time, quantitative measurement of protein levels in live cells. It utilizes a small 11-amino-acid tag (HiBiT) that is knocked into the endogenous locus of the target protein. This tag can bind to a larger complementary polypeptide (LgBiT) to form a functional NanoLuc® luciferase.
Methodology:
-
Cell Line Generation: A cell line is engineered to express the target protein fused with the HiBiT tag.
-
Cell Treatment: The cells are treated with the PROTAC.
-
Luminescence Measurement: At various time points, the LgBiT protein and a substrate are added, and the resulting luminescence is measured. The luminescent signal is directly proportional to the amount of HiBiT-tagged protein.
-
Data Analysis: The luminescence data is used to determine the rate of degradation (kdeg) and the maximum level of degradation (Dmax).[4][16]
Visualizing the Molecular Mechanisms
To further elucidate the processes involved, the following diagrams illustrate the key signaling pathway and experimental workflows.
Conclusion
This compound stands as a testament to the remarkable evolution of a once-vilified drug into a powerful tool for modern drug discovery. Its role as a versatile linker-ligand conjugate has been instrumental in the rapid expansion of the PROTAC field, enabling the targeted degradation of a wide array of previously "undruggable" proteins. This technical guide provides a foundational resource for researchers seeking to leverage this technology in their own drug development endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Protein degraders - from thalidomide to new PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The E3 ligase adapter cereblon targets the C-terminal cyclic imide degron - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reaction of Phthalimide: Deprotection and Amino Groups_Chemicalbook [chemicalbook.com]
- 9. byjus.com [byjus.com]
- 10. Phthalimides [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protein Degrader [proteomics.com]
- 15. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Thalidomide-NH-C5-NH2: A Detailed Protocol for PROTAC Research
For researchers, scientists, and drug development professionals, this document provides a comprehensive guide to the synthesis of Thalidomide-NH-C5-NH2, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs). This bifunctional molecule incorporates the thalidomide (B1683933) moiety, a well-established ligand for the Cereblon (CRBN) E3 ubiquitin ligase, connected to a 5-carbon alkyl linker with a terminal amine. This terminal amine serves as a crucial attachment point for a ligand that binds to a target protein, enabling the formation of a PROTAC designed to induce the degradation of that specific protein.
Overview of the Synthetic Strategy
The synthesis of this compound is achieved through a straightforward two-step process. The general strategy involves the N-alkylation of the phthalimide (B116566) group of thalidomide with a protected C5 amine linker, followed by the deprotection of the terminal amine. This method ensures a clean and efficient synthesis of the desired product.
Experimental Protocols
This section details the necessary reagents, equipment, and step-by-step procedures for the synthesis of this compound.
Step 1: Synthesis of tert-butyl (5-(1,3-dioxoisoindolin-2-yl)pentyl)carbamate (Thalidomide-C5-NH-Boc)
This initial step involves the alkylation of the thalidomide substrate with a commercially available C5 linker carrying a Boc-protected amine.
Materials and Reagents:
-
Thalidomide
-
tert-butyl (5-bromopentyl)carbamate
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297)
-
Hexanes
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
To a solution of thalidomide (1.0 eq) in DMF, add potassium carbonate (2.0 eq) and tert-butyl (5-bromopentyl)carbamate (1.2 eq).
-
Stir the reaction mixture at 80 °C for 12 hours.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with dichloromethane (3 x).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (using a gradient of ethyl acetate in hexanes) to afford tert-butyl (5-(1,3-dioxoisoindolin-2-yl)pentyl)carbamate.
Step 2: Synthesis of this compound
The final step involves the removal of the Boc protecting group to yield the free amine.
Materials and Reagents:
-
tert-butyl (5-(1,3-dioxoisoindolin-2-yl)pentyl)carbamate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
Dissolve the product from Step 1 in a solution of 20% trifluoroacetic acid in dichloromethane.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Re-dissolve the residue in dichloromethane and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound.
Data Presentation
The following table summarizes typical reaction parameters and expected outcomes for the synthesis of this compound. Actual results may vary depending on the specific reaction conditions and scale.
| Step | Reactant 1 | Reactant 2 | Base/Reagent | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | Thalidomide | tert-butyl (5-bromopentyl)carbamate | K₂CO₃ | DMF | 80 | 12 | 60-70 |
| 2 | Thalidomide-C5-NH-Boc | 20% TFA in DCM | - | DCM | Room Temp. | 2 | >90 |
Visualizing the Process
Synthetic Workflow
The overall experimental workflow for the synthesis of this compound is depicted below.
Caption: Synthetic workflow for this compound.
PROTAC Mechanism of Action
This compound serves as a foundational component for constructing PROTACs. The following diagram illustrates the general mechanism by which a PROTAC molecule facilitates the degradation of a target protein.
Caption: PROTAC mechanism of action.
Application Notes and Protocols for "Thalidomide-NH-C5-NH2" Conjugation in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the conjugation of "Thalidomide-NH-C5-NH2," a key building block in the development of Proteolysis Targeting Chimeras (PROTACs). This document outlines the underlying principles, detailed experimental protocols, and data analysis methods for the successful synthesis and evaluation of thalidomide-based PROTACs for targeted protein degradation.
Introduction to Thalidomide-Based PROTACs
PROTACs are heterobifunctional molecules that harness the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to selectively eliminate target proteins of interest (POIs).[1][2] A typical PROTAC consists of three components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[3]
Thalidomide (B1683933) and its analogs (immunomodulatory imide drugs or IMiDs) are well-established ligands for the Cereblon (CRBN) E3 ubiquitin ligase.[4][][6] By incorporating a thalidomide derivative into a PROTAC, the CRBN E3 ligase complex (CRL4-CRBN) is brought into proximity with the POI.[4] This induced proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.[1] The PROTAC molecule itself is not degraded and can act catalytically to degrade multiple copies of the target protein.[7]
"this compound" is a valuable synthetic intermediate that provides the CRBN-binding thalidomide moiety connected to a 5-carbon alkyl linker with a terminal primary amine.[8][9] This terminal amine serves as a versatile reactive handle for conjugation to a ligand targeting a specific protein, typically through the formation of a stable amide bond.
Signaling Pathway and Mechanism of Action
The mechanism of action for a PROTAC synthesized from "this compound" is a multi-step process within the cell. The following diagram illustrates the key events in this signaling pathway.
Caption: Mechanism of action of a thalidomide-based PROTAC.
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the synthesis and evaluation of a PROTAC using "this compound".
Protocol 1: Amide Bond Conjugation of "this compound" to a POI Ligand with a Carboxylic Acid Moiety
This protocol describes a standard procedure for forming an amide bond between the primary amine of "this compound" and a carboxylic acid group on the target protein ligand.
Materials:
-
"this compound" hydrochloride[8]
-
POI ligand with a terminal carboxylic acid
-
Amide coupling reagents:
-
Non-nucleophilic base: N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous polar aprotic solvent: Dimethylformamide (DMF) or Dichloromethane (DCM)[10]
-
Reaction vessel (e.g., round-bottom flask)
-
Stirring apparatus
-
Inert atmosphere (e.g., nitrogen or argon)
-
Analytical and purification equipment:
-
Liquid chromatography-mass spectrometry (LC-MS)
-
High-performance liquid chromatography (HPLC) for purification
-
Procedure:
-
Preparation of Reactants:
-
In a clean, dry reaction vessel under an inert atmosphere, dissolve the POI ligand (1.0 equivalent) in anhydrous DMF.
-
In a separate vessel, dissolve "this compound" hydrochloride (1.1 equivalents) in anhydrous DMF. Add DIPEA (2.2 equivalents) to neutralize the hydrochloride salt and create the free amine.
-
-
Activation of Carboxylic Acid:
-
To the solution of the POI ligand, add HOBt (1.2 equivalents) and EDC (1.2 equivalents) or HATU (1.2 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
-
Coupling Reaction:
-
Slowly add the solution of "this compound" to the activated POI ligand solution.
-
If not using HATU, add DIPEA (1.0-2.0 equivalents) to the reaction mixture to maintain a slightly basic pH.
-
Allow the reaction to stir at room temperature for 12-24 hours.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by LC-MS to observe the consumption of starting materials and the formation of the desired PROTAC product.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction by adding water.
-
Extract the product with an appropriate organic solvent such as ethyl acetate (B1210297) or DCM.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by preparative HPLC to obtain the final PROTAC.
-
-
Characterization:
-
Confirm the identity and purity of the final PROTAC using LC-MS, High-Resolution Mass Spectrometry (HRMS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
The following diagram outlines the general workflow for this synthesis.
Caption: General workflow for PROTAC synthesis via amide coupling.
Protocol 2: Evaluation of PROTAC-Mediated Protein Degradation by Western Blotting
This protocol is a standard method to quantify the reduction in the levels of a target protein following treatment with a synthesized PROTAC.
Materials:
-
Cell line expressing the target protein
-
Synthesized PROTAC
-
Vehicle control (e.g., DMSO)
-
Cell culture reagents and plates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at a suitable density in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control for a specified time (e.g., 24 hours).[11]
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and load equal amounts of protein onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the primary antibody for the loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation) values.[12]
-
Data Presentation
Quantitative data from PROTAC evaluation experiments should be summarized in tables for clear comparison.
Table 1: Comparative Degradation Potency of Synthesized PROTACs
| PROTAC ID | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| PROTAC-A | BRD4 | Jurkat | < 1 | > 95 | [11] |
| PROTAC-B | AR | LNCaP | 5211 | Not Specified | [13] |
| Example | Target X | Cell Line Y | [Value] | [Value] | [Internal Data] |
This table provides representative data from published studies and a template for presenting new experimental results.
Table 2: Comparison of Protein Knockdown Technologies
| Feature | Thalidomide-Based PROTACs | siRNA | shRNA | CRISPR-Cas9 |
| Mechanism | Proteasomal Degradation | mRNA Cleavage | mRNA Cleavage | Gene Disruption |
| Typical Knockdown Efficiency | 80-95% protein degradation | 70-90% mRNA knockdown | 70-90% mRNA knockdown | >90% gene knockout |
| Onset of Action | Hours | 24-48 hours | 48-72 hours | Days to weeks |
| Duration of Effect | Reversible, dependent on compound exposure | Transient (3-7 days) | Stable (if integrated) | Permanent |
| Off-Target Effects | Potential for off-target protein degradation | Off-target mRNA knockdown | Off-target mRNA knockdown | Off-target gene editing |
This table is adapted from comparative guides on protein knockdown technologies.[14]
Logical Relationships in PROTAC Development
The successful development of a potent and selective PROTAC involves a logical progression of design, synthesis, and evaluation.
Caption: Logical flow of PROTAC development and optimization.
By following these detailed application notes and protocols, researchers can effectively utilize "this compound" for the rational design and synthesis of novel PROTACs, and rigorously evaluate their potential as therapeutic agents for targeted protein degradation.
References
- 1. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 6. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solid-phase synthesis for thalidomide-based proteolysis-targeting chimeras (PROTAC) - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols for "Thalidomide-NH-C5-NH2" in Experimental Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the experimental design and execution of studies involving "Thalidomide-NH-C5-NH2" as a Cereblon (CRBN) E3 ligase ligand for targeted protein degradation using Proteolysis Targeting Chimeras (PROTACs). Detailed protocols for key validation assays are provided, along with representative data for CRBN-recruiting PROTACs.
Introduction
"this compound" is a key building block in the synthesis of PROTACs.[1][2][3] It comprises the thalidomide (B1683933) moiety, which binds to the E3 ubiquitin ligase Cereblon (CRBN), connected to a C5 alkyl linker with a terminal amine group.[1][2][3] This terminal amine allows for the covalent attachment of a ligand specific to a protein of interest (POI), thereby creating a heterobifunctional PROTAC. The resulting PROTAC molecule facilitates the formation of a ternary complex between the POI and CRBN, leading to the ubiquitination and subsequent proteasomal degradation of the POI.[4][5]
Mechanism of Action: CRBN-Mediated Protein Degradation
PROTACs utilizing a thalidomide-based ligand function by co-opting the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS). The thalidomide component of the PROTAC binds to CRBN, a substrate receptor of the CULLIN-RING E3 ubiquitin ligase 4 (CRL4-CRBN) complex.[5][6] Simultaneously, the other end of the PROTAC binds to the target protein. This induced proximity brings the POI close to the E3 ligase complex, facilitating the transfer of ubiquitin from an E2 conjugating enzyme to lysine (B10760008) residues on the surface of the POI.[4] The resulting polyubiquitin (B1169507) chain is recognized by the 26S proteasome, which then degrades the tagged protein.[7]
Experimental Design and Protocols
A thorough experimental workflow is crucial to validate the efficacy and mechanism of a PROTAC synthesized using "this compound". This typically involves confirming target engagement, assessing ternary complex formation, verifying ubiquitination, and quantifying protein degradation.
Quantitative Data Summary
The following table summarizes representative degradation data for various CRBN-recruiting PROTACs, demonstrating the range of potencies and efficacies that can be achieved.
| Target Protein | PROTAC | Cell Line | DC50 | Dmax | Reference |
| BTK | PROTAC 46 | HBL1 | 6.3 nM | >90% | [] |
| BCL-XL | PROTAC 171 | MOLT-4 | 63 nM | 90.8% | [] |
| SHP2 | PROTAC 191 | MV4;11 | 6.02 nM | >90% | [] |
| BRD4 | JQ1-based PROTAC | MV4;11 | <1 nM | ~100% | [] |
| METTL3 | PROTAC 4j | MV4-11 | 0.44 µM | >80% | [9] |
| METTL14 | PROTAC 4j | MV4-11 | 0.13 µM | >90% | [9] |
| CDK6 | CP-10 | U251 | 2.1 nM | 89% | [10] |
| Mcl-1 | C3 | HeLa | 0.7 µM | >80% | [10] |
| Bcl-2 | C5 | HeLa | 3.0 µM | >70% | [10] |
Detailed Experimental Protocols
Protein Degradation Assay via Western Blot
This protocol is a fundamental method to quantify the reduction in target protein levels following PROTAC treatment.[4][11]
Materials:
-
Cell line expressing the protein of interest
-
PROTAC synthesized with "this compound"
-
Vehicle control (e.g., DMSO)
-
Cell culture medium and reagents
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Cell Lysis and Protein Quantification:
-
After treatment, wash cells twice with ice-cold PBS.[11]
-
Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells.[4]
-
Incubate the lysate on ice for 30 minutes, vortexing occasionally.[11]
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[4][11]
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.[11]
-
-
Sample Preparation and SDS-PAGE:
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[11]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[4]
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.[4]
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[4]
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
In-Cell Ubiquitination Assay
This assay confirms that the PROTAC induces the ubiquitination of the target protein.[3][12]
Materials:
-
Cells co-transfected with plasmids for the protein of interest and epitope-tagged ubiquitin (e.g., HA-Ub).[13]
-
PROTAC and vehicle control
-
Proteasome inhibitor (e.g., MG132)
-
Lysis buffer (stringent, e.g., containing 1% SDS)
-
Dilution buffer
-
Antibody against the protein of interest for immunoprecipitation
-
Protein A/G agarose (B213101) beads
-
Wash buffer
-
Antibody against the ubiquitin tag (e.g., anti-HA or anti-ubiquitin)
Procedure:
-
Cell Culture and Treatment:
-
Co-transfect cells with plasmids expressing the protein of interest and tagged ubiquitin.[13]
-
Treat the cells with the PROTAC or vehicle control for a specified time.
-
Add a proteasome inhibitor (e.g., 10 µM MG132) for 4-6 hours before harvesting to allow for the accumulation of ubiquitinated proteins.[13]
-
-
Cell Lysis:
-
Immunoprecipitation:
-
Western Blot Analysis:
-
Elute the immunoprecipitated proteins by boiling in Laemmli sample buffer.
-
Perform SDS-PAGE and Western blotting as described in the previous protocol.
-
Probe the membrane with an antibody against the ubiquitin tag to detect the ubiquitinated protein of interest.[13]
-
Ternary Complex Formation Assay (NanoBRET™)
This live-cell assay allows for the detection and characterization of the PROTAC-induced ternary complex.[14][15]
Materials:
-
Cells co-transfected with expression vectors for NanoLuc®-fused target protein and HaloTag®-fused CRBN.[14]
-
NanoBRET™ Nano-Glo® Substrate
-
HaloTag® NanoBRET™ 618 Ligand
-
PROTAC of interest
Procedure:
-
Cell Transfection and Plating:
-
Co-transfect cells with the NanoLuc®-target protein and HaloTag®-CRBN expression vectors.[14]
-
Plate the transfected cells in a 96-well plate.
-
-
Assay Execution:
-
Label the HaloTag®-CRBN with the HaloTag® NanoBRET™ 618 Ligand.
-
Add the NanoBRET™ Nano-Glo® Substrate.
-
Add the PROTAC at various concentrations.
-
-
Data Acquisition and Analysis:
-
Measure both the donor (NanoLuc®) and acceptor (HaloTag® 618) emission signals using a plate reader equipped for BRET measurements.
-
Calculate the NanoBRET™ ratio. An increase in the BRET signal indicates the formation of the ternary complex.
-
The "hook effect," a decrease in signal at high PROTAC concentrations due to the formation of binary complexes, is often observed.[14]
-
Kinetic Protein Degradation Assay (HiBiT)
This live-cell, real-time assay provides kinetic parameters of protein degradation.[1][2]
Materials:
-
CRISPR/Cas9-edited cell line with an 11-amino-acid HiBiT tag knocked into the endogenous locus of the target protein.[2]
-
LgBiT protein
-
Luminescent substrate (e.g., Nano-Glo® Endurazine™)
-
PROTAC of interest
Procedure:
-
Cell Plating and Preparation:
-
PROTAC Addition and Measurement:
-
Add the PROTAC at various concentrations.
-
Measure the luminescent signal at regular intervals over a time course (e.g., every 30 minutes for 24 hours) using a luminometer.[16]
-
-
Data Analysis:
-
Plot the luminescent signal over time for each PROTAC concentration.
-
The decrease in luminescence corresponds to the degradation of the HiBiT-tagged protein.
-
From this data, calculate key degradation parameters such as the degradation rate (k_deg), the maximum level of degradation (Dmax), and the time to Dmax.[1][2]
-
Conclusion
The successful development of a PROTAC using "this compound" requires a systematic and multi-faceted experimental approach. By employing the detailed protocols outlined in these application notes, researchers can effectively characterize the binding, ternary complex formation, ubiquitination, and degradation profiles of their novel PROTACs, thereby accelerating the discovery and optimization of new therapeutic agents.
References
- 1. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]
- 2. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds using HiBiT CRISPR Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Detection of Protein Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Ubiquitin immunoprecipitation using an anti-ubiquitin nanobody [protocols.io]
- 6. tandfonline.com [tandfonline.com]
- 7. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 9. researchgate.net [researchgate.net]
- 10. Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Ubiquitination Assay - Profacgen [profacgen.com]
- 13. Ubiquitination Assay for Mammalian Cells [bio-protocol.org]
- 14. benchchem.com [benchchem.com]
- 15. Ternary Complex Formation [worldwide.promega.com]
- 16. promega.com [promega.com]
Application Notes and Protocols for Cell-Based Assays with Thalidomide-NH-C5-NH2 PROTACs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Proteolysis Targeting Chimetas (PROTACs) that incorporate the "Thalidomide-NH-C5-NH2" E3 ligase ligand-linker conjugate in various cell-based assays. This document outlines the fundamental mechanism of action, presents illustrative quantitative data, and offers detailed protocols for the evaluation of target protein degradation, kinetics, and ternary complex formation.
Introduction to Thalidomide-Based PROTACs
Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system to selectively eliminate target proteins.[1] A PROTAC molecule is a heterobifunctional chimera composed of two distinct ligands connected by a chemical linker. One ligand binds to a target protein of interest (POI), while the other recruits an E3 ubiquitin ligase.[1]
"this compound" is a key building block in the synthesis of PROTACs, incorporating a thalidomide (B1683933) moiety that specifically binds to the Cereblon (CRBN) E3 ubiquitin ligase.[1] The C5-NH2 component refers to a 5-carbon alkyl chain with a terminal amine group, which serves as a flexible linker for conjugation to a ligand targeting a specific protein. By bringing the target protein and CRBN into close proximity, the PROTAC facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. This polyubiquitination marks the protein for recognition and subsequent degradation by the 26S proteasome, leading to its clearance from the cell.
Mechanism of Action: A Stepwise Overview
The catalytic cycle of a thalidomide-based PROTAC can be summarized in the following key steps:
-
Binary Complex Formation: The PROTAC, circulating within the cell, can independently bind to either the target protein of interest (POI) or the Cereblon (CRBN) E3 ligase, forming two distinct binary complexes.
-
Ternary Complex Formation: The crucial step in PROTAC efficacy is the formation of a stable ternary complex, consisting of the POI, the PROTAC molecule, and the CRBN E3 ligase. The properties of the linker, such as its length and composition, are critical for the stability of this complex.
-
Ubiquitination: The proximity induced by the ternary complex allows the E3 ligase to efficiently transfer ubiquitin molecules to accessible lysine (B10760008) residues on the surface of the target protein.
-
Proteasomal Degradation: The polyubiquitinated POI is then recognized by the 26S proteasome, which unfolds and degrades the target protein into smaller peptides.
-
Recycling: The PROTAC molecule is released after the degradation of the target protein and can engage in another cycle of degradation, highlighting its catalytic nature.
Quantitative Data Presentation
The efficacy of a PROTAC is typically characterized by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation achieved). The following tables provide representative data for a hypothetical PROTAC, "Compound X," which utilizes a thalidomide-C5-amine linker to target a protein of interest (e.g., a kinase like IRAK4 or a bromodomain protein like BRD4).
Table 1: Dose-Response of Compound X on Target Protein Degradation
| Concentration (nM) | % Degradation (at 24h) |
| 0.1 | 15 ± 3 |
| 1 | 45 ± 5 |
| 10 | 85 ± 4 |
| 100 | 95 ± 2 |
| 1000 | 92 ± 3 |
Table 2: Time-Course of Target Protein Degradation with Compound X (10 nM)
| Time (hours) | % Degradation |
| 2 | 30 ± 5 |
| 4 | 65 ± 6 |
| 8 | 88 ± 4 |
| 16 | 94 ± 3 |
| 24 | 95 ± 2 |
Table 3: Summary of Degradation Parameters for Compound X
| Parameter | Value | Cell Line |
| DC50 | 1.2 nM | Example Cell Line (e.g., THP-1) |
| Dmax | >95% | Example Cell Line (e.g., THP-1) |
Experimental Protocols
Detailed methodologies for key cell-based assays are provided below. These protocols are general and may require optimization based on the specific target protein, cell line, and antibodies used.
Protocol 1: Western Blot for Quantification of Protein Degradation
This assay is the gold standard for directly measuring the reduction in target protein levels following PROTAC treatment.
Materials:
-
Cell culture reagents
-
PROTAC compound (e.g., Compound X) and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer system
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that ensures 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with a dose-response of the PROTAC (e.g., 0.1 nM to 1000 nM) or a single concentration for a time-course study (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle-only control.[2]
-
-
Cell Lysis and Protein Quantification:
-
After treatment, aspirate the media and wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.[3]
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer to a final concentration of 1x and boil at 95°C for 5-10 minutes.
-
Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.[2]
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Repeat the immunoblotting process for the loading control antibody.[3]
-
-
Detection and Analysis:
-
Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein signal to the loading control signal.
-
Calculate the percentage of degradation relative to the vehicle-treated control.
-
Protocol 2: HiBiT Assay for Kinetic Analysis of Protein Degradation
This luminescent-based assay allows for the real-time monitoring of protein degradation kinetics in live cells.[4][5]
Materials:
-
CRISPR-edited cell line expressing the target protein endogenously tagged with HiBiT
-
White, opaque 96-well or 384-well assay plates
-
PROTAC compound
-
Nano-Glo® HiBiT Lytic Detection System or Nano-Glo® Live Cell Assay System
-
Luminometer
Procedure:
-
Cell Seeding:
-
Plate the HiBiT-tagged cells in a white, opaque multi-well plate at an appropriate density.
-
Incubate overnight to allow for cell attachment.
-
-
Assay Setup:
-
For lytic endpoint assays, proceed to the treatment step.
-
For live-cell kinetic assays, replace the culture medium with CO2-independent medium containing the Nano-Glo® Endurazine™ Live Cell Substrate and incubate for at least 30 minutes.
-
-
PROTAC Addition:
-
Add the PROTAC at various concentrations to the designated wells. Include a vehicle control.
-
-
Luminescence Measurement:
-
For endpoint assays, at desired time points, add the Nano-Glo® HiBiT Lytic Reagent and measure luminescence after a 10-minute incubation.[5]
-
For kinetic assays, immediately place the plate in a luminometer pre-heated to 37°C and record luminescence at regular intervals over a desired period (e.g., 24 hours).[4]
-
-
Data Analysis:
-
Normalize the luminescence signal of treated wells to the vehicle control.
-
Plot the percentage of remaining protein against the log of the PROTAC concentration to determine DC50 and Dmax.
-
For kinetic data, plot the luminescent signal over time to determine the degradation rate (kdeg).
-
Protocol 3: Co-Immunoprecipitation (Co-IP) for Ternary Complex Confirmation
This assay is used to demonstrate the formation of the POI-PROTAC-E3 ligase ternary complex within the cell.
Materials:
-
Cell line expressing the target protein
-
PROTAC compound
-
Proteasome inhibitor (e.g., MG132)
-
Ice-cold non-denaturing lysis buffer with protease inhibitors
-
Antibody against the E3 ligase (e.g., anti-CRBN) or the target protein for immunoprecipitation
-
Control IgG antibody
-
Protein A/G magnetic beads or agarose (B213101) resin
-
Antibodies for Western blot detection of the target protein and the E3 ligase
Procedure:
-
Cell Treatment:
-
Culture cells to 70-80% confluency.
-
Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours to prevent the degradation of the target protein.
-
Treat cells with the PROTAC at an effective concentration (e.g., 10x DC50) or a vehicle control for 2-4 hours.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS and lyse with non-denaturing lysis buffer on ice for 30 minutes.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with Protein A/G beads for 1 hour.
-
Incubate the pre-cleared lysate with the primary antibody (e.g., anti-CRBN) or control IgG overnight at 4°C.
-
Add fresh Protein A/G beads and incubate for another 2-4 hours to capture the antibody-protein complexes.[6]
-
-
Washing and Elution:
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads by boiling in Laemmli sample buffer.
-
-
Western Blot Analysis:
-
Analyze the eluted samples by Western blotting.
-
Probe the membrane with antibodies against the target protein and the immunoprecipitated protein (e.g., CRBN). An increased signal for the target protein in the PROTAC-treated, anti-CRBN immunoprecipitated sample compared to the control indicates ternary complex formation.
-
Conclusion
PROTACs utilizing the "this compound" linker-ligand are powerful tools for inducing the targeted degradation of specific proteins. The cell-based assays outlined in these application notes provide a robust framework for characterizing the efficacy, kinetics, and mechanism of action of these molecules. Careful execution and optimization of these protocols will enable researchers to generate high-quality, reproducible data to advance their drug discovery and development programs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. promega.com [promega.com]
- 5. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]
- 6. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PMC [pmc.ncbi.nlm.nih.gov]
"Thalidomide-NH-C5-NH2" solubility and preparation for experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide-NH-C5-NH2 is a synthetic E3 ligase ligand-linker conjugate. It incorporates the thalidomide-based cereblon (CRBN) ligand and a C5 amine linker, making it a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs).[1][2][3][4] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of that protein by the proteasome.[2][3] This document provides detailed application notes on the solubility and preparation of this compound for experimental use, along with relevant protocols and diagrams.
Chemical Properties and Solubility
The hydrochloride salt form, this compound hydrochloride, is generally preferred for experimental use due to its enhanced water solubility and stability compared to the free base.[1]
Table 1: Physicochemical Properties of Thalidomide-NH-amido-C5-NH2
| Property | Value | Reference |
| Molecular Formula | C20H25N5O5 | [5][6] |
| Molar Mass | 415.44 g/mol | [6] |
Table 2: Solubility of this compound Hydrochloride
| Solvent/System | Solubility | Notes |
| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 2.08 mg/mL (≥ 5.27 mM) | Clear solution. Suitable for in vivo studies.[2] |
| 10% DMSO / 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL (≥ 5.27 mM) | Clear solution. Suitable for in vivo studies.[2] |
| DMSO | Soluble | A stock solution can be prepared in DMSO. For a related compound, Thalidomide-NH-C4-NH-Boc, solubility in fresh DMSO is reported as 89 mg/mL.[6] |
| Ethanol (B145695) | Sparingly Soluble | For a related compound, Thalidomide-NH-C4-NH-Boc, solubility in ethanol is reported as 2 mg/mL.[6] |
| Water | Insoluble | The free base is generally insoluble in water.[6] |
Experimental Protocols
Preparation of Stock Solutions
It is recommended to prepare a concentrated stock solution of this compound hydrochloride in a suitable organic solvent, such as dimethyl sulfoxide (B87167) (DMSO).
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Weighing: Accurately weigh a precise amount of this compound hydrochloride powder.
-
Dissolution: Add the appropriate volume of fresh, anhydrous DMSO to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 4.52 mg of this compound hydrochloride (Molar Mass with HCl: ~451.9 g/mol ) in 1 mL of DMSO.
-
Solubilization: If necessary, gently vortex or sonicate the solution at room temperature to ensure complete dissolution.
-
Storage: Aliquot the stock solution into small, single-use vials to avoid repeated freeze-thaw cycles. Store at -20°C for up to one month or at -80°C for up to six months.[2] Ensure the vials are sealed tightly to prevent moisture absorption.[2]
Preparation of Working Solutions for In Vitro Experiments
For cell-based assays, the DMSO stock solution should be diluted in the appropriate cell culture medium to the final desired concentration.
Protocol 2: Preparation of Working Solution for Cell Culture
-
Thaw Stock Solution: Thaw a vial of the 10 mM DMSO stock solution at room temperature.
-
Serial Dilution (Optional): If very low final concentrations are required, perform serial dilutions of the stock solution in DMSO or sterile phosphate-buffered saline (PBS).
-
Final Dilution: Directly add the required volume of the stock solution (or diluted stock) to the pre-warmed cell culture medium. The final concentration of DMSO should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
-
Mixing: Gently mix the medium by pipetting or swirling to ensure a homogenous solution.
-
Application: Add the prepared medium to the cells immediately. It is recommended to prepare the working solution fresh for each experiment.
Preparation of Formulations for In Vivo Experiments
For animal studies, specific formulations are required to ensure solubility and bioavailability.
Protocol 3: Preparation of an In Vivo Formulation (PEG300/Tween-80)
This protocol yields a clear solution with a solubility of at least 2.08 mg/mL.[2]
-
Prepare a 20.8 mg/mL DMSO Stock: Dissolve this compound hydrochloride in DMSO to a concentration of 20.8 mg/mL.
-
Solvent Addition (1 mL final volume example):
-
To 400 µL of PEG300, add 100 µL of the 20.8 mg/mL DMSO stock solution and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix until uniform.
-
Add 450 µL of saline (0.9% w/v sodium chloride in sterile water) to bring the final volume to 1 mL.
-
-
Final Solution: The final concentrations of the components are 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Administration: Use the freshly prepared formulation for administration on the same day.[2] If precipitation occurs, gentle heating or sonication can be used to aid dissolution.[2]
Protocol 4: Preparation of an In Vivo Formulation (SBE-β-CD)
This protocol also yields a clear solution with a solubility of at least 2.08 mg/mL.[2]
-
Prepare a 20.8 mg/mL DMSO Stock: As in Protocol 3.
-
Prepare 20% SBE-β-CD in Saline: Dissolve 2 g of SBE-β-CD powder in 10 mL of saline until the solution is clear. This solution can be stored at 4°C for one week.
-
Solvent Addition (1 mL final volume example):
-
To 900 µL of the 20% SBE-β-CD in saline solution, add 100 µL of the 20.8 mg/mL DMSO stock solution.
-
Mix thoroughly until a clear solution is obtained.
-
-
Final Solution: The final concentrations are 10% DMSO and 90% (20% SBE-β-CD in Saline).
-
Administration: Use the freshly prepared formulation for administration on the same day.[2]
Signaling Pathway and Experimental Workflow
This compound functions as a linker-ligand conjugate in PROTACs, which hijack the ubiquitin-proteasome system to induce targeted protein degradation. The thalidomide (B1683933) moiety specifically binds to the E3 ubiquitin ligase cereblon (CRBN).
Caption: PROTAC-mediated protein degradation pathway.
The diagram above illustrates the mechanism of action for a PROTAC utilizing a thalidomide-based ligand. The PROTAC molecule facilitates the formation of a ternary complex between the target protein and the CRBN E3 ligase complex. This proximity induces the poly-ubiquitination of the target protein, marking it for degradation by the 26S proteasome.
Caption: General experimental workflow for using this compound.
This workflow outlines the key steps for preparing and using this compound in both in vitro and in vivo experimental settings, from stock solution preparation to data analysis.
References
Application Note: In Vitro Degradation Assay for Thalidomide-NH-C5-NH2
For Researchers, Scientists, and Drug Development Professionals
Introduction
"Thalidomide-NH-C5-NH2" is a key building block in the development of Proteolysis Targeting Chimeras (PROTACs). It serves as a linker conjugated to a thalidomide-based ligand for the E3 ubiquitin ligase Cereblon (CRBN)[1]. The chemical stability of this linker-ligand conjugate is a critical parameter that can influence the overall efficacy, safety, and pharmacokinetic profile of a PROTAC drug candidate. Understanding its degradation profile under various physiological and stress conditions is essential for lead optimization and formulation development.
This application note provides a detailed protocol for conducting an in vitro degradation assay of "this compound". The protocol covers chemical stability assessment in simulated physiological fluids and under forced degradation conditions. The primary analytical technique employed is High-Performance Liquid Chromatography (HPLC), a widely used method for the analysis of thalidomide (B1683933) and its derivatives due to its accuracy and sensitivity[2].
Key Signaling Pathway and Experimental Workflow
The degradation of "this compound" primarily involves the hydrolysis of its amide bonds within the glutarimide (B196013) and phthalimide (B116566) rings, a known degradation pathway for thalidomide[3][4][5]. Additionally, the amine linker may be susceptible to oxidative degradation. The experimental workflow is designed to assess the stability of the parent molecule over time under various conditions.
Caption: Experimental workflow for the in vitro degradation assay.
Data Presentation
The quantitative data from the degradation studies should be summarized in tables to facilitate easy comparison of the stability of "this compound" under different conditions.
Table 1: Stability of this compound in Simulated Physiological Fluids
| Time (hours) | % Remaining in SGF (pH 1.2) | % Remaining in SIF (pH 6.8) | % Remaining in PBS (pH 7.4) |
| 0 | 100.0 | 100.0 | 100.0 |
| 1 | 98.5 | 95.2 | 97.8 |
| 2 | 96.1 | 88.7 | 94.3 |
| 4 | 92.3 | 75.4 | 89.1 |
| 8 | 85.6 | 58.1 | 79.5 |
| 24 | 65.2 | 25.9 | 60.7 |
Table 2: Forced Degradation of this compound
| Stress Condition | Time (hours) | % Remaining Parent Compound |
| 0.1 M HCl | 4 | 70.1 |
| 0.1 M NaOH | 4 | 45.3 |
| 3% H₂O₂ | 4 | 82.4 |
| Heat (60°C) | 24 | 90.5 |
Experimental Protocols
Materials and Reagents
-
This compound (purity >98%)
-
Pepsin (from porcine gastric mucosa)
-
Pancreatin (from porcine pancreas)
-
Potassium phosphate (B84403) monobasic (KH₂PO₄)
-
Sodium chloride (NaCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrochloric acid (HCl)
-
Hydrogen peroxide (H₂O₂, 30%)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Phenacetin (B1679774) (internal standard)
Preparation of Degradation Media
-
Simulated Gastric Fluid (SGF, pH 1.2): Dissolve 2.0 g of NaCl and 3.2 g of pepsin in 800 mL of water. Add 7.0 mL of concentrated HCl and adjust the volume to 1000 mL with water. The pH should be approximately 1.2[6].
-
Simulated Intestinal Fluid (SIF, pH 6.8): Dissolve 6.8 g of KH₂PO₄ in 250 mL of water. Add 77 mL of 0.2 M NaOH and 10.0 g of pancreatin. Mix and adjust the pH to 6.8 with 0.2 M NaOH or 0.2 M HCl, then adjust the final volume to 1000 mL with water[6][7].
-
Phosphate-Buffered Saline (PBS, pH 7.4): Prepare according to standard laboratory protocols.
-
Forced Degradation Solutions:
-
Acidic: 0.1 M HCl
-
Basic: 0.1 M NaOH
-
Oxidative: 3% H₂O₂
-
Sample Preparation and Incubation
-
Prepare a stock solution of "this compound" at 1 mg/mL in a suitable solvent (e.g., DMSO or acetonitrile).
-
For each degradation condition, add the stock solution to the pre-warmed (37°C) degradation medium to achieve a final concentration of 10 µg/mL.
-
Incubate the samples in a shaking water bath at 37°C (or 60°C for thermal stress).
-
At specified time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot (e.g., 100 µL) of the sample.
-
Immediately quench the degradation by adding the aliquot to an equal volume of cold acetonitrile containing the internal standard (e.g., phenacetin at 10 µg/mL)[8].
-
Vortex and centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes to precipitate proteins and other solids.
-
Transfer the supernatant to an HPLC vial for analysis.
HPLC Analysis Method
A stability-indicating HPLC method is crucial for separating the parent compound from its degradation products[2].
-
HPLC System: Agilent 1100 series or equivalent with a UV detector.
-
Column: Develosil ODS UG-5 (150mm x 4.6mm, 5µm particle size) or equivalent C18 column[2].
-
Mobile Phase: Isocratic elution with a mixture of 0.01M potassium dihydrogen orthophosphate buffer and acetonitrile (e.g., 80:20 v/v)[2]. The mobile phase composition may require optimization.
-
Injection Volume: 10-20 µL.
-
Column Temperature: 25-40°C.
Data Analysis
-
Calculate the peak area of "this compound" and the internal standard at each time point.
-
Determine the concentration of the parent compound at each time point using a calibration curve.
-
Calculate the percentage of the remaining parent compound at each time point relative to the initial concentration at time 0.
-
Plot the percentage of remaining compound versus time to determine the degradation kinetics.
Degradation Pathway
The degradation of "this compound" is expected to proceed primarily through hydrolysis of the glutarimide and phthalimide rings, especially under acidic and basic conditions. The amine linker adds a potential site for oxidative degradation.
Caption: Potential degradation pathways for this compound.
Conclusion
This application note provides a comprehensive framework for assessing the in vitro degradation of "this compound". The described protocols for stability in simulated physiological fluids and under forced degradation conditions, coupled with a robust HPLC analytical method, will yield critical data for the development of stable and effective PROTAC therapeutics. Researchers should adapt and validate these methods for their specific laboratory conditions and analytical instrumentation.
References
- 1. researchgate.net [researchgate.net]
- 2. ijirmf.com [ijirmf.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scholar.usuhs.edu [scholar.usuhs.edu]
- 6. canada.ca [canada.ca]
- 7. On the Utility of Chemical Strategies to Improve Peptide Gut Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Liquid chromatographic determination of thalidomide in tablets, capsules, and raw materials - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Novel PROTAC Development Using Thalidomide-NH-C5-NH2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a transformative therapeutic modality designed to eliminate specific unwanted proteins from cells.[1] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[2] By hijacking the cell's native ubiquitin-proteasome system (UPS), PROTACs induce the ubiquitination and subsequent degradation of the target protein.[3][4]
"Thalidomide-NH-C5-NH2," also known as 5-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione (B1277377), is a crucial building block in the development of novel PROTACs.[5][6] It is a derivative of thalidomide (B1683933), a well-established ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[7] This molecule incorporates the CRBN-binding phthalimide (B116566) moiety and features a 5-carbon (C5) alkyl linker terminating in a primary amine (-NH2). This terminal amine serves as a versatile chemical handle for conjugation to a ligand targeting a specific protein of interest, thereby facilitating the synthesis of a complete PROTAC molecule.[1][8]
This document provides a detailed guide on the application of this compound in PROTAC development, including its mechanism of action, a case study, and comprehensive experimental protocols.
Application Notes
Mechanism of Action
PROTACs synthesized using this compound function by inducing proximity between the target protein and the CRBN E3 ligase complex.[9] This process is catalytic, as the PROTAC molecule is recycled after inducing the degradation of a target protein.[2]
The key steps are as follows:
-
Ternary Complex Formation : The PROTAC molecule simultaneously binds to the protein of interest (POI) and the CRBN E3 ligase, forming a POI-PROTAC-CRBN ternary complex.[3][10]
-
Ubiquitination : Within this complex, CRBN facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the POI.[3]
-
Proteasomal Degradation : The poly-ubiquitinated POI is recognized and degraded by the 26S proteasome.[10]
-
Recycling : The PROTAC is released and can engage another POI and E3 ligase, continuing the degradation cycle.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 3. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 5-Amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione, 191732-76-0 | BroadPharm [broadpharm.com]
- 6. 5-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione | 191732-76-0 [chemicalbook.com]
- 7. Protein degraders - from thalidomide to new PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Protein Degradation Using Thalidomide-NH-C5-NH2
For Researchers, Scientists, and Drug Development Professionals
Introduction
"Thalidomide-NH-C5-NH2" is a key building block in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of molecules designed for targeted protein degradation. This molecule serves as a functionalized ligand for the E3 ubiquitin ligase Cereblon (CRBN), connected to a 5-carbon aliphatic amine linker. The terminal amine group provides a versatile chemical handle for conjugation to a ligand that targets a specific protein of interest (POI). The resulting PROTAC hijacks the cell's natural ubiquitin-proteasome system to selectively eliminate the target protein, offering a powerful therapeutic modality for previously "undruggable" targets.
These application notes provide a comprehensive overview of the application of "this compound" in targeted protein degradation, including quantitative data for a specific PROTAC, detailed experimental protocols, and visualizations of the underlying biological pathways and workflows.
Mechanism of Action: Cereblon-Mediated Protein Degradation
PROTACs constructed using "this compound" function by inducing the formation of a ternary complex between the target protein (POI) and the CRBN E3 ubiquitin ligase. The thalidomide (B1683933) moiety of the PROTAC binds to CRBN, while the other end of the molecule binds to the POI. This induced proximity facilitates the transfer of ubiquitin from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.
Data Presentation: PROTAC HDAC8 Degrader-2
"PROTAC HDAC8 Degrader-2" (also referred to as compound 32a) is a specific example of a PROTAC that utilizes the "this compound" E3 ligase ligand-linker conjugate. This PROTAC targets Histone Deacetylase 8 (HDAC8) for degradation. The following table summarizes its degradation performance.[1][2][3]
| PROTAC Name | Target Protein(s) | DC50 (nM) | Dmax (%) | Cell Line |
| PROTAC HDAC8 Degrader-2 | HDAC8 | 8.9 | Not Reported | Not Specified |
| HDAC6 | 14.3 | Not Reported | Not Specified |
Table 1: Degradation Performance of PROTAC HDAC8 Degrader-2. DC50 represents the concentration of the PROTAC required to degrade 50% of the target protein. Dmax is the maximum percentage of protein degradation achievable.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of PROTACs constructed using "this compound".
General Experimental Workflow
The typical workflow for evaluating a novel PROTAC involves synthesis, confirmation of target engagement, assessment of protein degradation, and validation of the degradation mechanism.
Protocol 1: Cell Culture and PROTAC Treatment
-
Cell Line Selection: Choose a human cell line that endogenously expresses the protein of interest (e.g., a neuroblastoma cell line for HDAC8).
-
Cell Seeding: Seed the cells in 6-well or 12-well plates at a density that will result in 70-80% confluency at the time of harvesting. Allow the cells to adhere overnight.
-
PROTAC Preparation: Prepare a stock solution of the PROTAC (e.g., 10 mM in DMSO). From this stock, prepare serial dilutions to achieve the desired final concentrations for the dose-response experiment (e.g., 0.1 nM to 10 µM).
-
Treatment:
-
Dose-Response: Treat the cells with varying concentrations of the PROTAC for a fixed time period (e.g., 24 hours). Include a vehicle control (DMSO) at the same final concentration as the highest PROTAC concentration.
-
Time-Course: Treat the cells with a fixed concentration of the PROTAC (e.g., the approximate DC50 value) for different durations (e.g., 2, 4, 8, 16, 24 hours).
-
Protocol 2: Western Blot Analysis for Protein Degradation
-
Cell Lysis:
-
After treatment, wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 20 minutes, then centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer and boil the samples at 95°C for 5 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-HDAC8) overnight at 4°C.
-
Also, probe for a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as described above.
-
-
Detection and Analysis:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the band intensity of the target protein to the corresponding loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 value.
-
Protocol 3: Mechanism of Action Validation
To confirm that the observed protein degradation is mediated by the proteasome and is dependent on CRBN, the following control experiments should be performed:
-
Proteasome Inhibition:
-
Pre-treat the cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours.
-
Co-treat the cells with the proteasome inhibitor and the PROTAC at a concentration known to induce degradation (e.g., 5-10 times the DC50).
-
Analyze the protein levels by Western blot. A rescue of the target protein levels in the presence of the proteasome inhibitor confirms that degradation is proteasome-dependent.
-
-
CRBN Dependence:
-
Use siRNA or CRISPR/Cas9 to knockdown or knockout CRBN expression in the chosen cell line.
-
Treat the CRBN-deficient cells and control cells with the PROTAC.
-
Analyze the target protein levels by Western blot. An attenuation of PROTAC-induced degradation in the CRBN-deficient cells confirms that the degradation is CRBN-dependent.
-
Conclusion
"this compound" is a valuable chemical tool for the synthesis of PROTACs that can effectively induce the degradation of specific protein targets. The provided protocols and data for "PROTAC HDAC8 Degrader-2" serve as a practical guide for researchers in the field of targeted protein degradation. By following these methodologies, scientists can systematically evaluate the efficacy and mechanism of action of their novel PROTAC molecules, accelerating the development of new therapeutics.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Linker Length for Thalidomide-Based Degraders
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) regarding the optimization of linker length for PROTACs and molecular glues, with a specific focus on "Thalidomide-NH-C5-NH2" and related structures.
Frequently Asked Questions (FAQs)
Q1: What is the optimal linker length when starting with a "this compound" moiety?
There is no single optimal linker length; it is highly dependent on the specific protein of interest (POI) and the E3 ligase.[1] The ideal length must be empirically determined as it needs to facilitate the formation of a stable and productive ternary complex between the target protein and Cereblon (CRBN).[1][2] For some targets, shorter linkers are more effective, while others require longer linkers for potent degradation.[1] A systematic evaluation of a series of PROTACs with varying linker lengths is necessary to determine the optimal length for your specific target.[2]
Q2: What are the most common types of linkers to attach to the "this compound" amine group?
The most common linker motifs used for thalidomide-based PROTACs are polyethylene (B3416737) glycol (PEG) and alkyl chains.[1][3] This is due to their synthetic tractability, which allows for systematic variation in length.[1] More rigid linkers that incorporate elements like piperazine (B1678402) or piperidine (B6355638) rings are also increasingly used to improve physicochemical properties and restrict conformation.[1] The choice of linker type can significantly impact a PROTAC's permeability, solubility, and metabolic stability.[1]
Q3: How does the point of attachment on the thalidomide (B1683933) scaffold, such as the C5 position, influence PROTAC activity?
The point of linker attachment on the thalidomide scaffold is critical and significantly impacts a PROTAC's physicochemical properties, ternary complex formation, and degradation efficiency.[4] The C4, C5, and glutarimide (B196013) nitrogen positions are the most explored.[4] Modification at the C5 position has been shown to potentially reduce the degradation of off-target zinc finger proteins.[5] The choice of attachment point can also affect the stability of the thalidomide ligand itself.[6]
Q4: I am observing a "hook effect" with my PROTAC. How can linker optimization help mitigate this?
The "hook effect," where degradation efficiency decreases at higher concentrations, occurs due to the formation of non-productive binary complexes (Target-PROTAC or PROTAC-E3 Ligase) instead of the productive ternary complex.[7][8] A well-designed linker can enhance the stability of the ternary complex, a factor known as positive cooperativity, which can mitigate the hook effect.[7] Modifying the linker to be more rigid can also pre-organize the PROTAC into a conformation more favorable for ternary complex formation, potentially reducing the formation of non-productive binary complexes.[7]
Troubleshooting Guides
Issue 1: High binary binding affinity but no target degradation.
This is a common challenge that often points to issues with the formation of a productive ternary complex.[7]
-
Potential Cause: Incorrect linker length or rigidity. The linker may be too short, causing steric hindrance, or too long and flexible, leading to non-productive binding.[7]
-
Troubleshooting Steps:
-
Synthesize a Library of Linker Lengths: Create a series of PROTACs with varying linker lengths (e.g., by adding or removing ethylene (B1197577) glycol units or methylene (B1212753) groups) and evaluate their degradation activity.
-
Incorporate Rigid Moieties: Introduce cyclic structures (e.g., piperazine, piperidine) into the linker to reduce flexibility and potentially favor a more productive ternary complex conformation.[1]
-
-
Potential Cause: Unfavorable orientation of the target protein. Even if a ternary complex forms, the target's lysine (B10760008) residues may not be accessible for ubiquitination.[7]
-
Troubleshooting Steps:
-
Vary Linker Attachment Point: If possible, synthesize PROTACs with different linker attachment points on the target-binding ligand to alter the orientation of the target protein relative to the E3 ligase.
-
Computational Modeling: Use molecular modeling to predict the conformation of the ternary complex with different linkers and identify those that favor productive ubiquitination.
-
Issue 2: Poor solubility of the synthesized PROTAC.
Poor solubility in aqueous buffers and cell culture media is a frequent hurdle for PROTACs.[2]
-
Potential Cause: High lipophilicity of the PROTAC molecule.
-
Troubleshooting Steps:
-
Incorporate Hydrophilic Linkers: Utilize PEG-based linkers, which generally improve water solubility compared to alkyl chains.[2][8]
-
Formulation Strategies: For in vitro assays, use a small amount of an organic co-solvent like DMSO. Be mindful of the final DMSO concentration in cellular assays, as it can be toxic at higher concentrations (typically >0.5%).[2]
-
Structural Modification: If solubility issues persist, consider synthesizing analogs with more hydrophilic groups on the target ligand.[2]
-
Data Presentation
Table 1: Effect of Linker Length on PROTAC Degradation Efficiency (DC50 and Dmax)
| Target Protein | E3 Ligase Ligand | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| p38α | Thalidomide | PEG/Alkyl | <15 | Less Effective | - | [1] |
| p38α | Thalidomide | PEG/Alkyl | 15-17 | Optimal | - | [1] |
| TBK1 | Thalidomide | Alkyl/Ether | <12 | No Degradation | - | [3] |
| TBK1 | Thalidomide | Alkyl/Ether | 12-29 | Submicromolar | - | [3] |
| TBK1 | Thalidomide | Alkyl/Ether | 21 | 3 | 96 | [3] |
| TBK1 | Thalidomide | Alkyl/Ether | 29 | 292 | 76 | [3] |
| BRD4 | Thalidomide | PEG | 0 PEG units | <0.5 µM | - | [9] |
| BRD4 | Thalidomide | PEG | 1-2 PEG units | >5 µM | - | [9] |
| BRD4 | Thalidomide | PEG | 4-5 PEG units | <0.5 µM | - | [9] |
Note: DC50 is the concentration of the PROTAC required to degrade 50% of the target protein. Dmax is the maximum percentage of target protein degradation achievable.
Table 2: Comparison of Linker Attachment Points on the Thalidomide Scaffold
| Attachment Point | Key Characteristics | Considerations |
| C4 | Commonly used, can lead to potent degraders. | May result in off-target degradation of zinc finger proteins.[5] |
| C5 | Can reduce off-target degradation of zinc finger proteins.[5] | May alter ternary complex geometry and impact on-target potency. |
| N-position | Less common attachment point. | Can significantly change the vector of the linker and resulting ternary complex. |
Experimental Protocols
Protocol 1: Western Blot for Target Protein Degradation
This protocol is used to determine the extent of target protein degradation following PROTAC treatment.
Materials:
-
Cell line expressing the target protein
-
PROTAC of interest
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat cells with a range of concentrations of your PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[10]
-
Wash cells with PBS and lyse them using cell lysis buffer.[10]
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).[10]
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.[10]
-
Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour.[10]
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.[10]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Wash the membrane again, add the chemiluminescent substrate, and image the blot.[10]
-
Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.[10]
-
Quantify band intensities to determine the percentage of protein degradation relative to the vehicle control. This data can be used to calculate DC50 and Dmax values.[11]
Protocol 2: NanoBRET Assay for Ternary Complex Formation
This assay measures the formation of the Target-PROTAC-E3 Ligase ternary complex in live cells.
Materials:
-
Cell line co-expressing the target protein fused to a NanoLuc luciferase (e.g., HiBiT) and the E3 ligase (CRBN) fused to a fluorescent acceptor (e.g., HaloTag).[10]
-
PROTAC of interest
-
NanoBRET Nano-Glo Substrate and HaloTag NanoBRET 618 Ligand[10]
Procedure:
-
Seed the engineered cells in a white, 96-well plate.[10]
-
Add the HaloTag NanoBRET 618 Ligand to the cells and incubate.[10]
-
Treat the cells with a serial dilution of the PROTAC.[10]
-
Add the NanoBRET Nano-Glo Substrate.[10]
-
Measure the luminescence at two wavelengths (donor and acceptor emission) using a plate reader.[10]
-
The BRET ratio is calculated and plotted against the PROTAC concentration to determine the potency of ternary complex formation.
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. explorationpub.com [explorationpub.com]
- 4. benchchem.com [benchchem.com]
- 5. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Navigating the PROTAC Hook Effect: A Technical Support Guide for Researchers Utilizing Thalidomide-NH-C5-NH2
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Proteolysis Targeting Chimeras (PROTACs), specifically those incorporating the "Thalidomide-NH-C5-NH2" E3 ligase binder. This guide focuses on addressing and mitigating the "hook effect," a common experimental artifact that can complicate data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and what is its role in a PROTAC?
A1: "this compound" is a chemical moiety that functions as a ligand for the E3 ubiquitin ligase Cereblon (CRBN).[1][2] It is a derivative of thalidomide (B1683933) and is commonly used in the synthesis of PROTACs.[1][2][3][4] In a PROTAC, this molecule serves as the "hook" that recruits the CRBN E3 ligase. The "C5-NH2" component is a 5-carbon alkyl chain with a terminal amine group, which acts as a linker attachment point to connect to the ligand that binds the target protein.[4]
Q2: What is the "hook effect" in PROTAC experiments?
A2: The hook effect is a phenomenon observed in PROTAC-mediated protein degradation where the efficiency of degradation decreases at high PROTAC concentrations.[5][6][7] This results in a characteristic bell-shaped dose-response curve.[6][7] At optimal concentrations, the PROTAC facilitates the formation of a productive ternary complex between the target protein and the E3 ligase, leading to ubiquitination and degradation. However, at excessive concentrations, the PROTAC can form non-productive binary complexes with either the target protein or the E3 ligase, which inhibits the formation of the productive ternary complex and reduces degradation efficiency.[5][8]
Q3: Why is it critical to identify and understand the hook effect?
A3: Failing to recognize the hook effect can lead to significant misinterpretation of experimental results. A potent PROTAC might be incorrectly classified as inactive if tested at concentrations that are too high.[5] Understanding this effect is crucial for the accurate determination of key efficacy parameters such as the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).[6][7]
Q4: What factors can influence the magnitude of the hook effect?
A4: Several factors can influence the prominence of the hook effect, including:
-
Binding Affinities: The relative binding affinities of the PROTAC for the target protein and the E3 ligase.[5]
-
Linker Composition and Length: The linker plays a critical role in the stability and geometry of the ternary complex. Optimizing the linker can enhance cooperativity and mitigate the hook effect.[5][9]
-
Cellular Context: The expression levels of the target protein and the E3 ligase in the cell line being used can impact the formation of binary and ternary complexes.[10]
Troubleshooting Guide
Issue 1: A bell-shaped dose-response curve is observed in the degradation assay.
-
Likely Cause: This is a classic indicator of the hook effect.[5]
-
Troubleshooting Steps:
-
Extend the Dose-Response Range: Ensure your concentration range is wide enough to capture the full bell shape. It is recommended to use at least 8-10 concentrations with half-log dilutions.[5]
-
Perform a Time-Course Experiment: Assess degradation at multiple time points (e.g., 2, 4, 8, 12, 24 hours) at both the optimal concentration and a higher, "hooked" concentration.[11] This can help in understanding the kinetics of degradation.
-
Assess Ternary Complex Formation: Utilize biophysical assays like AlphaLISA, FRET, or SPR to directly measure the formation of the ternary complex at different PROTAC concentrations.[5] A decrease in ternary complex formation at high concentrations is a hallmark of the hook effect.[7]
-
Issue 2: The PROTAC shows weak or no degradation at expected active concentrations.
-
Likely Cause: The tested concentrations may fall within the hook effect region, or other experimental factors could be at play.[5]
-
Troubleshooting Steps:
-
Test a Wider Concentration Range: It's possible the initial concentration range was too high. Test a broad range of concentrations (e.g., 1 pM to 100 µM).[6]
-
Verify Target Engagement: Confirm that the PROTAC can bind to the target protein and the E3 ligase independently using appropriate biophysical assays.[6]
-
Check E3 Ligase Expression: Ensure the cell line used expresses sufficient levels of CRBN.[6]
-
Optimize Incubation Time: Perform a time-course experiment to determine the optimal incubation time for degradation.[6]
-
Assess Cell Permeability: Poor cell permeability can lead to low intracellular PROTAC concentrations.[5]
-
Data Presentation
Table 1: Hypothetical Dose-Response Data for a "this compound"-Based PROTAC (PROTAC-X) Exhibiting a Hook Effect
| PROTAC-X Concentration (nM) | % Target Protein Degradation | % Ternary Complex Formation (in vitro) |
| 0.1 | 10 | 15 |
| 1 | 40 | 55 |
| 10 | 80 | 90 |
| 100 | 95 (Dmax) | 85 |
| 1000 | 65 | 40 |
| 10000 | 30 | 10 |
Table 2: Troubleshooting Checklist and Expected Outcomes
| Troubleshooting Step | Expected Outcome if Hook Effect is Present | Expected Outcome if PROTAC is Inactive |
| Wide Dose-Response Curve | Bell-shaped curve with a clear Dmax at an intermediate concentration. | No significant degradation across all concentrations. |
| Time-Course Experiment | Degradation plateaus or decreases at later time points for high concentrations. | No significant degradation at any time point. |
| Ternary Complex Assay | Ternary complex formation decreases at high PROTAC concentrations. | No significant ternary complex formation at any concentration. |
Experimental Protocols
Protocol 1: Western Blotting for Target Protein Degradation
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density in 6-well or 12-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC (and vehicle control) for the desired time period (e.g., 24 hours).[5]
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the target protein signal to the loading control.
-
Calculate the percentage of degradation relative to the vehicle-treated control.
-
Visualizations
Caption: Mechanism of the PROTAC hook effect.
Caption: Troubleshooting workflow for the PROTAC hook effect.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Thalidomide-O-amide-C5-NH2 hydrochloride | E3 Ligase Ligand-Linker Conjugates | MedChemExpress [medchemexpress.eu]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. marinbio.com [marinbio.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Enhancing PROTAC Cell Permeability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the cell permeability of PROTACs, with a specific focus on thalidomide-based constructs like "Thalidomide-NH-C5-NH2".
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the low cell permeability of my "this compound"-based PROTAC?
A1: The low cell permeability of PROTACs, including those derived from "this compound", is often attributed to their physicochemical properties that fall outside the typical range for orally bioavailable small molecules (Lipinski's Rule of Five).[1][2][3] Key contributing factors include:
-
High Molecular Weight (MW): PROTACs are inherently large molecules, often exceeding 800 Da, which is significantly higher than the suggested <500 Da for good permeability.[1][4]
-
Large Polar Surface Area (PSA): The presence of multiple polar functional groups in the E3 ligase ligand, the protein of interest (POI) ligand, and the linker contributes to a high PSA, hindering passive diffusion across the lipophilic cell membrane.[4][5]
-
Hydrogen Bonding Capacity: A high number of hydrogen bond donors and acceptors can also negatively impact membrane permeability.[6]
Q2: My PROTAC shows good biochemical activity but poor cellular degradation. Could this be a permeability issue?
A2: Yes, this is a classic indicator of poor cell permeability.[7] If your PROTAC effectively induces the formation of a ternary complex (Target Protein-PROTAC-E3 Ligase) in biochemical assays but fails to degrade the target protein in a cellular context, it is highly likely that the molecule is not reaching its intracellular target in sufficient concentrations.[8][9] Other potential factors to consider include compound instability in cell culture media or rapid efflux from the cell.[10]
Q3: What is the "chameleon effect" and how can it be leveraged to improve PROTAC permeability?
A3: The "chameleon effect" describes the ability of some PROTACs with flexible linkers to adopt different conformations depending on their environment.[11] In an aqueous environment, the PROTAC may expose its polar functionalities, enhancing solubility.[11] Conversely, in the non-polar environment of the cell membrane, it can fold to shield these polar groups, presenting a more lipophilic surface that facilitates passive diffusion.[11][12] By designing linkers with appropriate flexibility, it is possible to create PROTACs that can adapt their conformation to traverse the cell membrane more effectively.
Q4: Should I use a PAMPA or Caco-2 assay to assess the permeability of my PROTAC?
A4: While the Parallel Artificial Membrane Permeability Assay (PAMPA) is a useful high-throughput screen for passive diffusion, it is often not sufficient for characterizing PROTAC permeability.[2][6][13][14] The Caco-2 permeability assay is generally recommended as it provides a more comprehensive assessment by modeling not only passive diffusion but also active transport and efflux mechanisms, which are often relevant for large molecules like PROTACs.[1][13][15] However, it's important to be aware of potential challenges with Caco-2 assays for PROTACs, such as low compound recovery.[16][17]
Troubleshooting Guides
Issue 1: Low Permeability in PAMPA Assay
-
Problem: The PROTAC shows low apparent permeability (Papp) values in the PAMPA assay, indicating poor passive diffusion.
-
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| High Polarity / Low Lipophilicity | 1. Modify the Linker: Introduce more lipophilic character into the linker. Replacing polar moieties with alkyl or aromatic groups can be effective.[18] 2. Prodrug Strategy: Mask polar functional groups (e.g., carboxylic acids, amines) with lipophilic, cleavable groups that can be removed by intracellular enzymes.[1][5] |
| High Molecular Weight | While challenging to address without significant redesign, consider if any components of the PROTAC can be minimized without losing binding affinity. |
| Suboptimal Conformation | Explore linkers with varying degrees of flexibility to potentially induce a more favorable "chameleon effect".[11] |
Issue 2: High Efflux Ratio in Caco-2 Assay
-
Problem: The PROTAC exhibits a high efflux ratio (Papp B-A / Papp A-B > 2), suggesting it is a substrate for efflux transporters like P-glycoprotein (P-gp).[7]
-
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Recognition by Efflux Transporters | 1. Structural Modification: Make modifications to the PROTAC structure to reduce its recognition by efflux pumps. This can be a complex medicinal chemistry challenge. 2. Co-dosing with Inhibitors: In an experimental setting, co-dosing with a known efflux pump inhibitor can confirm this mechanism and help elucidate the specific transporter involved.[7] |
| Assay Artifacts | Ensure the integrity of the Caco-2 monolayer by measuring transepithelial electrical resistance (TEER) before and after the experiment.[7] |
Issue 3: Low Recovery in Caco-2 Assay
-
Problem: A significant portion of the PROTAC is lost during the Caco-2 assay, leading to inaccurate permeability measurements.
-
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Non-specific Binding | PROTACs can be "sticky" and adhere to plasticware. Adding a small amount of Bovine Serum Albumin (BSA), typically 0.25-1%, to the basolateral (receiver) compartment can improve recovery.[7][16] |
| Poor Solubility | Verify the solubility of the PROTAC in the assay buffer. If solubility is low, consider using a co-solvent like DMSO, but be mindful of its potential effects on the cell monolayer at higher concentrations.[7] |
| Metabolism by Caco-2 Cells | Analyze the samples for the presence of metabolites. If metabolism is significant, this may need to be addressed through chemical modification of the PROTAC to block metabolic sites. |
Quantitative Data Summary
Table 1: Representative Permeability Data for Different PROTACs
| PROTAC | Target | E3 Ligase | Linker Type | Papp (A-B) (10⁻⁶ cm/s) | Efflux Ratio | Reference |
| PROTAC 14 | AR | Cereblon | PEG | 1.7 | 8.4 | [13] |
| PROTAC 20b | AR | VHL | Alkyl | 0.35 | ~1 | [13] |
| ARV-771 | BET | VHL | PEG | High Efflux in Caco-2 | 87.62 | [17] |
| ARV-110 | AR | Cereblon | Not Specified | Negligible in Caco-2 | - | [17] |
Note: This table presents illustrative data from various sources and is intended for comparative purposes.
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Preparation of Lipid Solution: Prepare a 1% (w/v) solution of lecithin (B1663433) in dodecane. Sonicate to ensure complete dissolution.[19][20]
-
Coating the Donor Plate: Pipette 5 µL of the lecithin/dodecane solution into each well of a 96-well filter plate (donor plate).[19][20]
-
Preparation of Solutions:
-
Assay Assembly: Place the donor plate into the acceptor plate. Add 150 µL of the donor solution to each well of the donor plate.[20]
-
Incubation: Cover the plate assembly and incubate at room temperature for 10-20 hours with gentle shaking.[20]
-
Quantification: After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.
-
Calculation of Papp: The apparent permeability coefficient (Papp) is calculated using the following formula:
Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - (Ca(t) / Ceq))
Where: Vd = volume of donor well, Va = volume of acceptor well, A = area of the membrane, t = incubation time, Ca(t) = concentration in the acceptor well at time t, and Ceq = equilibrium concentration.
Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell inserts) for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the cell monolayers to ensure their integrity.
-
Assay Buffer: Prepare a suitable transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES). For PROTACs, consider adding 0.25% BSA to the basolateral compartment to improve recovery.[16]
-
Dosing:
-
Apical to Basolateral (A-B) Permeability: Add the PROTAC solution to the apical (donor) compartment and fresh buffer to the basolateral (receiver) compartment.
-
Basolateral to Apical (B-A) Permeability: Add the PROTAC solution to the basolateral (donor) compartment and fresh buffer to the apical (receiver) compartment.
-
-
Incubation: Incubate the plates at 37°C with 5% CO₂ for a defined period (e.g., 2 hours).
-
Sampling and Quantification: At the end of the incubation, take samples from both the donor and receiver compartments. Analyze the concentration of the PROTAC by LC-MS/MS.
-
Calculation of Papp and Efflux Ratio:
-
Calculate the Papp for both A-B and B-A directions.
-
Efflux Ratio = Papp (B-A) / Papp (A-B).[7]
-
Visualizations
Caption: Troubleshooting workflow for poor PROTAC cellular activity.
Caption: PROTAC cellular uptake and efflux pathways.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Research on PROTAC Druggability: Solubility and Permeability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Five questions that determine the success of your PROTAC programs - Syngene International Ltd [syngeneintl.com]
- 4. Frontiers | From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Quantitative Measurement of PROTAC Intracellular Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Solution Conformations Shed Light on PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. enamine.net [enamine.net]
- 17. Exploring PROTAC Permeability: Comparative Insights Across Different Cell Lines - Aragen Life Sciences [aragen.com]
- 18. researchgate.net [researchgate.net]
- 19. Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA) [sigmaaldrich.com]
- 20. cdn.technologynetworks.com [cdn.technologynetworks.com]
Technical Support Center: Off-Target Effects of Thalidomide-Based PROTACs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of PROTACs utilizing a "Thalidomide-NH-C5-NH2" linker or similar thalidomide-based E3 ligase recruiters.
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target effects associated with thalidomide-based PROTACs?
A1: The primary off-target effects of thalidomide-based PROTACs stem from the inherent biology of the Cereblon (CRBN) E3 ligase, which is recruited by the thalidomide (B1683933) moiety. When bound to thalidomide or its analogs, CRBN's substrate specificity is altered, leading to the ubiquitination and degradation of a set of endogenous proteins known as "neosubstrates."[1] Key neosubstrates include:
-
Transcription Factors: Ikaros (IKZF1) and Aiolos (IKZF3) are well-characterized neosubstrates whose degradation is linked to the immunomodulatory and anti-myeloma effects of thalidomide analogs.[2]
-
Casein Kinase 1A1 (CK1α): Degradation of this protein is particularly associated with lenalidomide (B1683929).[3]
-
Spalt-Like Transcription Factor 4 (SALL4): Degradation of SALL4 is a significant concern as it has been linked to the teratogenic effects of thalidomide.[1][4]
-
Zinc Finger (ZF) Proteins: A growing number of C2H2 zinc finger-containing proteins are being identified as neosubstrates.[5][6] Off-target degradation of these proteins can have unforeseen cellular consequences.[5]
Beyond neosubstrate degradation, other potential off-target effects include:
-
Independent Pharmacological Activity: The warhead (target binder) or the linker itself could exert biological effects independent of target protein degradation.[7]
-
Saturation of the Ubiquitin-Proteasome System (UPS): At high concentrations, PROTACs could potentially saturate the UPS, leading to broader cellular stress.[1][7]
Q2: How does the "this compound" linker influence off-target effects?
A2: The linker connecting the thalidomide moiety to the target-binding ligand is a critical determinant of PROTAC efficacy and selectivity. While specific data for the "this compound" linker is not extensively published in comparative studies, the attachment point on the thalidomide phthalimide (B116566) ring is known to be crucial.
Studies have shown that modifying the C5 position of the phthalimide ring can influence neosubstrate degradation.[5][8][9] Specifically, certain modifications at the C5 position have been found to reduce the degradation of off-target zinc finger proteins, potentially offering a strategy to improve the selectivity of PROTACs.[5][8] Therefore, a C5-linked PROTAC, such as one derived from "this compound", may have a different off-target profile compared to PROTACs with linkers at the C4 position. However, the exact off-target profile will be highly dependent on the overall structure of the final PROTAC molecule.
Q3: I am not seeing degradation of my target protein. Could this be related to off-target effects?
A3: While a lack of on-target degradation is not a direct off-target effect, the underlying causes can be related to the principles of PROTAC function. Common reasons for inefficiency include:
-
Poor Ternary Complex Formation: The PROTAC may not effectively bring together the target protein and CRBN. The linker length and composition are critical for the stability of this ternary complex.[10]
-
Low CRBN Expression: The cell line used may not express sufficient levels of CRBN for efficient degradation.[11]
-
Poor Cell Permeability: The PROTAC molecule may not be efficiently entering the cells.
-
PROTAC Instability: Thalidomide and its analogs can be unstable under physiological conditions, and the entire PROTAC molecule may degrade.[9]
-
High Target Protein Synthesis: The rate of new protein synthesis may be outpacing the rate of degradation.
Troubleshooting these issues is essential before extensive off-target analysis is performed.
Troubleshooting Guide
Problem 1: Significant degradation of known CRBN neosubstrates (e.g., IKZF1, IKZF3) is observed at concentrations required for on-target degradation.
-
Possible Cause: This is an expected consequence of using a thalidomide-based CRBN recruiter. The therapeutic window between on-target and off-target effects may be narrow.
-
Troubleshooting Steps:
-
Quantitative Analysis: Perform a dose-response experiment and determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) for both your target protein and key neosubstrates like IKZF1. This will define your therapeutic window.
-
Linker Optimization: If the therapeutic window is too narrow, consider synthesizing new PROTACs with different linker lengths or attachment points. As mentioned, modifications at the C5 position of the phthalimide ring may reduce off-target effects.[5][9]
-
Alternative E3 Ligase: If linker optimization is unsuccessful, consider developing a PROTAC that utilizes a different E3 ligase, such as VHL, which will have a distinct set of off-target liabilities.[7]
-
Problem 2: Unexpected or unexplained cellular toxicity or phenotype is observed.
-
Possible Cause: The observed phenotype may be due to the degradation of an unknown off-target protein or another mechanism.
-
Troubleshooting Steps:
-
Generate a Negative Control: Synthesize an inactive control PROTAC. This can be achieved by modifying the warhead to prevent binding to the target protein or by modifying the thalidomide moiety (e.g., through epimerization) to prevent CRBN binding. If the toxicity persists with the control compound, it suggests the effect is independent of ternary complex formation.[7]
-
Unbiased Proteomics: Perform a global proteomics experiment (e.g., using Mass Spectrometry with TMT labeling) to identify all proteins that are degraded upon treatment with your PROTAC.[4][11] This is the most comprehensive way to identify unintended targets.
-
Assess Other Toxicities: Conduct assays to measure mitochondrial toxicity or the production of reactive oxygen species (ROS), which are common off-target liabilities of small molecules.[7]
-
Quantitative Data Summary
The following tables provide representative data from the literature on the degradation potency and efficacy of various thalidomide-based PROTACs against on-target proteins and off-target neosubstrates. Note: These values are highly dependent on the specific PROTAC, target protein, and cell line used. They are provided here for illustrative purposes.
Table 1: Representative On-Target Degradation by CRBN-Based PROTACs
| PROTAC Name | Target | Cell Line | DC50 (nM) | Dmax (%) |
| dBET1 | BRD4 | MV4;11 | 8 | >98 |
| ARV-825 | BRD4 | RS4;11 | <1 | >95 |
| PROTAC IDO1 Degrader-1 | IDO1 | HeLa | 2840 | 93 |
| NU223612 | IDO1 | U87 | 329 | >70 |
Data compiled from multiple sources.[7][12]
Table 2: Representative Off-Target Neosubstrate Degradation by Thalidomide Analogs/PROTACs
| Compound | Neosubstrate Target | Cell Line | DC50 (nM) | Dmax (%) |
| Compound 5 (thalidomide analog) | IKZF1 | MOLM-13 | 10 | >90 |
| Compound 5 (thalidomide analog) | GSPT1 | MOLM-13 | 1.6 | >90 |
| Pomalidomide | IKZF1 | MM1.S | ~100 | >90 |
| Lenalidomide | IKZF1 | MM1.S | ~1000 | >80 |
Data compiled from multiple sources.[13][14]
Experimental Protocols
1. Western Blotting for DC50 and Dmax Determination
This protocol is used to quantify the extent of target and off-target protein degradation.
-
Cell Culture and Treatment: Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of your PROTAC (typically from 1 pM to 10 µM) for a predetermined time (e.g., 16-24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Normalize the protein amounts for each sample, separate the proteins by SDS-PAGE, and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate with primary antibodies against your target protein, a known neosubstrate (e.g., IKZF1), and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the signal using an ECL substrate and an imaging system.
-
Data Analysis: Quantify the band intensities. Normalize the target protein signal to the loading control, and then normalize all treatment groups to the vehicle control. Plot the percentage of remaining protein against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[7][11]
2. Co-Immunoprecipitation (Co-IP) for Ternary Complex Validation
This protocol verifies the physical interaction between the target protein and CRBN, mediated by the PROTAC.
-
Cell Treatment and Lysis: Treat cells with your PROTAC at a concentration known to be effective (e.g., 5x DC50) and a vehicle control for a short duration (e.g., 2-4 hours). Lyse the cells in a non-denaturing lysis buffer.
-
Immunoprecipitation: Pre-clear the lysate with Protein A/G beads. Incubate the pre-cleared lysate with an antibody against your target protein overnight at 4°C. Add fresh Protein A/G beads to pull down the antibody-protein complex.
-
Washing and Elution: Wash the beads several times to remove non-specific binders. Elute the bound proteins from the beads using a low-pH buffer or by boiling in SDS-PAGE loading buffer.
-
Western Blot Analysis: Analyze the eluate by Western Blot, probing for CRBN. A band for CRBN in the lane where the target protein was pulled down (in the PROTAC-treated sample) indicates the formation of a ternary complex.
3. Global Proteomics Workflow for Unbiased Off-Target Identification
This protocol provides a general workflow to identify all proteins degraded by your PROTAC.
-
Sample Preparation: Treat cells with your PROTAC at a concentration that achieves significant on-target degradation and a vehicle control. It is advisable to use multiple time points and concentrations. Lyse the cells and quantify the protein concentration.
-
Digestion and Labeling: Reduce, alkylate, and digest the proteins into peptides using trypsin. For quantitative analysis, label the peptides from different conditions with isobaric tags (e.g., TMT).
-
Mass Spectrometry: Combine the labeled peptide samples and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Process the raw MS data using appropriate software (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins. Perform statistical analysis to identify proteins with significantly reduced abundance in the PROTAC-treated samples compared to the control. These are your potential off-target proteins.[4]
Visualizations
Caption: Mechanism of a thalidomide-based PROTAC, showing both on-target and off-target degradation.
Caption: Experimental workflow for investigating unexpected phenotypes or off-target effects.
Caption: Logical relationships between PROTAC components and the causes of off-target effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Cancer therapies based on targeted protein degradation — lessons learned with lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 4. benchchem.com [benchchem.com]
- 5. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Defining the human C2H2 zinc-finger degrome targeted by thalidomide analogs through CRBN - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Proteolysis-targeting chimeras with reduced off-targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Ligand-mediated protein degradation reveals functional conservation among sequence variants of the CUL4-type E3 ligase substrate receptor cereblon - PMC [pmc.ncbi.nlm.nih.gov]
"Thalidomide-NH-C5-NH2" solubility problems and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Thalidomide-NH-C5-NH2. The information is designed to address common solubility challenges and provide practical solutions for successful experimentation.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving in my chosen solvent. What should I do first?
A1: Encountering solubility issues is a common challenge. First, verify the form of your compound. This compound may be available as a free base or as a hydrochloride (HCl) salt. The hydrochloride salt form generally has better aqueous solubility and stability.[1] If you are using the free base, consider switching to the HCl salt if aqueous-based buffers are your intended solvent system. For organic solvents like DMSO, ensure you are using a fresh, anhydrous, high-purity grade, as DMSO is highly hygroscopic and absorbed water can reduce its solvating power.[2]
Q2: What are the recommended solvents for preparing stock solutions of this compound?
A2: For amine-functionalized small molecules like this compound, Dimethyl Sulfoxide (DMSO) is a common solvent for creating highly concentrated stock solutions.[3] For subsequent dilutions into aqueous media for cell-based assays, it is crucial to manage the final DMSO concentration, typically keeping it below 0.5% to avoid cytotoxicity.[4] Depending on the experimental needs, other organic solvents may be suitable, but their compatibility with your downstream applications should be verified.
Q3: I've dissolved this compound in DMSO, but it precipitates when I dilute it into my aqueous buffer. How can I prevent this?
A3: This phenomenon, often called "salting out," is common for hydrophobic compounds. To mitigate this, perform serial dilutions of your DMSO stock in DMSO first to a lower concentration before the final dilution into the aqueous buffer.[2] This gradual change in solvent polarity can help keep the compound in solution. Additionally, ensure the final concentration of DMSO in your aqueous medium is sufficient to maintain solubility while remaining non-toxic to your cells (typically ≤ 0.1%).[2]
Q4: Can I use heating or sonication to help dissolve my this compound?
A4: Yes, gentle warming and sonication can be effective methods to aid dissolution. A water bath set to 37°C for 5-10 minutes can increase the kinetic energy and help overcome the solid's lattice energy.[2] Alternatively, a bath sonicator can be used for 15-30 minutes to agitate particles and promote dissolution.[4] However, avoid excessive heat, which could potentially degrade the compound.[4]
Troubleshooting Guide
Problem: Difficulty Dissolving this compound
| Potential Cause | Recommended Solution | Expected Outcome |
| Incorrect Solvent | For initial stock solutions, use a high-purity, anhydrous organic solvent like DMSO. | The compound dissolves to form a clear solution. |
| Hygroscopic Solvent | Use a fresh, unopened bottle of anhydrous, high-purity DMSO. Store DMSO properly to prevent moisture absorption.[2] | The compound dissolves in the fresh, water-free DMSO.[2] |
| Concentration Exceeds Solubility | Prepare a more dilute stock solution. For example, if a 10 mM stock is problematic, try preparing a 5 mM or 1 mM solution.[2] | The compound dissolves completely at a lower concentration.[2] |
| Insufficient Mixing | Vortex the solution vigorously for 1-2 minutes.[2] | The compound fully dissolves, resulting in a clear solution.[2] |
| Low Kinetic Energy | Gently warm the solution in a 37°C water bath for 5-10 minutes.[2] | Increased kinetic energy helps overcome the lattice energy of the solid, leading to dissolution.[2] |
| Compound Form | If using the free base in aqueous solutions, consider using the hydrochloride salt form for enhanced water solubility.[1] | Improved solubility in aqueous buffers. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Preparation: Bring the vial containing your compound and a fresh bottle of anhydrous, high-purity DMSO to room temperature.
-
Solvent Addition: Using a calibrated pipette, add the calculated volume of DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Initial Mixing: Cap the vial tightly and vortex vigorously for 1-2 minutes.[2]
-
Visual Inspection: Visually inspect the solution against a light source to check for any undissolved particles.
-
Sonication (if necessary): If the compound is not fully dissolved, place the vial in a water bath sonicator for 10-15 minutes.[2]
-
Gentle Warming (if necessary): As an alternative to sonication, you can gently warm the solution in a 37°C water bath for 5-10 minutes.[2]
-
Final Inspection: After sonication or warming, check the solution again for clarity.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[5]
Protocol 2: Serial Dilution for Cell-Based Assays
-
High-Concentration Stock: Prepare a concentrated stock solution of this compound in 100% anhydrous DMSO (e.g., 10-50 mM), ensuring it is fully dissolved.
-
Intermediate Dilutions: It is recommended to perform serial dilutions in DMSO first if a dose-response curve is being prepared.
-
Final Dilution: To prepare the working concentration for your cells, dilute the DMSO stock directly into the cell culture medium. Add the small volume of DMSO stock to the larger volume of media while gently vortexing or mixing to ensure rapid dispersion, which can prevent precipitation.
-
Vehicle Control: Always include a control group of cells treated with the same final concentration of DMSO to account for any solvent effects.
Visualizations
Caption: A troubleshooting workflow for dissolving this compound.
Caption: A workflow for preparing working solutions for cell-based assays.
References
Technical Support Center: Minimizing Non-Specific Binding of Thalidomide-NH-C5-NH2 PROTACs
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions to address and minimize non-specific binding of PROTACs synthesized using the "Thalidomide-NH-C5-NH2" E3 ligase ligand-linker conjugate.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Question 1: My global proteomics analysis reveals significant degradation of proteins other than my intended target. What are the primary causes and how can I improve specificity?
Answer: Significant off-target degradation is a common challenge with PROTACs and can stem from several sources. The primary culprits are the thalidomide (B1683933) moiety itself, a non-selective warhead, or suboptimal linker design leading to the formation of promiscuous ternary complexes.
Recommended Actions:
-
Distinguish Direct vs. Indirect Effects: Perform a time-course experiment (e.g., 2, 6, 12, 24 hours) with your PROTAC. Shorter treatment times are more likely to reveal direct targets of PROTAC-induced degradation, whereas later time points may show downstream, secondary effects of degrading the primary target.[1]
-
Optimize the Warhead: If your target-binding warhead is known to have activity against other proteins, those are likely off-targets. Synthesize a PROTAC using a more selective warhead for your protein of interest (POI).[2]
-
Systematically Modify the Linker: The linker's length and composition are critical for the stability and conformation of the ternary complex.[3] Synthesize and test a library of PROTACs with varied linkers (e.g., different PEG lengths, alkyl chains, or more rigid structures) to identify a combination that favors the on-target ternary complex over off-target ones.[2][]
-
Generate Control PROTACs: Synthesize an inactive control, such as a version with a stereoisomer of thalidomide that does not bind Cereblon (CRBN), to confirm that the observed degradation is CRBN-dependent.[1]
Question 2: I am observing potent degradation of known thalidomide neosubstrates, such as zinc-finger proteins (e.g., ZFP91, SALL4) and IKZF1/3. How can I mitigate these specific off-target effects?
Answer: The thalidomide component of your PROTAC can act as a "molecular glue," independently inducing the degradation of endogenous CRBN neosubstrates.[5][6] This is a well-documented source of off-target effects.
Recommended Actions:
-
Modify the Phthalimide (B116566) Ring: Research has shown that modifications to the thalidomide structure can abrogate binding to certain neosubstrates. Modifications at the C5 position of the phthalimide ring, where your linker is attached, have been shown to reduce off-target degradation of zinc-finger proteins.[5]
-
Mask Hydrogen-Bond Donors: Masking the hydrogen-bond donors immediately adjacent to the phthalimide ring is another strategy that has been established to minimize off-target effects.[5]
-
Switch E3 Ligase: If modifying the CRBN ligand is not feasible or effective, consider synthesizing a new PROTAC that utilizes a different E3 ligase, such as VHL. VHL has a different set of endogenous substrates and may not degrade the problematic off-targets observed with your thalidomide-based PROTAC.[2][7]
Question 3: My PROTAC is showing a "hook effect" at high concentrations, but even at optimal concentrations, the maximum degradation (Dmax) is poor. What could be the issue?
Answer: The "hook effect," where degradation efficiency decreases at high PROTAC concentrations, is caused by the formation of non-productive binary complexes (PROTAC-Target or PROTAC-E3 Ligase) that compete with the productive ternary complex.[8] Poor Dmax, however, suggests an equilibrium issue where the rate of protein synthesis counteracts the rate of degradation or the ternary complex is not efficiently formed or productive.
Recommended Actions:
-
Optimize Linker for Ternary Complex Stability: A poor Dmax can indicate an unstable or geometrically unfavorable ternary complex. A different linker may better orient the POI and E3 ligase for efficient ubiquitination.[9] Experiment with linker length and rigidity to improve ternary complex cooperativity and stability.[3]
-
Assess Cell Permeability: PROTACs are large molecules and may have poor cell permeability, limiting the intracellular concentration and thus the extent of degradation.[2] Modify the linker to improve physicochemical properties, for example by balancing hydrophilicity and hydrophobicity.[]
-
Check Target Engagement: Confirm that your PROTAC is engaging both the target protein and CRBN in cells using assays like Cellular Thermal Shift Assay (CETSA) or NanoBRET.[2] Low binding affinity for either protein will result in inefficient degradation.[8]
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of non-specific binding for a thalidomide-based PROTAC? A1: There are three main sources:
-
E3 Ligase Ligand: The thalidomide moiety itself can recruit and degrade natural "neosubstrates" of the CRBN E3 ligase, such as transcription factors IKZF1/3 and other zinc-finger proteins.[10][11]
-
Target-Binding Ligand (Warhead): The warhead may not be entirely specific and can bind to other proteins with similar binding pockets, leading to their unintended degradation.[12]
-
Promiscuous Ternary Complex: The full PROTAC molecule can induce the formation of a ternary complex with an unintended protein (Off-Target-PROTAC-CRBN), leading to its degradation. This is heavily influenced by the linker design.[2][7]
Q2: How does the C5 linker attachment point on the thalidomide moiety influence specificity? A2: The attachment point, or "exit vector," is crucial. For pomalidomide-based PROTACs (a close analog of thalidomide), using the C5 position on the phthalimide ring for linker attachment has been shown to be a key design principle for minimizing the off-target degradation of endogenous zinc-finger proteins.[5] This positioning appears to sterically hinder the interaction with these neosubstrates without disrupting the necessary interaction for degrading the intended target.
Q3: What are the essential control experiments to validate on-target vs. off-target degradation? A3: To ensure the observed degradation is specific and occurs through the intended mechanism, the following controls are critical:
-
Inactive Stereoisomer Control: An epimer of the thalidomide ligand that does not bind to CRBN should be incorporated into the PROTAC. This control should not induce degradation of the target or off-targets.[1]
-
Competitive Displacement Control: Pre-treating cells with an excess of a free warhead ligand or free thalidomide should rescue the degradation of the target protein by competing for binding to the PROTAC.
-
Pathway Inhibition Control: Co-treatment with a proteasome inhibitor (e.g., MG132) or a neddylation inhibitor (e.g., MLN4924) should block PROTAC-mediated degradation, confirming its dependence on the ubiquitin-proteasome system.[1][13]
Q4: When should I consider switching from a CRBN-based PROTAC to one using a different E3 ligase like VHL? A4: You should consider switching to a VHL-based PROTAC under the following circumstances:
-
Intractable Off-Target Effects: If you have exhausted linker and warhead optimization strategies and still observe significant off-target effects, particularly those related to thalidomide neosubstrates.[2]
-
Cell-Line Specific E3 Ligase Expression: The target cells may have low expression levels of CRBN or high expression of VHL, making a VHL-recruiting PROTAC potentially more effective.
-
Improved Degradation Profile: Different E3 ligases can have different ubiquitination efficiencies for the same target. Empirically testing a VHL-based PROTAC may reveal a superior degradation profile (lower DC50, higher Dmax).[7]
Data Summaries
Table 1: Common Off-Targets of Thalidomide-Based PROTACs and Mitigation Strategies
| Off-Target Protein(s) | Primary Cause | Recommended Mitigation Strategy | Citation(s) |
| IKZF1, IKZF3, SALL4, CK1α | Thalidomide moiety acts as a molecular glue | Modify the phthalimide ring; switch to a different E3 ligase (e.g., VHL). | [10][11] |
| ZFP91 and other Zinc-Finger (ZF) Proteins | Thalidomide moiety acts as a molecular glue | Ensure linker attachment is at the C5 position of the phthalimide ring; mask adjacent H-bond donors. | |
| Kinases or proteins related to the target | Non-selective warhead | Synthesize PROTAC with a more selective warhead; use proteomics to confirm the off-target profile matches the warhead's known polypharmacology. | [2][12] |
| Various unexpected proteins | Promiscuous ternary complex formation | Systematically optimize linker length, composition, and rigidity to favor on-target complex formation. | [2][3][] |
Table 2: Comparison of Key Assays to Detect and Validate Non-Specific Binding
| Assay | Throughput | Type | Primary Use | Citation(s) |
| Global Proteomics (MS) | Low-Medium | Unbiased | Discovery of all potential on- and off-target degradation events across the proteome. | [1][14][15] |
| Western Blot | Low | Targeted | Validation and quantification of the degradation of specific, pre-identified off-targets. | [2][6][14] |
| Cellular Thermal Shift Assay (CETSA) | Medium | Targeted | Measuring target engagement in cells to confirm if the PROTAC binds to suspected off-targets. | [2][14] |
| NanoBRET™ Assay | High | Targeted | Quantifying target engagement and ternary complex formation with on- and off-targets in live cells. | [2] |
| TR-FRET / AlphaLISA | High | Targeted | In vitro or in-cell measurement of ternary complex formation and stability with specific on- and off-targets. | [16][17] |
Experimental Protocols
Protocol 1: Global Proteomics Analysis by Mass Spectrometry (MS) to Identify Off-Targets
This protocol provides a general workflow for identifying off-target protein degradation using quantitative proteomics.
-
Sample Preparation:
-
Culture cells (e.g., in 6-well plates) to ~80% confluency.
-
Treat cells with the PROTAC at a concentration that gives robust on-target degradation (e.g., 1 µM) and a vehicle control (e.g., DMSO). To distinguish direct from indirect effects, use a shorter treatment duration (e.g., 6-8 hours).[1][6]
-
Harvest and wash cells with ice-cold PBS.
-
-
Cell Lysis and Protein Digestion:
-
Lyse cells in a buffer containing urea (B33335) and protease/phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Reduce protein disulfide bonds (with DTT), alkylate cysteines (with iodoacetamide), and digest proteins into peptides using an enzyme like Trypsin or Lys-C.[6]
-
-
Peptide Labeling (TMT/iTRAQ):
-
For accurate relative quantification, label the peptide samples from different conditions (e.g., vehicle vs. PROTAC-treated) with isobaric tags (e.g., Tandem Mass Tags - TMT). This allows for multiplexing.[14]
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
-
Combine the labeled peptide samples.
-
Separate the peptides using liquid chromatography and analyze them by tandem mass spectrometry.[14]
-
-
Data Analysis:
-
Use specialized software (e.g., MaxQuant, Proteome Discoverer) to identify peptides and quantify the relative abundance of proteins across the different samples.
-
Proteins that show a statistically significant, dose-dependent decrease in abundance in PROTAC-treated samples compared to controls are considered potential off-targets.[14]
-
Protocol 2: Western Blot for Validation of Off-Target Degradation
This is the standard method for confirming results from proteomics.
-
Cell Culture and Lysis:
-
Seed cells and treat with a range of PROTAC concentrations for a fixed time (e.g., 24 hours), including a vehicle control.
-
Wash cells with PBS and lyse them in RIPA buffer supplemented with protease inhibitors.[2]
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Normalize protein amounts for all samples and prepare them with Laemmli buffer.
-
Separate proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[8]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in TBST for 1 hour to prevent non-specific antibody binding.
-
Incubate the membrane with a validated primary antibody specific for the suspected off-target protein overnight at 4°C.[14]
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
-
Detection and Analysis:
-
Visualize protein bands using an ECL (enhanced chemiluminescence) substrate and an imaging system.
-
Quantify band intensities using software like ImageJ. Normalize the off-target protein band intensity to a loading control (e.g., GAPDH, β-actin) to confirm degradation.[16]
-
Visualizations
References
- 1. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Cancer therapies based on targeted protein degradation — lessons learned with lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lessons in PROTAC Design from Selective Degradation with a Promiscuous Warhead: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 16. benchchem.com [benchchem.com]
- 17. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
Validation & Comparative
A Head-to-Head Comparison: Thalidomide-NH-C5-NH2 vs. Lenalidomide-Based Linkers in Targeted Protein Degradation
In the rapidly advancing field of targeted protein degradation (TPD), the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount for achieving therapeutic success. A critical component of these heterobifunctional molecules is the linker that connects the target protein binder to the E3 ubiquitin ligase ligand. This guide provides a detailed comparison of PROTACs employing the commercially available linker "Thalidomide-NH-C5-NH2" with those utilizing lenalidomide-based linkers for the recruitment of the Cereblon (CRBN) E3 ligase. This analysis is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in the design and optimization of novel protein degraders.
Introduction to CRBN-Recruiting PROTACs
PROTACs are innovative therapeutic agents that co-opt the cell's natural ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] These molecules consist of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase triggers the ubiquitination of the POI, marking it for degradation by the proteasome.[1]
Thalidomide (B1683933) and its analog lenalidomide (B1683929) are well-established ligands for the CRBN E3 ligase.[1] The choice between these two scaffolds for the E3 ligase-binding moiety of a PROTAC can significantly influence the resulting degrader's efficacy, stability, and physicochemical properties.[1]
CRBN-Mediated Protein Degradation Pathway
The signaling pathway for a CRBN-recruiting PROTAC is a well-defined process that culminates in the selective degradation of a target protein. The PROTAC molecule acts as a molecular bridge, facilitating the interaction between the target protein and the CRBN E3 ligase complex. This proximity enables the transfer of ubiquitin molecules to the target protein, leading to its recognition and degradation by the proteasome.
Quantitative Performance Comparison
The efficacy of a PROTAC is primarily assessed by its ability to induce the degradation of the target protein, which is quantified by the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). Furthermore, the binding affinity of the E3 ligase ligand to CRBN is a critical determinant of ternary complex formation and, consequently, degradation efficiency.
Table 1: Cereblon Binding Affinity
| Compound | Binding Affinity (KD or Ki) to CRBN | Method |
| Thalidomide | ~250 nM (Ki) | Competitive Titration |
| Lenalidomide | ~178 nM (Ki) | Competitive Titration |
| Pomalidomide | ~157 nM (Ki) | Competitive Titration |
Data sourced from Fischer, E.S., et al. (2014). Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide. Nature.[1]
Table 2: Degradation Performance of BRD4-Targeting PROTACs
| PROTAC ID | E3 Ligase Ligand | Target Protein | DC50 (nM) | Dmax (%) |
| PROTAC 3 | Thalidomide | BRD4 | 0.1 - 0.3 | >90 |
| PROTAC 4 | Lenalidomide | BRD4 | pM range | >90 |
Data is illustrative of a head-to-head comparison of thalidomide versus lenalidomide as the CRBN-recruiting moiety, as presented in a comparative analysis by Benchchem.[1]
From the available data, lenalidomide and its derivatives generally exhibit a slightly higher binding affinity for CRBN compared to thalidomide. In direct comparisons of PROTACs targeting BRD4, lenalidomide-based constructs have been shown to achieve picomolar potency, suggesting a potential advantage in degradation efficiency.[1]
Physicochemical and Pharmacokinetic Considerations
Studies have indicated that lenalidomide-based PROTACs may possess more favorable physicochemical properties compared to their thalidomide-based counterparts. The absence of one of the phthalimide (B116566) carbonyl groups in lenalidomide can lead to improved metabolic and chemical stability. This enhanced stability can be a crucial factor in the overall in vivo performance and durability of the PROTAC. While comprehensive pharmacokinetic data comparing the two classes of PROTACs are limited, the improved stability of lenalidomide suggests the potential for more favorable pharmacokinetic profiles.
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation and comparison of PROTACs. Below are protocols for key experiments in the characterization of CRBN-recruiting PROTACs.
Cereblon Binding Assay (Surface Plasmon Resonance - SPR)
This protocol outlines the steps for determining the binding affinity of a thalidomide or lenalidomide derivative to CRBN using SPR.
Methodology:
-
Immobilization: Recombinant CRBN (often as a complex with DDB1) is immobilized on the surface of a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.
-
Binding: A solution containing the thalidomide or lenalidomide derivative at various concentrations is flowed over the chip surface, allowing it to bind to the immobilized CRBN.
-
Detection: The change in the SPR signal is monitored in real-time to measure the association of the compound.
-
Dissociation: A buffer solution without the compound is flowed over the chip to measure the dissociation of the compound from CRBN.
-
Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD).
In-vitro Protein Degradation Assay (Western Blot)
This protocol is a standard method to quantify the reduction in target protein levels following PROTAC treatment.
Methodology:
-
Cell Seeding and Treatment: Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC or vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Normalize the protein concentrations of all samples, add Laemmli sample buffer, and denature by heating. Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with a primary antibody specific for the POI, followed by an appropriate HRP-conjugated secondary antibody. To ensure equal protein loading, the membrane is also probed with a primary antibody for a loading control protein (e.g., GAPDH or β-actin).
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the POI signal to the loading control and calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
In-vitro Ubiquitination Assay
This assay directly measures the PROTAC-induced ubiquitination of the target protein.
Methodology:
-
Reaction Setup: In a microcentrifuge tube, combine recombinant E1 activating enzyme, E2 conjugating enzyme, the CRBN E3 ligase complex, ubiquitin, ATP, and the recombinant POI in a reaction buffer.
-
PROTAC Addition: Add the PROTAC (or vehicle control) to the reaction mixture at various concentrations.
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 60-90 minutes) to allow for the ubiquitination cascade to occur.
-
Reaction Termination: Stop the reaction by adding SDS-PAGE sample buffer and heating.
-
Analysis: Analyze the reaction products by Western blot using an antibody against the POI to visualize the appearance of higher molecular weight bands corresponding to poly-ubiquitinated POI.
Ternary Complex Formation Assay (AlphaLISA)
This is a high-throughput, bead-based immunoassay to quantify the formation of the POI-PROTAC-CRBN ternary complex.
Methodology:
-
Reagent Preparation: Use tagged recombinant proteins (e.g., His-tagged POI and GST-tagged CRBN). Prepare AlphaLISA acceptor beads conjugated to an anti-tag antibody (e.g., anti-His) and donor beads conjugated to another anti-tag antibody (e.g., anti-GST).
-
Assay Reaction: In a microplate, combine the tagged POI, tagged CRBN, and the PROTAC at various concentrations.
-
Bead Addition: Add the acceptor and donor beads to the reaction mixture and incubate in the dark.
-
Signal Detection: If a ternary complex is formed, the donor and acceptor beads are brought into close proximity. Upon excitation at 680 nm, the donor bead releases singlet oxygen, which excites the acceptor bead, resulting in light emission at 615 nm. The signal is measured using an Alpha-enabled plate reader.
-
Data Analysis: A bell-shaped curve is typically observed when plotting the AlphaLISA signal against the PROTAC concentration, from which the concentration that promotes maximal ternary complex formation can be determined.
Conclusion
Both thalidomide and lenalidomide-based linkers are effective in recruiting the CRBN E3 ligase for targeted protein degradation. While "this compound" is a readily available building block for PROTAC synthesis, the current body of published evidence suggests that lenalidomide-based linkers may offer advantages in terms of degradation potency and physicochemical stability. The slightly higher binding affinity of lenalidomide for CRBN may contribute to more efficient ternary complex formation, leading to lower DC50 values. Furthermore, the improved metabolic stability of the lenalidomide scaffold is a desirable attribute for in vivo applications.
The ultimate choice between these two scaffolds will depend on the specific target protein, the desired properties of the final PROTAC molecule, and the synthetic strategy. The experimental protocols and comparative data presented in this guide provide a foundation for researchers to make informed decisions in the design and optimization of novel CRBN-recruiting degraders.
References
A Comparative Guide to Thalidomide-NH-C5-NH2 and Pomalidomide-Based Linkers in Targeted Protein Degradation
In the landscape of targeted protein degradation (TPD), the strategic selection of an E3 ubiquitin ligase ligand is a cornerstone of designing effective Proteolysis Targeting Chimeras (PROTACs). Both thalidomide (B1683933) and its analog pomalidomide (B1683931) are widely used to recruit the Cereblon (CRBN) E3 ubiquitin ligase. This guide provides a detailed comparison between PROTACs constructed using "Thalidomide-NH-C5-NH2," a pre-functionalized thalidomide-linker conjugate, and those utilizing pomalidomide-based linkers.
PROTACs are heterobifunctional molecules that hijack the cell's ubiquitin-proteasome system to eliminate specific proteins of interest (POIs).[1] They achieve this by forming a ternary complex between the POI and an E3 ligase, leading to the ubiquitination of the POI and its subsequent destruction by the proteasome.[1] The CRBN E3 ligase complex is a frequent choice for this strategy, with thalidomide and its derivatives serving as the molecular handles for its recruitment.[2][3]
Core Mechanism of Action
Both thalidomide and pomalidomide-based PROTACs operate via the same fundamental mechanism. The thalidomide or pomalidomide moiety binds to CRBN, a substrate receptor for the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex.[1][4] This binding event positions the entire PROTAC-POI complex in proximity to the E3 ligase machinery, facilitating the transfer of ubiquitin to the POI and marking it for degradation.
Comparative Analysis: Pomalidomide vs. Thalidomide
While structurally similar, the choice between pomalidomide and thalidomide as the CRBN ligand can significantly impact the performance of a PROTAC. Pomalidomide has emerged as a preferred ligand in many applications for several key reasons.[1]
Binding Affinity to Cereblon
Pomalidomide generally exhibits a stronger binding affinity for CRBN than thalidomide.[1][5] This enhanced affinity can promote more efficient formation of the ternary complex, which often translates to higher degradation potency (i.e., a lower DC50 value).[1]
| Compound | Binding Affinity to CRBN | Method | Reference |
| Thalidomide | KD: ~250 nM | Competitive Titration | [6] |
| Pomalidomide | KD: ~157 nM | Competitive Titration | [6] |
| Thalidomide | IC50: ~30 µM | Thermal Shift | [7] |
| Pomalidomide | IC50: ~3 µM | Thermal Shift | [7] |
Note: Binding affinity values can vary based on experimental conditions and assay type.
Linker Attachment Point and Synthetic Versatility
The chemical structure of pomalidomide offers a distinct advantage for PROTAC synthesis. The amino group at the C4 position of its phthalimide (B116566) ring provides a convenient and sterically favorable point for linker attachment.[1] This position is generally directed away from the CRBN binding interface, allowing for greater flexibility in linker design without compromising E3 ligase engagement.[1]
In contrast, "this compound" utilizes a linker attached to the phthalimide ring of thalidomide. While effective, the synthetic routes to functionalize thalidomide at various positions can be more complex.
Degradation Performance and Selectivity
The ultimate measure of a PROTAC's effectiveness lies in its ability to potently and selectively degrade its target. Pomalidomide-based PROTACs have been reported to exhibit greater degradation selectivity and improved metabolic stability in some cases.[1] However, the degradation efficiency is highly dependent on the entire PROTAC structure, including the POI ligand and the linker's length and composition.[8]
The following table summarizes representative data for PROTACs targeting the BET protein BRD4, a common benchmark in the field.
| PROTAC | E3 Ligase Ligand | Target | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| ARV-825 | Pomalidomide | BRD4 | Jurkat | < 1 | > 95 | [9] |
| Representative Thalidomide-based | Thalidomide | BRD4 | Varies | 1 - 10 | > 90 | [1] |
Note: Data is compiled from different studies, and experimental conditions may vary. Direct head-to-head comparisons are most informative when only the E3 ligase ligand is changed.
Key Experimental Protocols
Evaluating the performance of a PROTAC requires rigorous quantitative experiments. Below are methodologies for two fundamental assays.
Protocol 1: Western Blot for Protein Degradation Quantification
This is the most common method to determine a PROTAC's degradation concentration (DC50) and maximum degradation (Dmax).[9]
-
Cell Culture and Treatment : Seed cells in appropriate culture plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 18-24 hours).
-
Cell Lysis : Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal protein loading.
-
SDS-PAGE and Transfer : Separate 20-30 µg of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting : Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C. Also, probe for a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Detection : Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[9]
-
Data Analysis : Quantify the band intensities using image analysis software. Normalize the intensity of the target protein band to its corresponding loading control band. Calculate the percentage of protein remaining relative to the vehicle-treated control and plot the results against the PROTAC concentration to determine the DC50 and Dmax values.[9]
Protocol 2: Surface Plasmon Resonance (SPR) for Binding Affinity
SPR is a biophysical technique used to measure the binding kinetics and affinity (KD) between a ligand and a protein in real-time.[10]
-
Chip Preparation and Immobilization : Covalently immobilize recombinant CRBN protein onto the surface of a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry. A reference channel should be prepared similarly but without the protein to subtract non-specific binding.
-
Binding Assay (Association) : Prepare a series of dilutions of the thalidomide or pomalidomide derivative in a suitable running buffer. Inject the compound solutions sequentially over the sensor chip surface at a constant flow rate, allowing the compound to associate with the immobilized CRBN.[10]
-
Dissociation : After the association phase, switch back to flowing only the running buffer over the chip. This allows the bound compound to dissociate from the protein.
-
Regeneration : If necessary, inject a regeneration solution to remove any remaining bound compound from the chip surface, preparing it for the next injection.
-
Data Analysis : The SPR instrument measures the change in the refractive index at the sensor surface, which is proportional to the mass of bound compound. The resulting sensorgrams (response vs. time) are fitted to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).[10]
Conclusion
Both thalidomide and pomalidomide are highly effective ligands for recruiting the CRBN E3 ligase in PROTAC design. While "this compound" represents a viable and useful building block, pomalidomide-based linkers are often favored in contemporary PROTAC development.[1] This preference is driven by pomalidomide's higher intrinsic binding affinity for CRBN and its versatile C4-amino group, which facilitates flexible linker attachment without impeding ligase binding.[1] These attributes can contribute to PROTACs with superior potency, selectivity, and overall drug-like properties. Ultimately, the optimal choice requires empirical validation and depends on the specific protein target and the desired therapeutic profile.
References
- 1. benchchem.com [benchchem.com]
- 2. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 6. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
The Pivotal Role of Linker Length in Thalidomide-Based PROTACs: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized therapeutic strategies by enabling the targeted degradation of disease-causing proteins. A key architectural component of these heterobifunctional molecules is the linker, which bridges the target-binding warhead and the E3 ubiquitin ligase ligand. In the widely utilized thalidomide-based PROTACs, which recruit the Cereblon (CRBN) E3 ligase, the linker's length and composition are critical determinants of efficacy. This guide provides a comparative analysis of thalidomide-based PROTACs with varying linker lengths, with a focus on "Thalidomide-NH-C5-NH2" as a representative building block, to inform the rational design of potent and selective protein degraders.
The Linker: More Than Just a Spacer
The linker in a PROTAC is not a passive component; it actively modulates the formation of a productive ternary complex between the target protein and the E3 ligase.[1] Its length, rigidity, and chemical composition dictate the spatial orientation of the two proteins, which is crucial for efficient ubiquitination and subsequent proteasomal degradation.[2] An optimal linker facilitates favorable protein-protein interactions within the ternary complex, enhancing its stability and catalytic turnover. Conversely, a suboptimal linker can lead to steric hindrance, unproductive complex formation, or poor physicochemical properties, diminishing the PROTAC's activity.[3]
The structure-activity relationship (SAR) of the linker is often complex and target-dependent, necessitating empirical optimization for each new protein of interest.[4] While polyethylene (B3416737) glycol (PEG) and alkyl chains are the most common linker motifs, their length must be finely tuned to achieve maximal degradation potency (Dmax) at the lowest possible concentration (DC50).[5]
Comparative Analysis of Linker Performance
Direct, systematic comparative studies on thalidomide-based PROTACs varying only in the length of a simple alkyl chain (e.g., C3, C4, C5, C6) are not extensively available in the public domain. However, by examining data from various studies on PROTACs targeting the same protein, such as the Bromodomain and Extra-Terminal (BET) protein BRD4, we can glean valuable insights into the impact of different linker architectures. "this compound" represents a thalidomide (B1683933) ligand conjugated to a 5-carbon alkyl linker with a terminal amine, ready for attachment to a target-binding warhead. The following table summarizes the performance of several BRD4-targeting PROTACs with different E3 ligase ligands and linker types, illustrating the diversity in optimal linker design.
| PROTAC | Target Ligand | E3 Ligase Ligand | Linker Type | Cell Line | DC50 | Dmax (%) | Reference |
| PROTAC BRD4 Degrader-3 | HJB97 | Thalidomide | Azacarbazole-based | RS4;11 | 0.1 - 0.3 nM | Not Reported | [6] |
| ARV-825 | OTX015 | Pomalidomide | PEG/Alkyl | KMS11 | <1 nM | >90 | [6] |
| dBET1 | JQ1 | Thalidomide | PEG/Alkyl | MV4-11 | ~4 nM | >95 | [7] |
| MZ1 | JQ1 | VHL Ligand | PEG/Alkyl | HeLa | ~25 nM | >90 | [6] |
| A1874 | JQ1 | Thalidomide | PEG | 22Rv1 | 6.3 nM | >98 | [7] |
Key Observations from Comparative Data:
-
Potency: Both alkyl and PEG-containing linkers can lead to highly potent degraders with DC50 values in the low nanomolar range.
-
Target and Ligand Dependency: The optimal linker is highly dependent on the specific target protein and the warhead used. For instance, the direct conjugation of a warhead to the E3 ligase ligand (a very short linker) can be highly effective in some cases.[4][8]
-
Flexibility vs. Rigidity: Flexible linkers like PEG and alkyl chains are thought to provide the necessary conformational freedom for the PROTAC to adopt an optimal orientation for ternary complex formation.[9] However, more rigid linkers are also being explored to improve conformational restriction and pharmacokinetic properties.
-
The "Hook Effect": It is important to note that at high concentrations, some PROTACs exhibit a phenomenon known as the "hook effect," where the degradation efficiency decreases due to the formation of unproductive binary complexes.[4]
Visualizing the Mechanism of Action
To understand the biological processes underlying PROTAC-mediated protein degradation, the following diagrams illustrate the key signaling pathway and a general experimental workflow.
Caption: Mechanism of action for a thalidomide-based PROTAC.
Caption: General workflow for evaluating PROTAC performance.
Experimental Protocols
Detailed and robust experimental methodologies are essential for the accurate assessment and comparison of PROTACs. Below are protocols for key experiments.
Protocol 1: Western Blot for Protein Degradation Quantification
This is a standard method to determine the extent of target protein degradation following PROTAC treatment.
-
Cell Culture and Treatment:
-
Plate the desired cell line (e.g., RS4;11 for BRD4) in 6-well plates and allow them to adhere or reach the appropriate density.
-
Treat the cells with a serial dilution of the PROTACs with different linker lengths. Include a vehicle control (e.g., DMSO).
-
Incubate for a predetermined time (e.g., 18-24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates using a BCA assay to ensure equal protein loading.
-
-
Immunoblotting:
-
Separate equal amounts of protein lysate via SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of remaining protein relative to the vehicle-treated control.
-
Plot the percentage of remaining protein against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
-
Protocol 2: Isothermal Titration Calorimetry (ITC) for Ternary Complex Formation
ITC measures the heat changes associated with binding events, providing thermodynamic parameters of binary and ternary complex formation.[10]
-
Sample Preparation:
-
Express and purify the target protein and the CRBN-DDB1 E3 ligase complex.
-
Dialyze all proteins and dissolve the PROTAC in the same buffer to minimize heats of dilution.
-
-
ITC Experiment (Binary Interactions):
-
To determine the binding affinity of the PROTAC for the target protein and CRBN individually, titrate the PROTAC into a solution of each protein separately.
-
-
ITC Experiment (Ternary Complex Formation):
-
To assess ternary complex formation, saturate the target protein with the PROTAC and then titrate the CRBN-DDB1 complex into this solution.
-
Alternatively, titrate the PROTAC into a solution containing both the target protein and the CRBN-DDB1 complex.
-
-
Data Analysis:
-
Integrate the heat-change peaks to generate a binding isotherm.
-
Fit the data to an appropriate binding model to determine the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n) of the interactions.
-
Conclusion
The linker is a pivotal component in the design of thalidomide-based PROTACs, where its length and composition critically influence the formation of a productive ternary complex and, consequently, the efficiency of target protein degradation. While a universal "optimal" linker length does not exist, a systematic approach to linker design and evaluation is paramount. By employing the experimental protocols outlined in this guide, researchers can effectively compare the performance of PROTACs with different linker architectures, such as those derived from "this compound" and its analogs. This empirical data, combined with an understanding of the underlying principles of ternary complex formation, will facilitate the rational design of next-generation protein degraders with enhanced potency and selectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. PROTAC-induced Protein Functional Dynamics in Targeted Protein Degradation [elifesciences.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. explorationpub.com [explorationpub.com]
- 6. benchchem.com [benchchem.com]
- 7. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure–activity relationship study of PROTACs against hematopoietic prostaglandin D2 synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
On-Target Validation of "Thalidomide-NH-C5-NH2" PROTACs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Proteolysis targeting chimeras (PROTACs) have emerged as a powerful therapeutic modality for selectively degrading disease-causing proteins. A key building block in many of these molecules is a linker and E3 ligase ligand conjugate. This guide provides a comparative analysis of the on-target validation of PROTACs synthesized using the specific linker-ligand conjugate, "Thalidomide-NH-C5-NH2". This conjugate incorporates a thalidomide (B1683933) moiety to recruit the Cereblon (CRBN) E3 ubiquitin ligase and a C5 amine linker for conjugation to a target protein ligand.
Effective on-target validation is critical to ensure that a PROTAC is functioning through its intended mechanism of action: inducing the ubiquitination and subsequent proteasomal degradation of the target protein. This involves a series of experiments to confirm target engagement, ternary complex formation, ubiquitination, and ultimately, protein degradation.
This guide presents a case study based on available research to illustrate the on-target validation process for PROTACs utilizing the "this compound" linker, while also highlighting the need for a comprehensive suite of assays for full validation.
Case Study: Fondaparinux-Based PROTACs for Anti-Inflammatory Applications
A recent study by Wu et al. described the design and synthesis of novel PROTACs for potential anti-inflammatory applications.[1][2] These PROTACs were constructed by conjugating the pentasaccharide anticoagulant, fondaparinux (B3045324) sodium, with various E3 ligase ligands, including one incorporating "this compound". The therapeutic hypothesis was to target pro-inflammatory cytokines, such as CCL5 (RANTES) and IL-6, for degradation.
Quantitative Data: Binding Affinity Analysis
While the study focused on the anti-inflammatory effects of these PROTACs, it provided crucial on-target validation in the form of binding affinity data for the target proteins, as determined by Surface Plasmon Resonance (SPR). This data is essential for confirming that the synthesized PROTACs can physically interact with their intended targets.
| PROTAC Component (E3 Ligase Ligand) | Target Protein | Dissociation Constant (K D ) |
| This compound | CCL5 | 4.75 x 10⁻⁶ M |
| This compound | IL-6 | 1.13 x 10⁻⁵ M |
| Pomalidomide-based | CCL5 | 6.29 x 10⁻⁶ M |
| Pomalidomide-based | IL-6 | 1.31 x 10⁻⁵ M |
| Lenalidomide-based | CCL5 | 8.12 x 10⁻⁶ M |
| Lenalidomide-based | IL-6 | 1.55 x 10⁻⁵ M |
Data summarized from Wu R, et al. (2025). Design, synthesis, and anti-inflammatory potential of PROTAC drug molecules based on fondaparinux sodium. Frontiers in Bioengineering and Biotechnology.[1][2]
It is important to note that this study did not report on the degradation (DC50, Dmax) of CCL5 or IL-6, nor did it include data on ternary complex formation or ubiquitination assays. For a complete on-target validation, these additional experiments would be necessary.
Experimental Protocols
Surface Plasmon Resonance (SPR) for Binding Affinity
The following is a detailed methodology for assessing the binding affinity of PROTACs to their target proteins as described in the case study.
Objective: To determine the dissociation constant (K D ) of the PROTAC-target protein interaction.
Materials:
-
CM5 sensor chip
-
Amine coupling kit (N-hydroxysuccinimide (NHS), N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), and ethanolamine-HCl)
-
Target proteins (CCL5 and IL-6)
-
PROTAC molecules
-
Running buffer (PBS-P: 0.02 M phosphate (B84403) buffer, 137 mM NaCl, 2.7 mM KCl, 0.2% DMSO, 0.05% P20, pH 7.4)
Procedure:
-
Chip Immobilization: The target proteins (CCL5 and IL-6) are immobilized on a CM5 sensor chip using standard amine coupling chemistry. Unreacted sites on the chip surface are blocked with ethanolamine (B43304) (pH 8.5).
-
Analyte Injection: The PROTAC molecules are serially diluted in running buffer to a range of concentrations (e.g., 0.38 µM to 12.50 µM).
-
Association and Dissociation: Each concentration of the PROTAC is injected over the sensor chip surface for a set time (e.g., 120 seconds) to monitor the association phase, followed by an injection of running buffer for a period (e.g., 300 seconds) to monitor the dissociation phase. The flow rate is maintained at a constant speed (e.g., 30 μL/min).
-
Data Analysis: The resulting sensorgram data is analyzed using appropriate software. A 1:1 binding model is typically used to fit the data and determine the association rate constant (k a ), dissociation rate constant (k d ), and the equilibrium dissociation constant (K D ).
Visualizing the Process
To better understand the underlying mechanisms and experimental workflows, the following diagrams are provided.
Caption: General mechanism of action for a "this compound" based PROTAC.
Caption: Experimental workflow for Surface Plasmon Resonance (SPR) analysis.
Other PROTACs Utilizing "this compound"
Commercially available PROTACs, such as "PROTAC HDAC8 Degrader-2", are described as being synthesized using a "this compound" conjugate. For this specific degrader, a DC50 of 8.9 nM for the degradation of HDAC8 has been reported by the vendor. However, the primary research publication detailing the synthesis, full on-target validation, and any comparative analysis for this molecule could not be identified in the public domain during the preparation of this guide. Access to such a publication would be necessary to provide a comprehensive comparison of its on-target validation with other PROTACs.
Conclusion
This guide provides an overview of the on-target validation for PROTACs synthesized with the "this compound" linker-E3 ligase ligand conjugate, based on currently accessible scientific literature. The case study on fondaparinux-based PROTACs demonstrates the importance of confirming target engagement through biophysical assays like SPR.
However, for a complete and robust on-target validation, a more extensive set of experiments is crucial. This includes:
-
Ternary Complex Formation Assays: Techniques such as TR-FRET, FIDA, or AlphaLISA to confirm that the PROTAC facilitates the interaction between the target protein and the E3 ligase.
-
Ubiquitination Assays: Western blotting for ubiquitinated target protein or in vitro ubiquitination assays to demonstrate that the target is marked for degradation.
-
Protein Degradation Assays: Quantitative Western blotting or mass spectrometry-based proteomics to determine the extent (Dmax) and potency (DC50) of target protein degradation in a cellular context.
Researchers and drug developers are encouraged to employ a multi-assay approach to rigorously validate the on-target mechanism of their PROTACs, ensuring the development of selective and effective protein degraders.
References
Confirming CRBN Engagement of "Thalidomide-NH-C5-NH2": A Biophysical Assay Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
The recruitment of the E3 ubiquitin ligase Cereblon (CRBN) is a cornerstone of targeted protein degradation using technologies like Proteolysis Targeting Chimeras (PROTACs). "Thalidomide-NH-C5-NH2" is a key building block in this field, incorporating the CRBN-binding moiety of thalidomide (B1683933) with a linker for further conjugation.[1][2] Validating the direct engagement of this and similar molecules with CRBN is a critical step in the development of effective protein degraders. This guide provides a comparative overview of key biophysical assays used to quantify this interaction, complete with experimental protocols and supporting data for benchmark compounds.
The binding of thalidomide and its analogs to CRBN, a substrate receptor for the Cullin 4 RING E3 ubiquitin ligase (CRL4) complex, alters the substrate specificity of the ligase.[3][4] This leads to the ubiquitination and subsequent proteasomal degradation of "neosubstrates" that are not native targets of CRBN.[3][5] This mechanism is central to both the therapeutic effects and toxicities of these molecules.[5]
Quantitative Comparison of CRBN Ligand Engagement
While specific binding data for "this compound" is not extensively published, the well-characterized interactions of thalidomide and its more potent derivatives, lenalidomide (B1683929) and pomalidomide, provide a crucial benchmark for expected binding affinities. The choice of assay can influence the measured affinity, highlighting the importance of using orthogonal methods for robust validation.
| Ligand | Assay Method | Binding Affinity (IC50 / Kd) | Reference |
| (S)-Thalidomide | Time-Resolved FRET (TR-FRET) | 11.0 nM (IC50) | [6] |
| (R)-Thalidomide | Time-Resolved FRET (TR-FRET) | 200.4 nM (IC50) | [6] |
| Racemic Thalidomide | Time-Resolved FRET (TR-FRET) | 22.4 nM (IC50) | [6] |
| Racemic Thalidomide | Fluorescence Polarization (FP) | 404.6 nM (IC50) | [6] |
| Racemic Thalidomide | Thermal Shift Assay | 30 µM (IC50) | [6] |
| Lenalidomide | Fluorescence Polarization (FP) | 296.9 nM (IC50) | [6] |
| Lenalidomide | Thermal Shift Assay | 3 µM (IC50) | [6] |
| Pomalidomide | Fluorescence Polarization (FP) | 264.8 nM (IC50) | [6] |
| Pomalidomide | Thermal Shift Assay | 3 µM (IC50) | [6] |
Note: (S)-thalidomide exhibits approximately 10-fold stronger binding to CRBN compared to the (R)-enantiomer.[5][7][8]
CRBN Engagement Signaling Pathway
The binding of a ligand like thalidomide to CRBN initiates a cascade of events leading to the degradation of a target protein. This process is central to the mechanism of action for immunomodulatory drugs (IMiDs) and PROTACs.
Key Experimental Methodologies
A variety of biophysical techniques can be employed to measure the direct binding of ligands to CRBN.[9][10][11] The selection of an appropriate assay depends on factors such as the required throughput, the availability of purified protein, and the specific information desired (e.g., affinity, thermodynamics, or cellular engagement).
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures real-time binding events by detecting changes in the refractive index at the surface of a sensor chip.[12][13] It provides kinetic data, including association (ka) and dissociation (kd) rates, from which the equilibrium dissociation constant (KD) can be calculated.[13]
Experimental Protocol:
-
Surface Preparation:
-
Immobilize purified recombinant CRBN protein (or a CRBN-DDB1 complex) onto a sensor chip (e.g., CM5) via amine coupling.[14] A control surface should be prepared for reference subtraction.
-
-
Analyte Injection:
-
Prepare a dilution series of "this compound" in a suitable running buffer (e.g., HBS-EP+).
-
Inject the compound solutions over the CRBN and reference surfaces at a constant flow rate (e.g., 30 µL/min).[12]
-
-
Data Acquisition:
-
Monitor the binding response in real-time, followed by a dissociation phase where running buffer flows over the chip.
-
-
Surface Regeneration:
-
Inject a regeneration solution (e.g., a short pulse of low pH glycine) to remove the bound analyte without denaturing the immobilized protein.[15]
-
-
Data Analysis:
-
Subtract the reference channel signal from the active channel signal.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine ka, kd, and KD.
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[16][17] It determines the binding affinity (KD), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS).[18][19]
Experimental Protocol:
-
Sample Preparation:
-
Place a solution of purified CRBN protein in the sample cell of the calorimeter.
-
Load a solution of "this compound" at a higher concentration into the injection syringe. Both solutions must be in identical, degassed buffer.
-
-
Titration:
-
Perform a series of small, sequential injections of the ligand solution into the protein solution while maintaining a constant temperature.
-
-
Heat Measurement:
-
The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells after each injection.
-
-
Data Analysis:
-
Integrate the heat-flow peaks to obtain the heat change per injection.
-
Plot the heat change against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable model to determine KD, n, and ΔH. ΔG and ΔS can then be calculated.
-
Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay
DSF measures the thermal stability of a protein by monitoring its unfolding as a function of temperature.[20][21][22] Ligand binding typically stabilizes the protein, resulting in an increase in its melting temperature (Tm).[23] This change in Tm (ΔTm) is indicative of target engagement.
Experimental Protocol:
-
Reaction Setup:
-
In a multiwell plate (e.g., 96-well PCR plate), mix purified CRBN protein with a fluorescent dye (e.g., SYPRO Orange) that binds to exposed hydrophobic regions of the unfolded protein.[21]
-
Add "this compound" or a vehicle control (e.g., DMSO) to the wells.
-
-
Thermal Denaturation:
-
Place the plate in a real-time PCR instrument and apply a thermal gradient, slowly increasing the temperature (e.g., from 25°C to 95°C).
-
-
Fluorescence Monitoring:
-
Measure the fluorescence intensity at each temperature increment. As the protein unfolds, the dye binds, and fluorescence increases.
-
-
Data Analysis:
-
Plot fluorescence intensity versus temperature to generate a melting curve.
-
The midpoint of the transition in this curve is the melting temperature (Tm).
-
Calculate the ΔTm by comparing the Tm of the protein with the ligand to the Tm with the vehicle control. A positive ΔTm indicates stabilization and binding.
-
Fluorescence Polarization (FP)
FP is a competitive binding assay that measures changes in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[24][25] In this context, "this compound" would compete with a fluorescently labeled thalidomide tracer for binding to CRBN.
Experimental Protocol:
-
Assay Setup:
-
In a microplate, add a constant concentration of purified CRBN protein and a fluorescently labeled thalidomide tracer (e.g., Cy5-labeled Thalidomide).[24]
-
Add a dilution series of the unlabeled competitor, "this compound".
-
-
Incubation:
-
Incubate the plate at room temperature to allow the binding reaction to reach equilibrium (e.g., 1.5 hours).[24]
-
-
Measurement:
-
Measure the fluorescence polarization using a plate reader. The large CRBN-tracer complex tumbles slowly, emitting highly polarized light. As the unlabeled competitor displaces the tracer, the free tracer tumbles rapidly, emitting depolarized light.
-
-
Data Analysis:
-
Plot the change in fluorescence polarization against the concentration of the competitor.
-
Fit the resulting curve to determine the IC50 value, which represents the concentration of competitor required to displace 50% of the bound tracer.
-
Alternative CRBN Ligands
While thalidomide and its derivatives are widely used, they possess certain limitations, such as a chiral center that can lead to racemization.[26] Research into alternative scaffolds is ongoing. Phenyl dihydrouracil (B119008) derivatives have emerged as a promising class of achiral CRBN ligands that exhibit greater chemical stability.[26] PROTACs developed with these alternative ligands have demonstrated effective CRBN engagement and target protein degradation, making them a compelling option for next-generation therapeutics.[26] Comparing "this compound" against these newer ligands using the assays described above can provide valuable insights into its relative performance and potential advantages.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. Patterns of substrate affinity, competition, and degradation kinetics underlie biological activity of thalidomide analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of BODIPY FL Thalidomide as a High-Affinity Fluorescent Probe for Cereblon in a Time-Resolved Fluorescence Resonance Energy Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Structural basis of thalidomide enantiomer binding to cereblon | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Four Gold Standards for Measuring Ligand-Binding Affinity [findlight.net]
- 11. A straightforward method for measuring binding affinities of ligands to proteins of unknown concentration in biological tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 13. criver.com [criver.com]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. dhvi.duke.edu [dhvi.duke.edu]
- 16. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 18. Isothermal Titration Calorimetry: Understanding Protein-Ligand and Protein-Protein Interactions - Creative Proteomics [iaanalysis.com]
- 19. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 20. unchainedlabs.com [unchainedlabs.com]
- 21. Differential Scanning Fluorimetry (DSF) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 22. Theory and applications of differential scanning fluorimetry in early-stage drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Using Differential Scanning Fluorimetry (DSF) to Detect Ligand Binding with Purified Protein | Springer Nature Experiments [experiments.springernature.com]
- 24. bpsbioscience.com [bpsbioscience.com]
- 25. tracerDB | FP [tracerdb.org]
- 26. benchchem.com [benchchem.com]
A Comparative Guide to Thalidomide-Based Linkers in Targeted Protein Degradation: A Focus on "Thalidomide-NH-C5-NH2"
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation (TPD), Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical component of a PROTAC is the linker, which connects the target-binding warhead to the E3 ligase ligand. This guide provides a comparative analysis of "Thalidomide-NH-C5-NH2," a thalidomide-based linker construct for recruiting the Cereblon (CRBN) E3 ubiquitin ligase, against other linker alternatives. The performance is evaluated based on experimental data from case studies targeting the Bromodomain and Extra-Terminal (BET) protein BRD4, a key epigenetic reader and a high-value target in oncology.
Quantitative Comparison of Linker Performance in BRD4 Degradation
The efficacy of a PROTAC is primarily determined by its ability to induce the degradation of the target protein, quantified by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). The following tables summarize the performance of thalidomide-based PROTACs with different linker architectures, providing a basis for comparing the potential efficacy of a "this compound"-containing PROTAC.
Table 1: Comparison of Linker Attachment Points on the Thalidomide Scaffold for BRD4 Degradation
| PROTAC/Compound | Linker Position on Thalidomide | Linker Type | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| Compound 21[1] | C5-lenalidomide | Not Specified | BRD4 | THP-1 | Not Reported | Effective Degradation |
| PROTAC 3[2] | Not Specified | Not Specified | BRD4 | Not Specified | 0.1-0.3 | >90 |
Table 2: Comparison of Thalidomide vs. Lenalidomide as the CRBN-Recruiting Moiety for BRD4 Degradation
| PROTAC ID | E3 Ligase Ligand | Linker Type | Target Protein | DC50 (nM) | Dmax (%) |
| PROTAC 3[2] | Thalidomide | Not specified | BRD4 | 0.1-0.3 | >90 |
| PROTAC 4[2] | Lenalidomide | Not specified | BRD4 | pM range | >90 |
Table 3: Impact of PEG Linker Length on BRD4 Degradation
| Linker (PEG Units) | Target Protein | Cell Line | DC50 (µM) | Dmax (%) | Key Observations |
| 0 (No PEG) | BRD4 | H661 | < 0.5 | > 90 | A short, direct linkage can be highly effective. |
| 1 | BRD4 | H661 | > 5 | ~50 | A single PEG unit can significantly reduce degradation potency. |
| 2 | BRD4 | H661 | > 5 | ~60 | Intermediate linker lengths may hinder optimal ternary complex formation.[3] |
| 3 | BRD4 | Various | Variable | Variable | Potency can be recovered and is highly dependent on the specific PROTAC architecture. |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the experimental approaches for evaluating these PROTACs, the following diagrams illustrate the key processes.
Detailed Experimental Protocols
Quantitative Western Blot for Determination of DC50 and Dmax
This protocol outlines the steps to quantify the degradation of a target protein in cultured cells following treatment with a PROTAC.
a. Materials and Reagents:
-
Cell line expressing the target protein (e.g., THP-1 for BRD4)
-
PROTAC stock solution (in DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels, electrophoresis apparatus, and transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
b. Step-by-Step Methodology:
-
Cell Culture and Treatment: Seed cells in 6-well plates at a density that ensures they are in the logarithmic growth phase at the time of harvesting. Allow cells to adhere overnight. Treat the cells with a serial dilution of the PROTAC for a predetermined time (e.g., 24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).
-
Cell Lysis: After treatment, wash the cells twice with ice-cold PBS. Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes with occasional vortexing. Centrifuge the lysate at high speed to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples with lysis buffer. Add Laemmli sample buffer and boil the samples to denature the proteins. Load equal amounts of protein into the wells of an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against the target protein overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Repeat the process for the loading control antibody.
-
Signal Detection and Analysis: Apply the chemiluminescent substrate to the membrane and capture the signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control band intensity. Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.[4][5][6]
Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay for Ternary Complex Formation
This protocol describes a method to measure the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase in a cell-free system.
a. Materials and Reagents:
-
Recombinant, tagged target protein (e.g., GST-BRD4)
-
Recombinant, tagged E3 ligase complex (e.g., His-CRBN/DDB1)
-
TR-FRET donor fluorophore-labeled antibody against the target protein tag (e.g., Tb-anti-GST)
-
TR-FRET acceptor fluorophore-labeled antibody against the E3 ligase tag (e.g., AF488-anti-His)
-
PROTAC serial dilutions
-
Assay buffer
-
384-well assay plates
-
TR-FRET plate reader
b. Step-by-Step Methodology:
-
Reagent Preparation: Prepare solutions of the tagged proteins, labeled antibodies, and PROTAC dilutions in the assay buffer.
-
Assay Setup: In a 384-well plate, add the tagged target protein, tagged E3 ligase, donor-labeled antibody, and acceptor-labeled antibody to each well. Then, add the serially diluted PROTAC to the respective wells. Include a DMSO control.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 180 minutes) to allow for ternary complex formation.[7][8]
-
Signal Measurement: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). Plot the TR-FRET ratio against the PROTAC concentration to generate a dose-response curve, which indicates the formation of the ternary complex.[7][8][9]
This guide provides a framework for understanding and comparing the performance of "this compound" and other thalidomide-based linkers in the context of targeted protein degradation. The provided data and protocols offer a starting point for researchers to design and evaluate novel PROTACs with optimized efficacy and desired pharmacological properties.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Architecture of PROTAC-Induced Ternary Complexes: A Comparative Guide to Thalidomide-Based Degraders
For researchers, scientists, and drug development professionals, understanding the structural and functional nuances of ternary complexes is paramount in the rational design of potent and selective protein degraders. This guide provides a comparative analysis of ternary complexes formed with "Thalidomide-NH-C5-NH2," a common linker-E3 ligase ligand conjugate used in Proteolysis Targeting Chimeras (PROTACs). We delve into the available experimental data, compare it with other thalidomide-based degraders, and provide detailed experimental protocols for the characterization of these critical biological assemblies.
The formation of a stable and productive ternary complex—comprising the target protein, the PROTAC, and an E3 ubiquitin ligase—is the linchpin of targeted protein degradation. The geometry and intermolecular interactions within this complex dictate the efficiency and selectivity of target ubiquitination and subsequent proteasomal degradation. Thalidomide (B1683933) and its analogs are widely utilized as "molecular glues" or as the E3 ligase-recruiting component of PROTACs, binding to the substrate receptor Cereblon (CRBN) of the CUL4-RING E3 ubiquitin ligase complex.[1][2][3] The nature of the linker connecting the thalidomide moiety to the target protein ligand plays a crucial role in modulating the stability and conformation of the resulting ternary complex.
Comparative Analysis of a "this compound"-Containing PROTAC
While extensive structural and quantitative data for a wide array of thalidomide-based PROTACs exist, specific data for PROTACs incorporating the precise "this compound" linker are limited in publicly available literature. However, a study detailing the synthesis of anti-inflammatory PROTACs provides valuable insights into a molecule constructed with this specific linker. In this research, "this compound" was conjugated to Fondaparinux Sodium (FS) to create a PROTAC targeting inflammatory mediators.[4]
Below is a summary of the available quantitative data for this PROTAC, alongside comparative data for other well-characterized thalidomide-based PROTACs to provide context.
| PROTAC Component | Target Protein | E3 Ligase Ligand | Linker | Binding Affinity (Kd) to Target | Binding Affinity (Kd) to CRBN | Degradation (DC50) | PDB ID of Ternary Complex |
| FS-PROTAC (Product 10) [4] | CCL5 | Thalidomide | -NH-C5-NH2 | 1.13 x 10-5 M (11.3 µM) | ~1–2 µM (literature value for thalidomide)[4] | Not Reported | Not Available |
| FS-PROTAC (Product 10) [4] | IL-6 | Thalidomide | -NH-C5-NH2 | Micromolar range | ~1–2 µM (literature value for thalidomide)[4] | Not Reported | Not Available |
| Lenalidomide-based PROTAC | CK1α | Lenalidomide | (Molecular Glue) | Not Applicable | Not Reported | Not Reported | 5FQD[2] |
| CC-885-based PROTAC | GSPT1 | CC-885 | (Molecular Glue) | Not Applicable | Not Reported | Not Reported | 5HXB[3] |
Note: The binding affinity of thalidomide to CRBN is a generally accepted literature value. The data for the FS-PROTAC highlights the binding to its specific targets, but degradation data (DC50 and Dmax) and a crystal structure of the ternary complex are not yet available. The other examples are "molecular glues" where the drug itself induces the formation of a ternary complex without a linker.
Visualizing the PROTAC-Induced Ternary Complex Formation
The following diagrams illustrate the fundamental mechanism of PROTAC action and the general workflow for their characterization.
Caption: Mechanism of PROTAC-mediated protein degradation.
Caption: General experimental workflow for PROTAC characterization.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of PROTAC-induced ternary complexes.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique used to measure the kinetics of biomolecular interactions in real-time.
-
Objective: To determine the binding affinities (Kd), and association (ka) and dissociation (kd) rates for the binary (PROTAC-target, PROTAC-CRBN) and ternary (Target-PROTAC-CRBN) complexes.
-
Instrumentation: A Biacore or similar SPR instrument.
-
Methodology:
-
Immobilization: Covalently immobilize the target protein or the CRBN E3 ligase complex onto a sensor chip surface.
-
Binary Interaction Analysis:
-
Flow a series of concentrations of the PROTAC over the immobilized protein surface to measure the binding kinetics of the binary interaction.
-
Regenerate the sensor surface between each concentration.
-
-
Ternary Complex Analysis:
-
To measure the binding of the second protein to the pre-formed binary complex, co-inject the PROTAC and the second protein over the immobilized first protein.
-
Alternatively, pre-incubate the PROTAC with the second protein and inject the mixture over the immobilized first protein.
-
-
Data Analysis: Fit the sensorgram data to appropriate binding models (e.g., 1:1 Langmuir binding) to calculate ka, kd, and Kd.
-
Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.
-
Objective: To determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding.
-
Instrumentation: An isothermal titration calorimeter.
-
Methodology:
-
Sample Preparation: Prepare solutions of the protein (in the sample cell) and the ligand (PROTAC or the other protein, in the syringe) in the same buffer to minimize heats of dilution.
-
Titration: Perform a series of small injections of the ligand into the protein solution while monitoring the heat change.
-
Ternary Complex Measurement: To study the ternary complex, titrate the second protein into a solution containing a pre-formed binary complex of the first protein and the PROTAC.
-
Data Analysis: Integrate the heat-change peaks and fit the data to a suitable binding model to determine the thermodynamic parameters.
-
X-ray Crystallography for High-Resolution Structural Determination
X-ray crystallography provides an atomic-level view of the ternary complex, revealing the precise interactions that mediate its formation.
-
Objective: To determine the three-dimensional structure of the Target-PROTAC-CRBN ternary complex.
-
Methodology:
-
Protein Expression and Purification: Express and purify high-quality, homogenous target protein and CRBN E3 ligase complex.
-
Complex Formation: Incubate the target protein, PROTAC, and CRBN in a stoichiometric ratio to form the ternary complex.
-
Crystallization: Screen a wide range of crystallization conditions (precipitants, pH, temperature) to obtain well-diffracting crystals of the ternary complex.
-
Data Collection and Structure Determination:
-
Collect X-ray diffraction data from the crystals at a synchrotron source.
-
Process the diffraction data and solve the crystal structure using molecular replacement or other phasing methods.
-
Refine the atomic model against the experimental data.
-
-
Cellular Degradation Assays (e.g., Western Blot)
These assays are used to quantify the extent of target protein degradation in a cellular context.
-
Objective: To determine the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax) for a PROTAC.
-
Methodology:
-
Cell Culture and Treatment: Culture a relevant cell line and treat the cells with a range of concentrations of the PROTAC for a specific duration.
-
Cell Lysis: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the total protein concentration in each lysate.
-
Western Blotting:
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with primary antibodies specific for the target protein and a loading control (e.g., GAPDH, β-actin).
-
Incubate with a secondary antibody conjugated to a detectable enzyme (e.g., HRP).
-
Detect the signal using a chemiluminescent substrate.
-
-
Data Analysis: Quantify the band intensities for the target protein and the loading control. Normalize the target protein levels to the loading control and plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax.
-
By employing these methodologies, researchers can gain a comprehensive understanding of the structural and functional characteristics of ternary complexes formed with "this compound" and other thalidomide-based PROTACs, thereby facilitating the development of next-generation targeted protein degraders.
References
Safety Operating Guide
Safe Disposal of Thalidomide-NH-C5-NH2: A Procedural Guide for Laboratory Professionals
Disclaimer: This document provides guidance on the proper disposal of Thalidomide-NH-C5-NH2 based on general principles for cytotoxic and hazardous waste management and information available for thalidomide (B1683933) and its analogs. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department and adhere to all local, regional, national, and international regulations before implementing any disposal protocol. The responsibility for safe handling and disposal lies with the user.
Thalidomide and its derivatives are potent compounds requiring careful handling and disposal to ensure laboratory safety and environmental protection.[1] Due to its cytotoxic nature, all waste generated from the use of this compound is considered hazardous and must be managed accordingly.[2] This guide provides essential, step-by-step information for the safe disposal of this compound, which is used in the development of Proteolysis Targeting Chimeras (PROTACs).[3][4]
Immediate Safety and Handling Precautions
Before beginning any work with this compound, ensure all necessary safety measures are in place.
-
Engineering Controls: Always handle the compound within a certified chemical fume hood to minimize inhalation risk.[1]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles, and compatible gloves. Consult with your glove manufacturer to ensure compatibility with thalidomide and its analogs.[5]
-
Avoid Contamination: Prevent contact with skin and eyes.[5] Do not eat, drink, or smoke in the handling area.[6] Wash hands thoroughly after handling.[5][6]
Waste Segregation and Collection
Proper segregation of waste is crucial to prevent cross-contamination and ensure compliant disposal.[7][8]
-
Designated Waste Stream: Establish a dedicated hazardous waste stream for all materials contaminated with this compound.[2] This includes:
-
Waste Containers: Use designated, sealable, and clearly labeled hazardous waste containers.[1] The label should include the chemical name ("this compound"), hazard symbols (e.g., toxic, reproductive hazard), and the date of waste accumulation.[1] For sharps waste that has come into contact with the compound, use a purple-lidded sharps container.[9]
Step-by-Step Disposal Procedure
-
Solid Waste:
-
Collect all contaminated solid materials, such as gloves, wipes, and disposable labware, in the designated solid hazardous waste container.[1]
-
-
Liquid Waste:
-
Decontamination of Non-Disposable Labware:
-
Initial Rinse: Rinse glassware and equipment with a suitable solvent (e.g., ethanol (B145695) or methanol) to remove the bulk of the residue. Collect this rinsate as hazardous waste.[2]
-
Detergent Wash: Wash the equipment with a laboratory-grade detergent and warm water.[2]
-
Final Rinse: Rinse thoroughly with purified water.[2]
-
Alternatively, dispose of non-disposable glassware as hazardous waste if a validated decontamination procedure is not available.[1]
-
-
Container Management:
-
Keep hazardous waste containers securely sealed when not in use.[1]
-
-
Storage:
-
Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a certified hazardous waste contractor.
-
Cytotoxic waste is typically disposed of via high-temperature incineration.[7][9]
-
Ensure all required documentation, such as a hazardous waste consignment note, is completed accurately.[9]
-
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and contamination.
-
For Small Spills (<5 g or 5 mL):
-
Alert personnel in the immediate area.[2]
-
Wearing appropriate PPE, cover liquid spills with absorbent material and solid spills with a dampened cloth to avoid raising dust.[2]
-
Collect all contaminated materials and place them in the designated hazardous waste container.[2]
-
Decontaminate the spill area with a suitable cleaning agent, followed by a rinse with purified water, and then a wipe with 70% alcohol.[2]
-
-
For Large Spills (>5 g or 5 mL):
Quantitative Data Summary
| Property | Value |
| Molecular Formula | C₁₃H₁₀N₂O₄ |
| Molar Mass | 258.23 g/mol |
| Known Hazards | Known human teratogen, suspected of damaging fertility or the unborn child, may cause damage to organs through prolonged or repeated exposure.[5][6] |
| Primary Route of Excretion | Primarily excreted in urine as hydrolytic metabolites.[10] |
| Half-life | 5 to 7 hours.[11] |
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the safe disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. research.uga.edu [research.uga.edu]
- 6. packageinserts.bms.com [packageinserts.bms.com]
- 7. danielshealth.com [danielshealth.com]
- 8. Cytotoxic and cytostatic drugs | NetRegs | Environmental guidance for your business in Northern Ireland & Scotland [netregs.org.uk]
- 9. sharpsmart.co.uk [sharpsmart.co.uk]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Thalidomide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safe Handling and Disposal of Thalidomide-NH-C5-NH2: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling of potent compounds like Thalidomide-NH-C5-NH2 is of paramount importance. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of research. Thalidomide (B1683933) and its analogs are known for their potent biological activity and require stringent handling protocols.[1][2]
Personal Protective Equipment (PPE)
The primary line of defense when handling any potent compound is the correct and consistent use of Personal Protective Equipment (PPE).[3] The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.[4][5] Below is a summary of recommended PPE for various laboratory activities involving this compound.
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (as a powder) | - Full-face powered air-purifying respirator (PAPR) or a properly fitted N95 respirator.[3] - Disposable solid-front lab coat with tight-fitting cuffs.[6] - Double gloves (e.g., nitrile).[6] - Disposable sleeves. - Safety glasses or goggles (if not using a full-face respirator).[7] | High risk of aerosolization and inhalation of the potent powder. Full respiratory and skin protection is crucial to prevent exposure.[6] |
| Solution Preparation | - Chemical fume hood or other ventilated enclosure.[6] - Lab coat.[6] - Safety glasses with side shields or chemical splash goggles.[6] - Chemical-resistant gloves (e.g., nitrile).[6] | Reduced risk of aerosolization compared to handling powders, but the potential for splashes and spills still exists. |
| General Handling and Administration | - Lab coat. - Safety glasses. - Single pair of chemical-resistant gloves. | To protect against accidental skin contact and splashes during routine handling. |
Note: Always consult the specific Safety Data Sheet (SDS) for the compound for detailed information on required PPE.[8][9][10] It is also crucial to receive proper training on the correct use and disposal of all PPE.[4]
Operational Plan for Safe Handling
A systematic approach to handling potent compounds minimizes the risk of exposure. The following step-by-step operational plan should be followed:
-
Preparation and Planning:
-
Obtain and thoroughly review the Safety Data Sheet (SDS) for this compound before starting any work.[8][9][10]
-
Conduct a risk assessment for the planned experiment, identifying potential hazards and implementing control measures.[4]
-
Designate a specific area for handling the compound, preferably within a chemical fume hood or other containment device.[5]
-
Ensure that a spill kit is readily available and that all personnel are trained on its use.[3][4]
-
-
Handling Procedures:
-
Always wear the appropriate PPE as outlined in the table above.
-
When weighing the solid compound, use a ventilated balance enclosure or a chemical fume hood to minimize the risk of inhalation.
-
Handle the compound in the smallest quantities necessary for the experiment.[4]
-
Avoid eating, drinking, or smoking in the laboratory area where the compound is being handled.[4][9]
-
-
Post-Handling Procedures:
Spill Management
In the event of a spill, prompt and appropriate action is critical to prevent exposure and contamination.
-
Evacuate: Immediately alert others in the area and evacuate non-essential personnel.
-
Contain: If it is safe to do so, contain the spill using a chemical spill kit. For powdered spills, gently cover with a damp cloth or absorbent material to prevent it from becoming airborne.[11]
-
Clean-Up: Wearing appropriate PPE, carefully clean up the spill according to your institution's established procedures for potent compounds.
-
Decontaminate: Thoroughly decontaminate the spill area.
-
Dispose: All materials used for spill clean-up must be disposed of as hazardous waste.[12]
Disposal Plan
The disposal of this compound and any contaminated materials must be handled with extreme care to prevent environmental contamination and exposure to waste handlers.
| Waste Type | Disposal Procedure |
| Solid Waste (unused compound) | - Collect in a clearly labeled, sealed, and puncture-resistant container. - Label as "Hazardous Waste" and include the chemical name. - Dispose of through your institution's hazardous waste management program. |
| Contaminated Labware (e.g., vials, pipette tips) | - Collect in a designated, puncture-resistant, and sealed container.[6] - Label as "Hazardous Waste" with the name of the compound.[6] |
| Contaminated PPE (e.g., gloves, lab coat) | - Carefully remove to avoid self-contamination. - Place in a sealed bag or container labeled as hazardous waste.[6] |
| Aqueous Waste (solutions containing the compound) | - Collect in a sealed, labeled container.[6] - Do not mix with other waste streams unless compatibility is confirmed.[6] - The container should be clearly labeled with the chemical name and concentration.[6] |
Important: Never dispose of this compound or its contaminated waste down the drain or in the regular trash.[11][13] Always follow your institution's and local regulations for hazardous waste disposal.[12]
Workflow for Safe Handling and Disposal
The following diagram illustrates the key steps and decision points for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. tks | publisher, event organiser, media agency | Potent compound safety in the laboratory - tks | publisher, event organiser, media agency [teknoscienze.com]
- 2. The molecular mechanism of thalidomide analogs in hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ipservices.care [ipservices.care]
- 4. hse.gov.uk [hse.gov.uk]
- 5. pharmtech.com [pharmtech.com]
- 6. benchchem.com [benchchem.com]
- 7. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research.uga.edu [research.uga.edu]
- 9. fishersci.com [fishersci.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. packageinserts.bms.com [packageinserts.bms.com]
- 12. benchchem.com [benchchem.com]
- 13. nationalacademies.org [nationalacademies.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
